molecular formula C8H6BrClO B1590970 1-(4-Bromo-2-chlorophenyl)ethanone CAS No. 252561-81-2

1-(4-Bromo-2-chlorophenyl)ethanone

Cat. No.: B1590970
CAS No.: 252561-81-2
M. Wt: 233.49 g/mol
InChI Key: QYKIWOVJASCUBH-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C8H6BrClO and its molecular weight is 233.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKIWOVJASCUBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574181
Record name 1-(4-Bromo-2-chlorophenyl)ethan-1-one
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Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252561-81-2
Record name 1-(4-Bromo-2-chlorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252561-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-chlorophenyl)ethan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID10574181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromo-2-chlorophenyl)ethanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-2-chlorophenyl)ethanone is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both bromine and chlorine atoms on the phenyl ring, offers multiple reaction sites for further chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, a detailed plausible synthetic route, spectroscopic data interpretation, key applications, and essential safety information. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, purification, and use in synthetic protocols.

PropertyValueSource(s)
CAS Number 252561-81-2[1]
Molecular Formula C₈H₆BrClO[1]
Molecular Weight 233.49 g/mol [1]
Appearance White to off-white crystalline solidInferred from related compounds
Melting Point 54-56 °C[2]
Boiling Point 265.6 °C[1]
Solubility Low solubility in water; Soluble in common organic solvents like ethanol and acetone.[3]

Synthesis of this compound

A prevalent method for the synthesis of aryl ketones is the Friedel-Crafts acylation. For this compound, a plausible and efficient synthetic approach involves the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The causality behind this experimental choice lies in the directing effects of the substituents on the aromatic ring. The chloro group is ortho-, para-directing, while the bromo group is also ortho-, para-directing. In 1-bromo-3-chlorobenzene, the positions ortho and para to the chloro group are positions 2, 4, and 6. The positions ortho and para to the bromo group are positions 2, 4, and 6 as well. The acetylation is expected to occur predominantly at the 4-position relative to the chlorine and ortho to the bromine, which is sterically less hindered and electronically activated by both halogens.

Synthesis_Workflow 1-Bromo-3-chlorobenzene 1-Bromo-3-chlorobenzene Reaction_Vessel Reaction Vessel (Anhydrous Conditions) 1-Bromo-3-chlorobenzene->Reaction_Vessel Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Reaction_Vessel Lewis_Acid AlCl₃ (catalyst) Lewis_Acid->Reaction_Vessel Workup Aqueous Workup & Purification Reaction_Vessel->Workup Product This compound Workup->Product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 1-Bromo-3-chlorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition of acetyl chloride is complete, add 1-bromo-3-chlorobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl protons of the acetyl group. Based on data for similar compounds, the following approximate chemical shifts (in ppm, relative to TMS) are anticipated in CDCl₃:

  • Aromatic Protons (3H): A complex multiplet pattern between δ 7.0 and 8.0 ppm. The proton ortho to the carbonyl group will be the most deshielded.

  • Methyl Protons (3H): A singlet around δ 2.6 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule. Expected chemical shifts (in ppm) in CDCl₃ are:

  • Carbonyl Carbon (C=O): Around δ 195-200 ppm.

  • Aromatic Carbons (6C): Multiple signals between δ 120 and 140 ppm. The carbon atoms attached to the halogens will show distinct chemical shifts.

  • Methyl Carbon (CH₃): A signal around δ 26-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:

  • C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.

  • C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.

  • C-Br Stretch: A signal in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show:

  • Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most abundant peaks in this cluster will be at m/z 232, 234, and 236.

  • Major Fragmentation Peaks:

    • Loss of a methyl radical ([M-15]⁺) to give the acylium ion.

    • Loss of the acetyl group ([M-43]⁺).

    • Cleavage of the C-Br and C-Cl bonds.

MS_Fragmentation M_plus [M]⁺˙ (m/z 232, 234, 236) M_minus_15 [M-CH₃]⁺ Acylium Ion M_plus->M_minus_15 - •CH₃ M_minus_43 [M-COCH₃]⁺ Bromochlorophenyl Cation M_plus->M_minus_43 - •COCH₃ Fragments Other Fragments M_minus_15->Fragments M_minus_43->Fragments

Caption: Plausible mass spectrometry fragmentation pathway.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, with significant applications in the development of new therapeutic agents and agrochemicals.

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] The presence of two different halogen atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki and Heck couplings, to build more complex molecular architectures.

  • Agrochemicals: The halogenated phenyl moiety is a common feature in many pesticides and herbicides. This compound serves as a precursor for the synthesis of new agrochemical candidates.

  • Medicinal Chemistry: In drug discovery, this molecule can be used as a scaffold to generate libraries of compounds for screening against various biological targets. Its reactivity allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While specific toxicity data for this compound is limited, information from closely related halogenated acetophenones suggests that it should be handled with care.

Hazard Statements (Inferred from related compounds):

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its synthesis via Friedel-Crafts acylation is a reliable method, and its distinct physicochemical and spectroscopic properties make it a well-characterized building block for organic synthesis. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in the development of novel and impactful chemical entities.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Bromo-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Bromo-2-chlorophenyl)ethanone (CAS No. 252561-81-2), a halogenated aromatic ketone of significant interest in pharmaceutical and chemical synthesis. This document delves into the structural, physical, and spectral characteristics of the compound, offering both established data and field-proven insights into the experimental methodologies used for their determination. The guide is designed to be a practical resource for researchers and professionals, elucidating not just the "what" but the "why" behind the analytical choices, thereby ensuring scientific integrity and fostering a deeper understanding of this versatile chemical intermediate.

Introduction: The Significance of this compound

This compound, also known as 2'-Chloro-4'-bromoacetophenone, is a key building block in organic synthesis. Its unique substitution pattern, featuring a bromine and a chlorine atom on the phenyl ring, coupled with a reactive ketone functional group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules.[1] This is particularly true in the realm of drug discovery and development, where halogenated aromatic moieties are frequently incorporated to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds. A thorough understanding of its physicochemical properties is paramount for its effective use in reaction design, process optimization, quality control, and for ensuring safe handling and storage.

Chemical Identity and Core Physical Properties

The fundamental identity of a chemical compound is established by its molecular structure and associated identifiers.

PropertyValueSource(s)
Chemical Name This compound[2]
Synonyms 2'-Chloro-4'-bromoacetophenone[1]
CAS Number 252561-81-2[2][3][4]
Molecular Formula C₈H₆BrClO[2][3]
Molecular Weight 233.49 g/mol [2][3]
Physical Form Solid
Boiling Point 265.6°C (Predicted)[5]

Expert Insight: The predicted boiling point suggests a relatively low volatility for this compound under standard conditions, which is typical for substituted acetophenones of this molecular weight. The presence of polar carbonyl and halogen groups leads to stronger intermolecular interactions (dipole-dipole forces) compared to non-polar analogues, resulting in a higher boiling point.

Experimental Determination of Physical Properties

Melting Point Analysis

The melting point is a critical indicator of purity for a crystalline solid. For this compound, a sharp melting range would be indicative of high purity.

Recommended Experimental Protocol: Differential Scanning Calorimetry (DSC)

Causality Behind the Choice: DSC is a highly sensitive and accurate technique for determining the melting point and enthalpy of fusion.[6] Unlike traditional capillary melting point apparatus, DSC provides quantitative thermodynamic data. It measures the heat flow required to raise the temperature of a sample and a reference at the same rate.[7] The onset of the melting endotherm provides a precise melting point, while the area under the peak corresponds to the heat of fusion.[6] This data is invaluable for characterizing the solid-state properties of a compound.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.[6]

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 5-10°C/min, under an inert nitrogen atmosphere.[6]

    • Continue heating to a temperature sufficiently above the melting point to ensure the entire transition is observed.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The enthalpy of fusion is calculated by integrating the peak area.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample seal Seal in Aluminum Pan weigh->seal load Load Sample & Reference Pans seal->load ramp Heat at Controlled Rate (e.g., 10°C/min) load->ramp record Record Heat Flow vs. Temperature ramp->record onset Determine Onset Temperature (Melting Point) record->onset integrate Integrate Peak Area (Enthalpy of Fusion) record->integrate

Caption: Workflow for Melting Point Determination using DSC.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Recommended Experimental Protocol: ¹H and ¹³C NMR

Causality Behind the Choice: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. For a substituted aromatic compound like this compound, NMR is essential to confirm the substitution pattern on the aromatic ring.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[8] The solution should be free of any particulate matter.

  • Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

Expected Spectral Features:

  • ¹H NMR:

    • A singlet in the aliphatic region (around δ 2.5-2.7 ppm) corresponding to the three protons of the acetyl methyl group.

    • Three aromatic protons in the region of δ 7.0-8.0 ppm, exhibiting a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The exact chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chloro, bromo, and acetyl groups.

  • ¹³C NMR:

    • A signal for the methyl carbon in the aliphatic region (around δ 25-30 ppm).

    • A signal for the carbonyl carbon at a downfield chemical shift (typically δ > 190 ppm).

    • Six distinct signals in the aromatic region (δ 120-140 ppm) corresponding to the six carbons of the phenyl ring. The carbons directly attached to the halogens will show characteristic chemical shifts.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve 10-20 mg in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert acquire_H1 Acquire ¹H Spectrum insert->acquire_H1 acquire_C13 Acquire ¹³C Spectrum insert->acquire_C13 process Process & Reference Spectra acquire_H1->process acquire_C13->process interpret Interpret Chemical Shifts & Coupling process->interpret

Caption: General Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Recommended Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

Causality Behind the Choice: ATR-FT-IR is a rapid and convenient method for obtaining high-quality spectra of solid samples with minimal to no sample preparation.[9] The technique involves pressing the solid sample against a crystal (e.g., diamond or zinc selenide) through which an infrared beam is passed. The beam undergoes internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample, allowing for the absorption of IR radiation by the sample's functional groups.[10]

Step-by-Step Methodology:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Spectral Features:

  • A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic ketone.[1]

  • C-H stretching vibrations of the methyl group and the aromatic ring in the region of 2850-3100 cm⁻¹.

  • Aromatic C=C stretching vibrations in the region of 1400-1600 cm⁻¹.

  • C-Cl and C-Br stretching vibrations, which typically appear in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Recommended Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind the Choice: GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides mass information. Electron Ionization (EI) is a common ionization method that produces a molecular ion and a series of fragment ions, which can be used to elucidate the structure of the molecule.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10 µg/mL.[11]

  • GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC, which is equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). The oven temperature is programmed to ramp up to ensure good separation.

  • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

Expected Spectral Features:

  • Molecular Ion (M⁺): A prominent molecular ion peak corresponding to the molecular weight of the compound (233.49 g/mol ). Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak cluster, with contributions from ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.

  • Key Fragment Ions:

    • Loss of a methyl group ([M-15]⁺) to form the corresponding acylium ion.

    • Loss of the acetyl group ([M-43]⁺).

    • Cleavage of the C-Br and C-Cl bonds, leading to characteristic fragment ions.

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis, influencing formulation, reaction conditions, and purification strategies.

SolventSolubilityRationale
Water LowAs a relatively non-polar organic molecule, it is expected to have low solubility in a polar solvent like water.
Common Organic Solvents SolubleExpected to be soluble in common organic solvents such as ethanol, acetone, chloroform, and ethyl acetate due to its organic nature.

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling Recommendations:

  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of this compound. By integrating established data with the underlying principles of the analytical techniques used for their determination, this document serves as a valuable resource for scientists and researchers. A comprehensive understanding of these properties is essential for the safe and effective application of this important chemical intermediate in research and development.

References

An In-depth Technical Guide to 1-(4-Bromo-2-chlorophenyl)ethanone: Molecular Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-2-chlorophenyl)ethanone is a halogenated aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its unique substitution pattern, featuring a bromine and a chlorine atom on the phenyl ring, offers multiple reactive sites for further chemical transformations. This makes it a valuable building block in medicinal chemistry and agrochemical research, particularly in the development of novel therapeutic agents such as non-steroidal anti-inflammatory drugs (NSAIDs).[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a detailed synthesis protocol, and key applications of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of an acetophenone core substituted with a bromine atom at the para-position (C4) and a chlorine atom at the ortho-position (C2) of the phenyl ring.

Molecular Formula: C₈H₆BrClO

Molecular Weight: 233.49 g/mol [2]

IUPAC Name: this compound

CAS Number: 252561-81-2[2]

A summary of its key physicochemical properties is presented in the table below. Please note that some of these values are predicted.

PropertyValueSource
Boiling Point265.6 °C[1]
Density1.566 g/cm³Acmec Biochemical

Synthesis of this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Synthesis Workflow Diagram

SynthesisWorkflow Reactants 1-Bromo-3-chlorobenzene + Acetyl Chloride Reaction Friedel-Crafts Acylation Reactants->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Workup Aqueous Workup (Ice, HCl) Reaction->Workup Purification Extraction & Purification Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 1-Bromo-3-chlorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture.

  • Reactant and Catalyst Charging: To the flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane. Cool the stirred suspension to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 to 1.2 equivalents) to the cooled suspension via the dropping funnel.

  • Addition of Aryl Halide: To this mixture, add 1-bromo-3-chlorobenzene (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and should be performed with caution in a fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture as water deactivates the Lewis acid catalyst. Therefore, all glassware must be dry, and anhydrous solvents should be used.

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acetyl chloride to generate the highly electrophilic acylium ion, which is necessary for the electrophilic aromatic substitution to occur.

  • Controlled Temperature: The initial addition of reactants is performed at 0 °C to control the exothermic nature of the reaction and to minimize potential side reactions.

  • Aqueous Workup with Acid: The addition of the reaction mixture to ice and hydrochloric acid serves to quench the reaction by hydrolyzing the aluminum chloride complex and protonating any remaining Lewis basic species.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group and a complex multiplet pattern for the three aromatic protons due to their distinct chemical environments and spin-spin coupling.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ketone will appear at a characteristic downfield chemical shift (typically in the range of 190-200 ppm). The aromatic carbons will resonate in the aromatic region (approximately 120-140 ppm), with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents.

IR (Infrared) Spectroscopy

The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching and bending vibrations for the aromatic ring and the methyl group, as well as C-Br and C-Cl stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation patterns will likely involve the loss of the methyl group and the carbonyl group.

Applications in Drug Development and Research

This compound is a versatile intermediate in the synthesis of various biologically active molecules.[1] Its utility stems from the presence of multiple reactive sites that allow for further functionalization.

  • Synthesis of NSAIDs: It is a key building block in the development of non-steroidal anti-inflammatory drugs.[1]

  • Cross-Coupling Reactions: The bromo and chloro substituents can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, to form more complex molecular scaffolds.

  • Agrochemicals: This compound is also utilized in the synthesis of new agrochemical agents.[1]

Safety and Handling

Specific GHS hazard and precautionary statements for this compound are not widely available. However, based on data for structurally similar compounds, it should be handled with care.

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. A thorough understanding of its molecular structure, properties, and synthesis is essential for its effective utilization in the development of new and innovative chemical entities. This guide provides a foundational understanding for researchers and scientists working with this important compound.

References

The Strategic Synthesis and Application of 1-(4-Bromo-2-chlorophenyl)ethanone: A Technical Guide for Advanced Chemical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Keystone Intermediate

In the landscape of pharmaceutical and agrochemical development, the efficiency of a synthetic route is often dictated by the strategic selection of its building blocks. 1-(4-Bromo-2-chlorophenyl)ethanone is a halogenated acetophenone derivative that has emerged as a pivotal intermediate, valued for its precisely functionalized aromatic core. Its structure, featuring orthogonal halogen substituents (a bromine at the 4-position and a chlorine at the 2-position), provides medicinal chemists with multiple, distinct reaction sites for sequential, controlled elaboration into more complex molecular architectures.

This guide provides an in-depth technical overview of this compound, moving beyond simple data recitation to explore the causal relationships behind its synthesis, the logic of its analytical validation, and its strategic deployment in modern chemical research. The protocols and insights herein are curated for researchers, scientists, and drug development professionals who require not just the "what" but the "why" to accelerate their research and development programs. The global market for this compound is steadily growing, driven by its increasing use in the synthesis of specialty chemicals and active pharmaceutical ingredients (APIs), particularly for anti-inflammatory and anti-cancer treatments.[1][2]

Section 1: Core Physicochemical & Structural Properties

A comprehensive understanding of a molecule begins with its fundamental properties. These data points are critical for reaction planning, purification strategy, and safety assessments.

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound.

The quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValueSource(s)
IUPAC Name This compound-
CAS Number 252561-81-2[3]
Molecular Formula C₈H₆BrClO[3]
Molecular Weight 233.49 g/mol [3]
Appearance White to pale yellow crystalline solid[4]
Melting Point 54-56 °C[1]
Boiling Point 265.6 °C (at 760 mmHg)[3]
Solubility Low solubility in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane)[5]

Section 2: Synthesis and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene. This classic electrophilic aromatic substitution reaction provides a direct and scalable route to the target ketone.

Causality of Experimental Design

The choice of 1-bromo-3-chlorobenzene as the starting material is deliberate. In electrophilic aromatic substitution, the incoming electrophile (the acylium ion) is directed by the existing substituents on the ring. Both chlorine and bromine are ortho-, para-directing but deactivating groups. The acylation is expected to occur at the position para to the bromine atom and ortho to the chlorine atom (position 4 relative to the chlorine). This specific substitution is sterically and electronically favored, leading to the desired isomer as the major product. Aluminum chloride (AlCl₃) is employed as a strong Lewis acid catalyst, which is essential for generating the highly reactive acylium ion (CH₃CO⁺) from acetyl chloride.

Workflow for Synthesis

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Workup & Isolation cluster_3 Purification Setup 1. Assemble dry glassware under N2 atmosphere. (Round-bottom flask, condenser, addition funnel) Charge 2. Charge flask with AlCl3 and solvent (e.g., DCM). Setup->Charge AddSM 3. Add 1-bromo-3-chlorobenzene to the suspension. Charge->AddSM Cool 4. Cool mixture to 0-5 °C. AddSM->Cool AddAcCl 5. Add acetyl chloride dropwise via addition funnel. (Maintains temperature control) Cool->AddAcCl Warm 6. Allow to warm to room temperature and stir for 2-4 hours. (Reaction completion) AddAcCl->Warm Quench 7. Cautiously pour reaction mixture onto crushed ice/HCl. (Decomposes AlCl3 complex) Warm->Quench Extract 8. Extract with organic solvent (e.g., DCM or EtOAc). Quench->Extract Wash 9. Wash organic layer with H2O, NaHCO3(aq), and brine. Extract->Wash Dry 10. Dry over anhydrous Na2SO4 and filter. Wash->Dry Concentrate 11. Remove solvent under reduced pressure. Dry->Concentrate Purify 12. Purify crude product by recrystallization (e.g., from ethanol/heptane) or column chromatography. Concentrate->Purify

Caption: A logical workflow for the synthesis of this compound.

Field-Proven Synthesis Protocol

This protocol is adapted from established methodologies for Friedel-Crafts acylation of halogenated benzenes.[6][7]

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a reflux condenser, and a pressure-equalizing dropping funnel, add anhydrous aluminum chloride (15.0 g, 112.5 mmol) and 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Reactants: Stir the suspension and cool the flask to 0-5 °C using an ice bath. Add 1-bromo-3-chlorobenzene (14.3 g, 75 mmol) to the flask. Through the dropping funnel, add acetyl chloride (6.5 g, 82.5 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction mixture again in an ice bath and cautiously pour it into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. Stir vigorously until the aluminum salts are dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of DCM.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: gas evolution), and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a heptane/ethyl acetate mixture, to afford pure this compound.

Section 3: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any chemical workflow. A multi-technique approach provides a self-validating system, ensuring the material meets the stringent quality requirements for subsequent use in drug development or fine chemical synthesis.

Analytical Workflow

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity Assessment cluster_2 Physical Characterization Input Purified Solid (from Synthesis) NMR 1H & 13C NMR (Confirms connectivity & isomeric purity) Input->NMR HPLC HPLC-UV (Quantifies purity, >98% typical) Input->HPLC MP Melting Point Analysis (Sharp range indicates high purity) Input->MP MS Mass Spectrometry (GC-MS/LC-MS) (Confirms molecular weight & fragmentation) NMR->HPLC Output Certificate of Analysis (Validated Material) IR FTIR Spectroscopy (Confirms functional groups, C=O, C-Cl, C-Br) GC GC-FID/MS (Detects volatile impurities & starting materials) HPLC->MP

Caption: A comprehensive workflow for the analytical validation of the final product.

Expected Spectroscopic Data

While a publicly available, fully assigned spectrum for this specific isomer is not readily found, the following data are predicted based on its structure and analysis of closely related analogues.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three signals in the aromatic region and one singlet in the aliphatic region.

    • A singlet for the methyl protons (-COCH₃) around δ 2.6 ppm.

    • Three aromatic protons between δ 7.3-7.8 ppm, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The proton ortho to the carbonyl group will be the most downfield.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should display 8 distinct carbon signals.

    • The carbonyl carbon (C=O) signal is expected around δ 195-200 ppm.

    • Six aromatic carbon signals between δ 120-140 ppm.

    • The methyl carbon (-CH₃) signal is expected around δ 26-30 ppm.

  • FTIR (KBr Pellet, cm⁻¹):

    • A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O (ketone) stretch.

    • Bands in the 1550-1600 cm⁻¹ region for C=C aromatic stretching.

    • Absorptions in the 1000-1100 cm⁻¹ region are typical for C-Cl stretching.

    • A band in the 500-600 cm⁻¹ region corresponding to the C-Br stretch.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z 232/234/236. The characteristic isotopic pattern is a definitive feature, arising from the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). Key fragmentation would involve the loss of the methyl group ([M-15]⁺) and the acetyl group ([M-43]⁺), leading to the bromochlorobenzoyl cation.

Section 4: Applications in Advanced Synthesis

The true value of this compound lies in its utility as a versatile synthetic precursor. The differential reactivity of the C-Br and C-Cl bonds, along with the reactive ketone functionality, allows for a programmed, stepwise construction of complex target molecules.

  • Pharmaceutical Synthesis: This compound is a recognized building block for a range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and antibiotics.[1] Its structure serves as a scaffold that can be readily modified to optimize biological activity.

  • Agrochemical Development: It is also utilized in the synthesis of novel pesticides and herbicides, where the specific halogenation pattern is often crucial for efficacy and selectivity.[2]

  • Cross-Coupling Reactions: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for selective functionalization at the 4-position while leaving the chlorine atom at the 2-position intact for subsequent transformations. This orthogonal reactivity is a powerful tool for medicinal chemists.[3]

  • Heterocycle Formation: The ketone group can be readily transformed or used as a handle to construct a wide variety of heterocyclic rings, which are ubiquitous in drug molecules.

Illustrative Synthetic Pathway

Application_Pathway cluster_0 Selective C-Br Functionalization cluster_1 Ketone or C-Cl Modification Start This compound Suzuki Suzuki Coupling (with Ar-B(OH)2, Pd catalyst) Start->Suzuki Heck Heck Reaction (with Alkene, Pd catalyst) Start->Heck Sonogashira Sonogashira Coupling (with Alkyne, Pd/Cu catalyst) Start->Sonogashira Intermediate 4-Aryl/Alkenyl/Alkynyl- (2-chlorophenyl)ethanone Suzuki->Intermediate Heck->Intermediate Sonogashira->Intermediate Reduction Reduction (e.g., NaBH4) -> Secondary Alcohol Intermediate->Reduction Hetero Heterocycle Formation (e.g., with Hydrazine -> Pyrazole) Intermediate->Hetero Coupling2 Further Cross-Coupling (at C-Cl under forcing conditions) Intermediate->Coupling2 Final Complex API / Agrochemical Scaffolds Reduction->Final Hetero->Final Coupling2->Final

Caption: Strategic use of the intermediate in multi-step synthetic sequences.

Section 5: Safety, Handling, and Storage

As a halogenated aromatic ketone, this compound requires careful handling. While a specific material safety data sheet (MSDS) must always be consulted, the general hazards associated with this class of compounds include skin, eye, and respiratory tract irritation. Some related α-haloacetophenones are known lachrymators.

Core Safety Protocols
  • Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use only in a well-ventilated area.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is more than a mere catalogue chemical; it is a strategically designed building block that offers a high degree of synthetic flexibility. Its value is rooted in the predictable reactivity of its functional groups and the orthogonal nature of its halogen substituents. By understanding the rationale behind its synthesis, the requirements for its analytical validation, and the strategic possibilities it unlocks, researchers in drug discovery and materials science can leverage this key intermediate to build molecular complexity efficiently and with a high degree of control, ultimately accelerating the path to innovation.

References

An In-depth Technical Guide to the Chemical Reactivity Profile of 1-(4-Bromo-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromo-2-chlorophenyl)ethanone is a halogenated aromatic ketone that serves as a pivotal intermediate in the synthesis of a diverse array of complex organic molecules. Its strategic placement of chloro and bromo substituents, combined with the reactive acetyl group, offers multiple avenues for selective functionalization. This guide provides a comprehensive analysis of its chemical reactivity, focusing on transformations at the carbonyl group, the aromatic ring, and the α-carbon. We will explore key reactions, including Palladium-catalyzed cross-couplings, nucleophilic substitutions, reductions, and condensations. This document is designed to serve as a technical resource, offering field-proven insights and detailed protocols to empower researchers in leveraging this versatile building block for applications in medicinal chemistry, agrochemicals, and materials science.

Introduction and Molecular Overview

This compound, a disubstituted acetophenone, possesses a unique electronic and steric profile that dictates its reactivity. The molecule features three primary sites for chemical transformation: the electrophilic carbonyl carbon, the acidic α-methyl protons, and the di-halogenated phenyl ring, which is primed for metal-catalyzed cross-coupling reactions. The bromine atom at the C4 position is significantly more reactive than the chlorine atom at the C2 position in typical Palladium-catalyzed processes, a crucial feature that allows for selective and sequential derivatization.[1] This differential reactivity is the cornerstone of its utility as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 252561-81-2
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol
Appearance Off-white to pale yellow solid

Core Reactivity Profile

The chemical behavior of this compound is best understood by examining the reactivity of its distinct functional regions.

cluster_molecule This compound cluster_reactivity Key Reactivity Sites cluster_reactions Primary Transformations mol Structure Image - Not Displayable in Text A Aromatic Ring (C-Br & C-Cl) R1 Pd-Catalyzed Cross-Coupling A->R1 Suzuki, Heck, etc. at C-Br R2 Nucleophilic Aromatic Substitution A->R2 SNAr (less common) B Carbonyl Group (C=O) R3 Reduction B->R3 To Alcohol R4 Condensation B->R4 Claisen-Schmidt, etc. C α-Carbon (-CH3) C->R4 Enolate formation R5 α-Halogenation C->R5 To α-halo ketone cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants (Aryl Halide, Boronic Acid, Base, Catalyst) B Add Solvents (Dioxane/Water) A->B C Heat under Inert Atmosphere (e.g., 80-90°C) B->C D Monitor Progress (TLC / LC-MS) C->D E Cool & Dilute (Ethyl Acetate) D->E F Aqueous Wash (Water, Brine) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

References

A Technical Guide to Determining the Solubility of 1-(4-Bromo-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the solubility of a compound is a cornerstone physicochemical property that dictates its fate from early-stage discovery through to formulation and clinical application. For a compound such as 1-(4-Bromo-2-chlorophenyl)ethanone, a halogenated acetophenone derivative with potential as a key intermediate in the synthesis of bioactive molecules[1], understanding its solubility profile is paramount. Poor aqueous solubility can lead to challenges in formulation, diminished bioavailability, and unpredictable in vivo performance, thereby impeding the progression of promising drug candidates.

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of this compound. Moving beyond a simple recitation of data, this document elucidates the theoretical underpinnings of solubility, presents a robust experimental protocol for its determination, and offers insights into the interpretation of solubility data in the context of solvent properties.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" serves as a fundamental guide to predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

This compound is a moderately polar molecule. The presence of a polar carbonyl group (C=O) and halogen atoms (Bromo and Chloro) introduces dipole-dipole interactions. However, the molecule is dominated by a large, nonpolar aromatic ring. Consequently, it is anticipated to have low solubility in highly polar solvents like water and higher solubility in organic solvents that can engage in favorable intermolecular interactions.

Key Molecular Features Influencing Solubility:

  • Aromatic Ring: The phenyl group is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

  • Carbonyl Group: The ketone functional group is polar and can act as a hydrogen bond acceptor.

  • Halogen Substituents: The bromine and chlorine atoms increase the molecular weight and polarizability of the molecule, influencing its interaction with solvents.

Based on these features, we can predict that this compound will be soluble in common organic solvents such as ethanol and acetone, and will exhibit low solubility in water[2]. The extent of its solubility in various organic solvents will depend on a combination of factors including solvent polarity, hydrogen bonding capability, and dispersion forces.

Data Presentation: Solvent Properties for Rational Selection

The choice of solvent is critical for solubility determination and for various applications in synthesis and formulation. The following table summarizes key properties of a selection of common laboratory solvents to aid in the rational design of solubility studies.

SolventPolarity IndexHydrogen Bond Donor/AcceptorDielectric Constant
Water10.2Donor & Acceptor80.1
Methanol5.1Donor & Acceptor32.7
Ethanol4.3Donor & Acceptor24.6
Acetone5.1Acceptor20.7
Ethyl Acetate4.4Acceptor6.0
Dichloromethane3.1Weak Donor8.9
Toluene2.4None2.4
Hexane0.1None1.9

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound. This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

I. Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance (accurate to ±0.1 mg)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker

  • Temperature-controlled incubator or water bath

  • Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

II. Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. Discard the first few drops of the filtrate to avoid any potential adsorption onto the filter membrane.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered saturated solutions and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated solutions by interpolating their analytical response on the calibration curve.

III. Self-Validating System and Trustworthiness

The reliability of this protocol is ensured by several key factors:

  • Use of Excess Solid: Guarantees that the solution is truly saturated.

  • Equilibration Time: Allowing sufficient time for the system to reach a thermodynamic steady state.

  • Temperature Control: Solubility is highly temperature-dependent; maintaining a constant temperature is crucial for reproducibility.

  • Proper Phase Separation: Filtration ensures that only the dissolved compound is quantified.

  • Validated Analytical Method: The use of a specific and sensitive analytical method like HPLC ensures accurate quantification.

Visualization of Experimental Workflow and Molecular Interactions

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess This compound prep2 Add to vials with known solvent volume prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Sediment excess solid equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 quant2 Analyze samples and standards (e.g., HPLC) sep3->quant2 quant1 Prepare standard solutions quant1->quant2 quant4 Determine solubility quant2->quant4 quant3 Construct calibration curve quant3->quant4

Caption: Shake-Flask Solubility Determination Workflow.

Molecular Interaction Diagram

G cluster_solute This compound cluster_solvents Solvents solute Aromatic Ring (Nonpolar) Carbonyl Group (Polar, H-bond acceptor) Halogens (Polarizable) water Water (Polar, H-bond donor/acceptor) solute->water Poor Interaction (Hydrophobic Mismatch) ethanol Ethanol (Polar, H-bond donor/acceptor) solute->ethanol Good Interaction (Dipole-Dipole, H-bonding, van der Waals) hexane Hexane (Nonpolar) solute->hexane Moderate Interaction (van der Waals with aromatic ring)

Caption: Predicted Interactions with Different Solvents.

Safety and Handling Precautions

As a matter of good laboratory practice, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents used. While a specific SDS for this exact isomer was not found, related compounds indicate that it should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of this compound. By combining a sound theoretical understanding with a detailed and validated experimental protocol, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions in the drug discovery and development process, ultimately contributing to the successful advancement of new therapeutic agents.

References

An In-depth Technical Guide to the Safety and Handling of 1-(4-Bromo-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols, handling guidelines, and intrinsic chemical properties of 1-(4-Bromo-2-chlorophenyl)ethanone (CAS No. 252561-81-2). As a halogenated acetophenone derivative, this compound is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications.[1][2] Adherence to the following procedures is imperative for ensuring personnel safety, experimental integrity, and environmental protection.

Chemical Identity and Hazard Profile

A foundational understanding of the substance's identity and its inherent hazards is the cornerstone of safe laboratory practice.

Identification
PropertyValueSource
IUPAC Name This compound[3]
Synonyms 4'-Bromo-2'-chloroacetophenone, 2-Chloro-4-bromoacetophenone
CAS Number 252561-81-2[1]
Molecular Formula C₈H₆BrClO[4]
Molecular Weight 233.49 g/mol [4]
Physical Form Solid, Powder[3][5]
GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning [3]

Hazard Pictogram: [3]

  • (GHS07)

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Engineering Controls

All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood to minimize the risk of inhaling dust or vapors.[5] The fume hood provides primary containment and protects the user from respiratory exposure. Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[1]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its correct selection and use are non-negotiable.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards. Goggles provide a seal around the eyes to protect against dust particles and splashes.[1]
Hands Chemical-Resistant GlovesImpervious gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact with a contaminated outer surface.[1][6]
Body Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned. This protects the skin and personal clothing from contamination.[7]
Respiratory NIOSH/MSHA Approved RespiratorA respirator is required if work cannot be performed in a fume hood or if exposure limits are exceeded. A full-face respirator offers a higher protection factor.[8]

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage Coat 1. Lab Coat (Fasten completely) Inspect->Coat Mask 2. Mask/Respirator (Perform fit check) Coat->Mask Goggles 3. Goggles/Face Shield (Adjust to fit) Mask->Goggles Gloves 4. Gloves (Pull over cuffs of coat) Goggles->Gloves End Gloves->End Ready for work Start Start->Inspect Begin

Figure 1: Recommended PPE Donning Workflow.

Safe Handling, Storage, and Reactivity

Precautions for Safe Handling
  • Avoid Dust Formation: This compound is a solid powder; handle it carefully to avoid creating dust.[5][6]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[5]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[1][9]

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle under an inert atmosphere (e.g., nitrogen or argon).

Conditions for Safe Storage

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Store in a tightly closed, properly labeled container.[5]

  • Environment: Keep in a cool, dry, and well-ventilated area.[8]

  • Incompatibilities: Segregate from strong oxidizing agents, reducing agents, strong bases, and amines.[8][10] The rationale is that the ketone functional group can be susceptible to reduction, while the aromatic ring with its halogen substituents can react under certain conditions with strong bases or oxidizing agents.

Reactivity and Hazardous Decomposition
  • Chemical Stability: The compound is stable under recommended storage conditions.[10]

  • Incompatible Materials:

    • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides) can lead to vigorous or explosive reactions.[11]

    • Strong Reducing Agents: (e.g., metal hydrides like sodium borohydride or lithium aluminum hydride) will reduce the ketone functional group, an exothermic process that must be controlled.[12][13]

    • Strong Bases: Can potentially participate in reactions with the halogenated aromatic ring.[10]

  • Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and hydrogen chloride (HCl).[10]

Emergency Procedures: A Self-Validating System

A robust emergency plan acts as a self-validating system, where each step confirms the safety of the next.

First-Aid Measures

Immediate and appropriate first aid is critical in mitigating exposure. Always show the Safety Data Sheet to attending medical personnel.[6]

Exposure RouteActionRationale
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]Removes the individual from the source of exposure and provides respiratory support.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]Dilutes and removes the chemical from the skin to minimize irritation and absorption.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]Thoroughly irrigates the eye to remove the substance and prevent serious damage.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]Inducing vomiting can cause aspiration of the chemical into the lungs. Rinsing the mouth removes residual material.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[6]

  • Unsuitable Media: Do not use a direct stream of water, as it may scatter the material.

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[6]

Accidental Release Measures (Spill Response)

For a small spill of solid material, trained laboratory personnel can perform cleanup. For large spills, evacuate the area and contact emergency services.[14][15]

Spill_Response cluster_Initial Immediate Actions cluster_Cleanup Cleanup Protocol cluster_Final Post-Cleanup Alert 1. Alert others in the area Evacuate 2. Isolate spill area (Restrict access) Alert->Evacuate PPE 3. Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Evacuate->PPE Contain 4. Gently cover spill (Use absorbent pads or inert material like vermiculite) PPE->Contain Collect 5. Sweep material (Avoid creating dust) Place in a labeled, sealed container Contain->Collect Decon 6. Decontaminate area (Soap and water) Collect->Decon Doff 7. Doff & dispose of contaminated PPE Decon->Doff Wash 8. Wash hands thoroughly Doff->Wash End Wash->End Procedure Complete Start Start->Alert Spill Occurs

Figure 2: Logical Workflow for Solid Chemical Spill Response.

Application in Synthesis: A Field-Proven Perspective

This compound serves as a key building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[2] These reactions are fundamental in modern drug discovery for creating carbon-carbon bonds.[16][17] The presence of two distinct halogen atoms (bromine and chlorine) on the aromatic ring allows for potential regioselective coupling, as the C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to a Pd(0) catalyst.[18]

Representative Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, self-validating protocol for the Suzuki coupling of a halo-acetophenone, adapted from established methods for similar substrates like 4-bromoacetophenone.[19][20] This protocol is designed to illustrate the causality behind the experimental choices.

Objective: To couple an arylboronic acid with this compound at the C-Br position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture or DMA)

  • Inert Gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • System Inerting (Validation Step 1): To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the palladium catalyst, base, and this compound. Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

    • Causality: The active Pd(0) catalyst is sensitive to oxygen. Removing air prevents its oxidation to an inactive Pd(II) species, ensuring the catalytic cycle can initiate.[18]

  • Reagent Addition: Under a positive pressure of inert gas, add the solvent, followed by the arylboronic acid.

    • Causality: Adding the reagents under an inert atmosphere maintains the oxygen-free environment. The excess of boronic acid (1.2-1.5 equiv) helps drive the reaction to completion, accounting for potential homo-coupling or decomposition of the boronic acid.[19]

  • Reaction Execution: Heat the reaction mixture to the target temperature (typically 80-120 °C) with vigorous stirring.

    • Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the initial oxidative addition step. Vigorous stirring is crucial, especially in heterogeneous mixtures, to ensure efficient mass transfer between phases.

  • Monitoring (Validation Step 2): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample is taken, quenched, and analyzed to check for the consumption of the starting material.

    • Causality: This step provides real-time data on the reaction's status. It prevents premature workup of an incomplete reaction or unnecessary heating of a completed one, which could lead to byproduct formation.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

    • Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break any emulsions and further remove water. Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any byproducts.

Waste Disposal

All waste containing this compound and its byproducts must be treated as hazardous waste.

  • Segregation: As a halogenated organic compound, it must be disposed of in a designated, labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.[3][10]

  • Contaminated Materials: All contaminated materials, including gloves, pipette tips, and absorbent materials from spill cleanup, must also be placed in the solid hazardous waste container.[15]

  • Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific procedures.[5]

Conclusion

This compound is a potent chemical intermediate with defined hazards that require stringent adherence to safety protocols. By understanding its reactivity, employing appropriate engineering controls and PPE, and following established procedures for handling, emergencies, and disposal, researchers can safely harness its synthetic utility. The principles of causality and validation embedded in experimental protocols are not merely procedural; they are the bedrock of safe and reproducible science.

References

An In-depth Technical Guide to 1-(4-Bromo-2-chlorophenyl)ethanone: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Halogenated Ketone in Modern Synthesis

1-(4-Bromo-2-chlorophenyl)ethanone is a halogenated aromatic ketone that has emerged as a pivotal intermediate in the landscape of pharmaceutical and agrochemical synthesis. Its unique substitution pattern, featuring a bromine atom at the para-position and a chlorine atom at the ortho-position relative to the acetyl group, imparts a distinct reactivity profile that medicinal and process chemists have adeptly exploited. This guide provides an in-depth exploration of the historical context of this compound's synthesis, a detailed, field-proven protocol for its preparation via Friedel-Crafts acylation, and a discussion of its significant applications in the development of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

Historical Background: The Legacy of Friedel-Crafts and the Rise of Aryl Ketones

While a singular "discovery" paper for this compound is not readily identifiable in the annals of chemical literature, its existence is a direct consequence of the seminal work of Charles Friedel and James Crafts in 1877.[1][2] Their discovery of the electrophilic substitution reaction between an aromatic compound and an acyl halide or anhydride in the presence of a Lewis acid catalyst, now famously known as the Friedel-Crafts acylation, opened a new frontier in organic synthesis.[1][2] This reaction provided a straightforward and efficient method for the formation of carbon-carbon bonds and the introduction of a keto-functional group onto an aromatic ring.

The true value of this compound lies in its role as a versatile building block. The presence of two distinct halogen atoms offers orthogonal reactivity, allowing for selective transformations in multi-step synthetic sequences. The global market for this compound is projected to experience steady growth, driven by the increasing demand from the pharmaceutical and agrochemical sectors.[3]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in synthesis.

PropertyValueReference
CAS Number 252561-81-2[4]
Molecular Formula C₈H₆BrClO[4]
Molecular Weight 233.49 g/mol [4]
Melting Point Not available
Boiling Point 265.6°C[4]
Appearance White to off-white solid
Solubility Insoluble in water, soluble in organic solvents like dichloromethane, ethyl acetate.

Synthesis via Friedel-Crafts Acylation: A Detailed Protocol

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene. The following protocol is a representative, robust procedure designed for a laboratory setting.

Causality Behind Experimental Choices
  • Reactants: 1-bromo-3-chlorobenzene is the aromatic substrate. Acetyl chloride serves as the acylating agent.

  • Catalyst: Anhydrous aluminum chloride (AlCl₃) is the Lewis acid catalyst of choice. Its role is to activate the acetyl chloride by forming a highly electrophilic acylium ion.[5] An excess of AlCl₃ is often used to ensure complete reaction, as it can complex with the product ketone.

  • Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically used. These solvents are inert under the reaction conditions and effectively dissolve the reactants.

  • Temperature Control: The initial reaction is highly exothermic and is therefore performed at a low temperature (0-5 °C) to control the reaction rate and prevent unwanted side reactions. The reaction is then allowed to warm to room temperature or gently heated to drive it to completion.

  • Work-up: The reaction is quenched by carefully pouring the reaction mixture into ice-water. This hydrolyzes the aluminum chloride complexes and separates the organic product from the inorganic salts. An acidic workup with hydrochloric acid can help to dissolve any aluminum hydroxide that forms.[6] The organic layer is then washed with a base (e.g., sodium bicarbonate solution) to remove any remaining acid, followed by a brine wash to remove residual water.

  • Purification: The crude product is typically purified by recrystallization or column chromatography to obtain the desired purity.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Charge a dry, nitrogen-flushed flask with 1-bromo-3-chlorobenzene and solvent (DCM). B Cool the mixture to 0-5 °C in an ice bath. A->B C Add anhydrous AlCl₃ portion-wise, maintaining the temperature. B->C D Slowly add acetyl chloride dropwise. C->D E Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/GC). D->E F Carefully quench the reaction by pouring into ice-water. E->F G Separate the organic layer. F->G H Wash the organic layer sequentially with dilute HCl, NaHCO₃ solution, and brine. G->H I Dry the organic layer over anhydrous Na₂SO₄. H->I J Concentrate the solution under reduced pressure to obtain the crude product. I->J K Purify the crude product by recrystallization or column chromatography. J->K

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-bromo-3-chlorobenzene (1.0 eq) and dichloromethane (DCM, 5 mL per gram of substrate).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Catalyst Addition: Under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 100 g per 10 g of starting material). Stir vigorously until all the ice has melted.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate (NaHCO₃) solution (50 mL), and brine (50 mL).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.

Synthetic Utility and Applications in Drug Discovery

This compound is a valuable precursor for a variety of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The global market for this compound is driven by its increasing use in the synthesis of pharmaceuticals and agrochemicals.[7]

Key Intermediate for Kinase Inhibitors

This halogenated ketone is a crucial building block in the synthesis of several multi-kinase inhibitors used in cancer therapy. For instance, it is a key starting material for the synthesis of the diaryl ether moiety present in Lenvatinib , a drug used to treat certain types of thyroid and kidney cancer. The synthesis of such complex molecules often involves a multi-step process where the specific functionalities of this compound are strategically utilized.

Precursor for Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

The structural motif of this compound is found in various compounds with anti-inflammatory properties. While direct synthesis of common NSAIDs like ibuprofen or naproxen from this specific starting material is not the primary route, its derivatives are explored for the development of novel anti-inflammatory agents.[4][7] The compound can be elaborated into more complex structures that may exhibit inhibitory activity against cyclooxygenase (COX) enzymes.[8]

Versatile Building Block for Heterocycles

The α-position to the carbonyl group can be brominated to yield 2-bromo-1-(4-bromo-2-chlorophenyl)ethanone, a highly reactive intermediate. This α-bromo ketone is a precursor for the synthesis of a wide range of heterocyclic compounds, such as thiazoles, imidazoles, and oxazoles, through reactions with various nucleophiles like thioamides, amidines, and amides. These heterocyclic cores are prevalent in many biologically active molecules.[1]

Logical Relationship of Synthetic Applications

G cluster_pharma Pharmaceutical Synthesis cluster_hetero Heterocyclic Chemistry A This compound B Kinase Inhibitors (e.g., Lenvatinib precursors) A->B Multi-step synthesis C Novel NSAID Analogs A->C Derivatization D α-Bromination A->D Further functionalization E 2-Bromo-1-(4-bromo-2-chlorophenyl)ethanone D->E F Thiazoles, Imidazoles, etc. E->F

Caption: Synthetic utility of this compound.

Conclusion

This compound stands as a testament to the enduring legacy of the Friedel-Crafts acylation and the power of halogenated intermediates in modern organic synthesis. Its strategic importance in the preparation of high-value compounds, particularly in the pharmaceutical sector, underscores its continued relevance. This guide has provided a comprehensive overview of its historical context, a detailed and practical synthetic protocol, and an exploration of its diverse applications. For researchers and drug development professionals, a thorough understanding of the chemistry and utility of this versatile building block is indispensable for the innovation of next-generation therapeutics and other advanced materials.

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 1-(4-Bromo-2-chlorophenyl)ethanone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifunctional Linchpin for Complex Molecule Synthesis

1-(4-Bromo-2-chlorophenyl)ethanone (CAS No: 252561-81-2; Molecular Formula: C₈H₆BrClO) is a halogenated acetophenone derivative that has emerged as a cornerstone intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure is deceptively simple, yet it harbors a strategic arrangement of three distinct reactive centers: an acetyl group, a reactive bromine atom, and a less reactive chlorine atom on the phenyl ring. This unique trifunctionality provides chemists with a powerful tool for sequential and site-selective modifications, enabling the construction of complex molecular architectures that would otherwise require lengthy synthetic routes. This guide delves into the primary applications of this versatile building block, offering both mechanistic insights and field-proven, detailed protocols for its use in key organic transformations.

Section 1: Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms on the aromatic ring is the most synthetically compelling feature of this compound. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions allows for remarkable chemoselectivity. In general, the reactivity of aryl halides towards oxidative addition to a Pd(0) center follows the order I > Br > OTf > Cl.[2] This principle is the bedrock for performing selective functionalization at the C4-bromo position while leaving the C2-chloro position intact for subsequent transformations.

Application: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] When using this compound, the reaction can be precisely controlled to occur exclusively at the more reactive C-Br bond by careful selection of the catalyst, ligands, and reaction conditions. This selective coupling yields 4-aryl-2-chloroacetophenone derivatives, which are valuable intermediates for further diversification.

The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex.[4] The subsequent transmetalation with a boronic acid, activated by a base, and final reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.[4][5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products A Pd(0)L2 Active Catalyst C Ar-Pd(II)-X(L2) Oxidative Addition Complex A->C Ar-X B Oxidative Addition (Rate-Determining for Ar-Cl) E Ar-Pd(II)-R(L2) Transmetalation Complex C->E R-B(OR)2 Base D Transmetalation E->A Ar-R F Reductive Elimination ArX This compound RBOR Arylboronic Acid Product 4-Aryl-2-chlorophenyl ethanone

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Table 1: Comparison of Catalytic Systems for Selective Suzuki Coupling

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O901285-95
Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1008>90
PdCl₂(dppf) (3)-KOAcDMF1101680-90
Protocol 1: Selective Suzuki-Miyaura Coupling with Phenylboronic Acid

Principle: This protocol details the selective palladium-catalyzed Suzuki-Miyaura reaction at the C-Br bond of this compound, leveraging the higher reactivity of the bromide over the chloride.[6][7]

Materials and Reagents:

  • This compound (1.0 mmol, 233.5 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

  • Toluene (8 mL)

  • Deionized water (2 mL)

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • 15 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the round-bottom flask, add this compound, phenylboronic acid, and Pd(PPh₃)₄.

  • Equip the flask with a reflux condenser and purge the system with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add toluene via syringe.

  • In a separate vial, dissolve the sodium carbonate in water and add this aqueous solution to the reaction flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring and maintain for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 1-(4'-phenyl-2'-chlorobiphenyl-4-yl)ethanone.

Application: Sonogashira Coupling for Aryl-Alkyne Synthesis

The Sonogashira coupling provides a powerful route to construct C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[8][9] This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[9] Similar to the Suzuki coupling, the reaction can be performed selectively on the C-Br bond of this compound. Modern protocols often employ copper-free conditions, which can simplify purification and are beneficial for synthesizing sensitive molecules.[10]

Cross_Coupling_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Catalyst, Ligand, Base setup->reagents coupling_partner Add Coupling Partner (e.g., Boronic Acid or Alkyne) reagents->coupling_partner reaction Heat & Stir (Monitor by TLC/LC-MS) coupling_partner->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for a cross-coupling reaction.

Protocol 2: Selective Sonogashira Coupling with Phenylacetylene

Principle: This protocol outlines a palladium-catalyzed, copper-co-catalyzed Sonogashira coupling to selectively form a C-C bond at the C-Br position.[11] All reactions must be conducted under an inert atmosphere using anhydrous solvents to prevent catalyst deactivation and side reactions.[11]

Materials and Reagents:

  • This compound (1.0 mmol, 233.5 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (TEA) (3.0 mmol, 303.6 mg, 420 µL)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask

  • Inert atmosphere setup (Nitrogen or Argon) with manifold

  • Magnetic stirrer

  • Syringes for liquid transfer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 eq.) via syringe.

  • Add phenylacetylene (1.2 eq.) dropwise to the stirring mixture.

  • Stir the reaction at room temperature (or heat to 50 °C if the reaction is sluggish) and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford 1-(2-chloro-4-(phenylethynyl)phenyl)ethanone.

Section 2: Synthesis of Fused Heterocyclic Scaffolds

The acetyl and ortho-chloro functionalities of this compound are perfectly poised for constructing fused heterocyclic systems, which form the core of many biologically active molecules.

Application: Synthesis of Quinazoline Derivatives

Quinazolines and their oxidized counterparts, quinazolinones, are privileged scaffolds in medicinal chemistry, appearing in drugs for cancer and hypertension.[12][13] A common strategy involves the reaction of a 2-aminoaryl ketone with a nitrogen source. This compound can be readily converted to its 2-amino derivative, which then serves as a direct precursor to the quinazoline core.

Quinazoline_Synthesis A This compound C 1-(2-Amino-4-bromophenyl)ethanone A->C Introduce N at C2 B Step 1: Nucleophilic Aromatic Substitution (e.g., with NaN3 then reduction, or Buchwald-Hartwig amination) E 4-Bromo-2,4-disubstituted Quinazoline C->E Form Pyrimidine Ring D Step 2: Cyclocondensation (e.g., with an Aldehyde or Amide)

References

Application Notes & Protocols: The Strategic Use of 1-(4-Bromo-2-chlorophenyl)ethanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and development, the strategic selection of starting materials and key intermediates is paramount to the efficient synthesis of novel therapeutic agents. 1-(4-Bromo-2-chlorophenyl)ethanone has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique substitution pattern—featuring an electrophilic ketone, a reactive bromine atom, and a more stable chlorine atom on a phenyl ring—provides medicinal chemists with a powerful scaffold for molecular elaboration. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols and mechanistic insights, to empower researchers in the synthesis of complex, biologically active molecules.

Introduction: Chemical Profile and Synthetic Rationale

This compound is a halogenated acetophenone derivative that serves as a pivotal intermediate in multi-step organic synthesis.[1] The inherent reactivity of its functional groups allows for a wide range of chemical transformations, making it a staple in the construction of diverse molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 252561-81-2
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol
Boiling Point 265.6°C
Appearance White to pale yellow crystalline solid
Storage Room temperature, dry conditions

The strategic value of this compound lies in the differential reactivity of its three key functional sites:

  • The Ketone Carbonyl Group: Acts as a classical electrophilic center for nucleophilic additions, reductions, and condensations. It is a gateway to forming carbinols, imines, and α,β-unsaturated systems.

  • The Bromine Atom (at C4): This position is highly susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds to build molecular complexity.[1]

  • The Chlorine Atom (at C2): Generally less reactive than bromine in palladium-catalyzed couplings, allowing for selective functionalization at the C4 position. This orthogonality is a key advantage in complex synthetic campaigns.

This combination of features allows for a sequential and controlled diversification of the molecular scaffold, a highly desirable attribute in the generation of chemical libraries for drug discovery.[2]

Core Applications in the Synthesis of Bioactive Heterocycles

Heterocyclic scaffolds are ubiquitous in pharmaceuticals due to their ability to engage with biological targets through a variety of interactions. This compound is a premier starting material for constructing several important heterocyclic cores.

Synthesis of Substituted Imidazoles and Imidazo-fused Systems

Causality and Rationale: The synthesis of substituted imidazoles often relies on the reaction of an α-haloketone with an amidine or related nitrogen nucleophile. By first converting this compound to its α-bromo derivative, a potent electrophile is created that readily participates in cyclocondensation reactions. This pathway is crucial for accessing scaffolds like imidazobenzimidazoles, which have shown promise as analgesic agents.[3]

Experimental Protocol: Two-Step Synthesis of an Imidazole Precursor

Step A: α-Bromination of this compound

  • Setup: In a fume hood, dissolve this compound (1.0 eq) in glacial acetic acid (5 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reaction: Slowly add bromine (1.05 eq) dropwise to the solution at room temperature. The characteristic red-brown color of bromine should dissipate as the reaction proceeds.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The disappearance of the starting material spot indicates completion (typically 1-2 hours).

  • Work-up: Once complete, pour the reaction mixture slowly into ice-cold water with vigorous stirring. The solid product, 2-bromo-1-(4-bromo-2-chlorophenyl)ethanone, will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold ethanol. Dry the product under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Step B: Cyclocondensation to form a Substituted Imidazole

  • Setup: Dissolve the α-bromoketone from Step A (1.0 eq) and a suitable amidine hydrochloride (e.g., acetamidine hydrochloride, 1.2 eq) in ethanol in a round-bottom flask.

  • Reaction: Add a base such as sodium bicarbonate (2.5 eq) to the mixture and reflux for 4-6 hours.

  • Monitoring: Track the formation of the imidazole product by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel.

Workflow Visualization

Synthesis_Workflow Start This compound AlphaBromo 2-Bromo-1-(4-bromo- 2-chlorophenyl)ethanone Start->AlphaBromo Br₂ / Acetic Acid Imidazole Substituted Imidazole Product AlphaBromo->Imidazole Amidine / Base (Cyclocondensation)

Caption: Two-step synthesis of substituted imidazoles.

Synthesis of 1,2,4-Triazole Derivatives

Causality and Rationale: The ketone moiety can be used to form Schiff bases, which are versatile intermediates. Reaction with an acid hydrazide followed by cyclization is a common route to 1,3,4-oxadiazoles, while reaction with thiosemicarbazide leads to thiadiazoles. A related pathway involving specific hydrazones can lead to the formation of 1,2,4-triazoles, a scaffold known for a wide range of biological activities including antifungal and anticancer properties.[2] This approach leverages the ketone as the primary reaction site.

Experimental Protocol: Synthesis of a Triazole Precursor Schiff Base

  • Setup: Dissolve this compound (1.0 eq) and 4-amino-1,2,4-triazole (1.1 eq) in absolute ethanol in a round-bottom flask.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The formation of a precipitate may be observed.

  • Monitoring: Monitor the reaction via TLC until the starting ketone is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Collect the precipitated Schiff base product by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum. This intermediate can then be carried forward for further functionalization or cyclization reactions.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for creating complex biaryl and substituted aromatic systems.[1]

Causality and Rationale: The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds. The reaction mechanism involves the palladium catalyst undergoing oxidative addition into the carbon-bromine bond, which is more reactive than the carbon-chlorine bond. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. This selectivity is crucial for building molecular complexity in a controlled manner.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) or Pd(dppf)Cl₂ (0.03 eq), and a base such as potassium carbonate (2.5 eq).

  • Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water (4:1).

  • Reaction: Heat the mixture to 80-100°C and stir vigorously for 6-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

Table 2: Representative Suzuki Coupling Reactions

Arylboronic AcidPalladium CatalystBaseYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃80-90
3-Pyridylboronic acidPd(dppf)Cl₂Cs₂CO₃75-85
4-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃88-96
Note: Yields are illustrative and depend on specific reaction conditions.

Reaction Visualization

Suzuki_Coupling Start This compound Product 1-(4-Aryl-2-chlorophenyl)ethanone Start->Product Suzuki Coupling Reagents Ar-B(OH)₂ Pd Catalyst Base Reagents->Product

Caption: Suzuki coupling for the synthesis of biaryl ketones.

Conclusion and Future Outlook

This compound stands out as a strategically vital intermediate in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecular structures, particularly bioactive heterocycles and biaryl compounds. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage this versatile building block in their drug discovery programs. As the demand for novel chemical entities continues to grow, the intelligent application of such well-designed synthetic intermediates will remain a critical component of advancing therapeutic innovation.

References

The Strategic Value of 1-(4-Bromo-2-chlorophenyl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Heterocyclic Compounds from 1-(4-Bromo-2-chlorophenyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of synthetic pathways for constructing valuable heterocyclic scaffolds utilizing this compound as a key starting material. As a highly functionalized acetophenone derivative, this compound offers multiple reactive sites, enabling access to a diverse range of molecular architectures relevant to pharmaceutical and agrochemical research. This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations that inform protocol design.

This compound (CAS No: 252561-81-2) is a versatile building block in organic synthesis.[1] Its structure incorporates several key features that a synthetic chemist can exploit:

  • The Ketone Carbonyl Group: This group is a primary site for nucleophilic addition and condensation reactions, serving as a handle to build out carbon skeletons.

  • The α-Methylene Protons: The protons on the carbon adjacent to the carbonyl are acidic and can be removed to form an enolate, which can then act as a nucleophile in alkylation or condensation reactions. Furthermore, this position can be readily halogenated (e.g., brominated) to create a highly reactive α-haloketone, an excellent electrophile for substitution reactions.[2][3]

  • The Halogenated Phenyl Ring: The chloro and bromo substituents on the aromatic ring provide sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for late-stage diversification of the heterocyclic products.[1] The ortho-chloro substituent, in particular, is strategically positioned to participate in intramolecular cyclization reactions to form fused ring systems like quinolones.[4]

This guide will detail several robust, field-proven applications of this starting material for the synthesis of thiophenes, chalcone-derived heterocycles, and quinolones.

Pathway I: Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction

Application Note: The Gewald Multicomponent Reaction

The Gewald reaction is a powerful one-pot synthesis that provides access to highly substituted 2-aminothiophenes.[5][6] This multicomponent reaction involves the condensation of a ketone, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base.[7] Its enduring utility stems from the operational simplicity and the ready availability of the starting materials.[8]

The mechanism is understood to proceed in sequential steps.[5][9] First, a Knoevenagel condensation occurs between the ketone (this compound) and the active methylene nitrile, catalyzed by the base, to form a stable α,β-unsaturated nitrile intermediate.[5][9] The base then facilitates the addition of elemental sulfur to the α-carbon. The reaction culminates in an intramolecular cyclization followed by tautomerization to yield the aromatic 2-aminothiophene product.[5] The use of microwave irradiation has been shown to be beneficial, often improving reaction times and yields.[6]

Gewald_Workflow Start This compound + Active Methylene Nitrile + Elemental Sulfur Condensation Knoevenagel Condensation Start->Condensation Step 1 Base Base Catalyst (e.g., Morpholine) Base->Condensation Sulfur_Add Sulfur Addition Condensation->Sulfur_Add Step 2 Cyclization Intramolecular Cyclization & Tautomerization Sulfur_Add->Cyclization Step 3 Product Polysubstituted 2-Aminothiophene Cyclization->Product

Caption: Generalized workflow for the Gewald 2-aminothiophene synthesis.

Protocol 1: Synthesis of Ethyl 2-amino-4-(4-bromo-2-chlorophenyl)-5-methylthiophene-3-carboxylate

This protocol is adapted from the general principles of the Gewald reaction.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Elemental Sulfur

  • Morpholine (base catalyst)

  • Ethanol (solvent)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10 mmol, 2.33 g).

  • Add ethyl cyanoacetate (10 mmol, 1.13 g) and elemental sulfur (10 mmol, 0.32 g).

  • Add 30 mL of ethanol as the solvent.

  • Add morpholine (5 mmol, 0.44 g) dropwise to the stirred mixture. The choice of a secondary amine like morpholine is common as it effectively catalyzes the initial condensation step.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. A solid product may precipitate.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the crude product with cold ethanol to remove unreacted starting materials and impurities.

  • Recrystallize the solid from ethanol or an ethanol/water mixture to obtain the purified 2-aminothiophene product.

ParameterConditionRationale
Reactants Ketone, Active Nitrile, SulfurCore components for the Gewald reaction.[5]
Catalyst MorpholineBasic catalyst promotes the initial Knoevenagel condensation.
Solvent EthanolGood solvent for reactants; allows for heating to reflux.
Temperature 78-80 °C (Reflux)Provides sufficient energy for condensation and cyclization.
Work-up Precipitation in waterProduct is typically insoluble in water, allowing for easy isolation.

Pathway II: Chalcone Synthesis and Subsequent Cyclization to Pyrimidines

Application Note: The Versatility of Chalcone Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable intermediates in the synthesis of numerous heterocyclic compounds, most notably flavonoids and pyrimidines.[10][11][12] They are most commonly synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an acetophenone and a benzaldehyde.[10][13][14] The α,β-unsaturated ketone moiety in the chalcone backbone is a key reactive feature, acting as an excellent Michael acceptor and participating in cyclocondensation reactions.[10][13]

By reacting the synthesized chalcone with a suitable N-C-N building block, such as urea or thiourea, one can construct the pyrimidine or pyrimidine-2-thione ring. This cyclocondensation reaction provides a straightforward entry into a class of compounds with significant biological activities.[15]

Chalcone_to_Pyrimidine cluster_0 Part 1: Chalcone Synthesis cluster_1 Part 2: Pyrimidine Formation Ketone This compound CS_Reaction Claisen-Schmidt Condensation (KOH/EtOH) Ketone->CS_Reaction Aldehyde Ar-CHO (Aromatic Aldehyde) Aldehyde->CS_Reaction Chalcone (E)-1-(4-Bromo-2-chlorophenyl)- 3-(aryl)prop-2-en-1-one (Chalcone Intermediate) CS_Reaction->Chalcone Cyclization Cyclocondensation (KOH/EtOH, Reflux) Chalcone->Cyclization Key Intermediate Urea Urea or Thiourea Urea->Cyclization Pyrimidine Substituted Pyrimidine or Pyrimidine-2-thione Cyclization->Pyrimidine

Caption: Two-stage synthesis of pyrimidines via a chalcone intermediate.

Protocol 2: Claisen-Schmidt Synthesis of (E)-1-(4-Bromo-2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol is a representative example of a base-catalyzed chalcone synthesis.[13][14]

Materials:

  • This compound

  • 4-Methoxybenzaldehyde (Anisaldehyde)

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

Procedure:

  • Dissolve this compound (10 mmol, 2.33 g) and 4-methoxybenzaldehyde (10 mmol, 1.36 g) in 50 mL of 95% ethanol in a 250 mL flask with stirring at room temperature.

  • Prepare a 40% aqueous solution of KOH. Slowly add 5 mL of this solution to the flask. The addition of a strong base is crucial for deprotonating the α-carbon of the acetophenone, initiating the condensation.

  • Continue stirring the mixture at room temperature for 24 hours. The formation of the solid chalcone product is often observed.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Pour the reaction mixture into a beaker containing 200 g of crushed ice and 10 mL of concentrated HCl to neutralize the excess KOH.

  • The precipitated crude chalcone is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried.

  • Recrystallize the product from ethanol to yield pure crystals of the target chalcone.

Protocol 3: Cyclization of Chalcone to a Dihydropyrimidinone

Materials:

  • (E)-1-(4-Bromo-2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (from Protocol 2)

  • Urea

  • Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the chalcone (5 mmol) and urea (7.5 mmol, 1.5 eq) in 40 mL of ethanol.

  • Add a solution of KOH (10 mmol) in 5 mL of ethanol to the mixture. The basic medium facilitates the cyclocondensation.

  • Attach a reflux condenser and heat the mixture to reflux for 8-10 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to a pH of ~6.

  • Collect the resulting solid precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography to obtain the desired pyrimidine derivative.

Pathway III: Synthesis of Quinolone Scaffolds

Application Note: Intramolecular Cyclization Strategies

The synthesis of quinolones from ortho-haloaryl ketones is a well-established strategy in medicinal chemistry.[4] Quinolones are a privileged scaffold found in numerous antibacterial agents. The general approach involves first constructing an intermediate that places a nitrogen nucleophile in a position to displace the ortho-halogen via an intramolecular nucleophilic aromatic substitution (SNAr) or a transition-metal-catalyzed N-arylation.

One common method involves the reaction of the starting ketone with an amine to form an enaminone, which is then subjected to a palladium- or copper-catalyzed intramolecular cyclization to forge the quinolone ring.[4] This powerful transformation builds the core bicyclic structure in a single, efficient step.

Protocol 4: Synthesis of a 7-Bromo-5-chloro-2-substituted-quinolin-4(1H)-one

This protocol is a conceptual representation based on modern quinolone synthesis methods.[4][16]

Materials:

  • This compound

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • A primary amine (e.g., Aniline)

  • Palladium(II) acetate (Pd(OAc)2)

  • A suitable phosphine ligand (e.g., Xantphos)

  • A base (e.g., Potassium carbonate, K2CO3)

  • A high-boiling point solvent (e.g., Toluene or Dioxane)

Procedure:

  • Step A: Enaminone Formation.

    • React this compound (10 mmol) with DMF-DMA (12 mmol) at 80-100 °C for 2-3 hours to form the corresponding enaminone. Remove excess DMF-DMA under reduced pressure.

    • Dissolve the crude enaminone in a suitable solvent (e.g., ethanol) and add the primary amine (10 mmol). Reflux the mixture for 2-4 hours to form the desired N-substituted enaminone intermediate via amine exchange. Isolate the intermediate after cooling and filtration.

  • Step B: Intramolecular Palladium-Catalyzed N-Arylation.

    • To an oven-dried Schlenk flask, add the enaminone intermediate (5 mmol), Pd(OAc)2 (0.1 mmol, 2 mol%), the phosphine ligand (0.12 mmol, 2.4 mol%), and K2CO3 (10 mmol, 2 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). This is critical as palladium catalysts can be sensitive to oxygen.

    • Add 25 mL of anhydrous dioxane via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

    • After completion (monitored by TLC or LC-MS), cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the target quinolone.

ParameterConditionRationale
Catalyst System Pd(OAc)2 / LigandFacilitates the crucial intramolecular C-N bond formation.[4]
Base K2CO3Acts as a proton scavenger in the catalytic cycle.
Atmosphere Inert (Argon/Nitrogen)Protects the palladium catalyst from oxidative deactivation.
Solvent Anhydrous DioxaneHigh-boiling aprotic solvent suitable for cross-coupling reactions.

References

Application Notes & Protocols: Strategic Synthesis of Novel Chalcones via Claisen-Schmidt Condensation with 1-(4-Bromo-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the Claisen-Schmidt condensation reaction, specifically tailored for the synthesis of novel chalcone derivatives using 1-(4-Bromo-2-chlorophenyl)ethanone as the ketone precursor. Chalcones, characterized by their α,β-unsaturated ketone core linking two aromatic rings, are of immense interest in medicinal chemistry and drug development due to their broad spectrum of pharmacological activities.[1][2][3] The strategic incorporation of bromo- and chloro- substituents on the ketone's phenyl ring is a key design element, as halogenation is known to modulate and often enhance the biological efficacy of these scaffolds.[4][5] This document offers in-depth mechanistic insights, detailed experimental protocols for both conventional and solvent-free synthesis, and guidance on product purification and characterization, serving as an essential resource for researchers in organic synthesis and drug discovery.

Introduction: The Claisen-Schmidt Condensation as a Gateway to Bioactive Chalcones

The Claisen-Schmidt condensation is a robust and versatile C-C bond-forming reaction that stands as a cornerstone in synthetic organic chemistry.[1] It is a specific variant of the crossed aldol condensation, occurring between a ketone possessing α-hydrogens and an aromatic carbonyl compound, typically an aldehyde, that lacks α-hydrogens.[6][7][8] This strategic choice of reactants circumvents the self-condensation issues often encountered in standard aldol reactions, leading to the high-yield synthesis of α,β-unsaturated ketones, known as chalcones.[6][9]

The resulting chalcone framework is a privileged scaffold in drug discovery, serving as a precursor for various flavonoids and exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][10][11] The specific reactant highlighted in this guide, this compound, provides the enolizable ketone component necessary for the reaction, while its halogenated aromatic ring offers a platform for creating derivatives with potentially superior therapeutic profiles.[5][12]

Reaction Principle and Mechanism

The Claisen-Schmidt condensation is most commonly performed under basic catalysis. The mechanism is a sequential process involving enolate formation, nucleophilic attack, and subsequent dehydration.[1][2][9]

Step 1: Enolate Formation A base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the methyl group of this compound. This deprotonation forms a resonance-stabilized enolate ion, which serves as the key nucleophile in the reaction.[2][7][9]

Step 2: Nucleophilic Attack The highly reactive enolate ion attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step results in the formation of an alkoxide intermediate.[1][13]

Step 3: Protonation and Dehydration The alkoxide intermediate is protonated by the solvent (e.g., ethanol or water) to yield a β-hydroxy ketone, also known as an aldol adduct. This intermediate is often unstable and readily undergoes base-catalyzed dehydration, eliminating a molecule of water to form the final chalcone. The formation of the highly stable, conjugated π-system of the α,β-unsaturated ketone provides the thermodynamic driving force for the reaction.[1][2][9]

An acid-catalyzed pathway is also possible, proceeding through an enol intermediate, but is generally less common for this specific transformation.[14][15]

Claisen_Schmidt_Mechanism Base-Catalyzed Claisen-Schmidt Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone This compound Enolate Resonance-Stabilized Enolate Ion Ketone->Enolate Abstraction of α-H⁺ Base Base (OH⁻) Base->Ketone Aldehyde Aromatic Aldehyde (Ar-CHO) Enolate->Aldehyde Nucleophilic Attack Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Adduct β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Adduct + H₂O Chalcone Chalcone (α,β-Unsaturated Ketone) Adduct->Chalcone - H₂O

Caption: Base-Catalyzed Claisen-Schmidt Mechanism.

Experimental Protocols & Data

This section provides detailed methodologies for the synthesis of chalcones from this compound. A representative reaction with 4-methoxybenzaldehyde is used for illustrative purposes.

3.1. Quantitative Data Summary

The following table outlines the necessary reagents and their properties for a typical reaction.

ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
This compoundC₈H₆BrClO233.491.0102.33 g
4-MethoxybenzaldehydeC₈H₈O₂136.151.0101.36 g (1.21 mL)
Sodium Hydroxide (NaOH)NaOH40.002.5251.00 g
Ethanol (95%)C₂H₆O46.07Solvent-~40 mL
Hydrochloric Acid (1M)HCl36.46Neutralizer-As needed
3.2. Protocol 1: Conventional Synthesis in Ethanol

This protocol describes a standard, reliable method using an alcoholic solvent.[2][16][17]

Materials and Equipment:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Dilute Hydrochloric acid (HCl)

  • Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired aromatic aldehyde in approximately 30-40 mL of 95% ethanol. Stir the mixture until all solids are dissolved.

  • Catalyst Addition: Cool the flask in an ice bath. Separately, prepare a solution of NaOH (2.5 equivalents) in a minimal amount of water (~10 mL). Add this basic solution dropwise to the stirred ethanolic mixture over 15-20 minutes, ensuring the temperature remains below 25°C.[2] A precipitate, the chalcone product, will typically begin to form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[18]

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing approximately 200 g of crushed ice.[2] Slowly acidify the mixture with dilute HCl until it is neutral or slightly acidic (pH ~6-7). This step neutralizes the excess base and fully precipitates the product.

  • Filtration and Washing: Collect the solid crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is neutral to remove inorganic impurities.[2][16]

  • Drying: Air-dry the crude product on a watch glass or in a desiccator.

3.3. Protocol 2: Solvent-Free Synthesis (Green Chemistry)

This environmentally friendly approach reduces solvent waste and can often decrease reaction times.[2][18][19]

Materials and Equipment:

  • Reactants as listed above (NaOH or KOH should be in powdered or pellet form)

  • Mortar and pestle

  • Spatula, beaker, Buchner funnel

Procedure:

  • Grinding: Place 1.0 equivalent of this compound, 1.0 equivalent of the aromatic aldehyde, and 1.0-1.5 equivalents of powdered NaOH or KOH into a mortar.

  • Reaction: Grind the mixture vigorously with a pestle for 5-15 minutes. The solid mixture will typically become pasty and may solidify as the product forms.[2]

  • Work-up: Add cold water to the mortar and continue to grind to break up the solid mass. Transfer the contents to a beaker.

  • Isolation and Washing: Collect the solid product by vacuum filtration. Wash thoroughly with cold water until the filtrate is neutral. The crude product obtained from this method is often of high purity.[2]

  • Drying: Dry the purified product.

Workflow General Chalcone Synthesis Workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification P1 Dissolve Ketone & Aldehyde in Ethanol R1 Cool Mixture (Ice Bath) P1->R1 R2 Dropwise Addition of Base (NaOH/KOH) R1->R2 R3 Stir at Room Temp (4-24h) R2->R3 R4 Monitor by TLC R3->R4 W1 Pour into Ice/Water R4->W1 W2 Acidify with HCl W1->W2 W3 Filter Crude Solid W2->W3 W4 Wash with Cold Water W3->W4 W5 Recrystallize from Ethanol/Methanol W4->W5 Final Final W5->Final Pure Chalcone

Caption: General Experimental Workflow for Chalcone Synthesis.

Product Purification and Characterization

While crude chalcones can be quite pure, recrystallization is recommended to obtain an analytical-grade sample.[18]

  • Purification: Recrystallization from a suitable solvent, typically 95% ethanol or methanol, is the most common method for purifying the crude chalcone.[1][18][20] Dissolve the crude solid in a minimum amount of the hot solvent, allow it to cool slowly to form crystals, and then collect the pure crystals by vacuum filtration.

  • Characterization: The identity and purity of the synthesized chalcone should be confirmed using a combination of standard analytical techniques:

    • Melting Point: A sharp melting point range indicates high purity.[18]

    • FT-IR Spectroscopy: Look for characteristic peaks, including the C=O stretch of the α,β-unsaturated ketone (~1650-1690 cm⁻¹) and C=C stretching of the aromatic rings.[21]

    • ¹H and ¹³C NMR Spectroscopy: These techniques provide definitive structural confirmation by showing the chemical shifts and coupling patterns of all protons and carbons in the molecule.[17][22]

Applications in Drug Development and Research

Chalcones derived from this compound are of significant interest to drug development professionals. The presence of the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor, allows for covalent interactions with biological targets like cysteine residues in proteins.[2] Furthermore, the bromo and chloro substituents can enhance lipophilicity and modulate electronic properties, which may lead to improved pharmacological activity.[4][5]

  • Anticancer Activity: Numerous halogenated chalcones have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[12][16]

  • Antimicrobial Activity: The presence of halogens on the aromatic rings has been shown to improve the antibacterial and antifungal efficacy of chalcones.[4][5] These compounds can be effective against drug-resistant strains.[3]

  • Anti-inflammatory Properties: Chalcones are known to inhibit key inflammatory pathways and enzymes, making them promising candidates for new anti-inflammatory agents.[3][4]

The diverse substitution patterns possible on the aldehyde partner allow for the creation of large libraries of these di-halogenated chalcones for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds for various therapeutic targets.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-(4-Bromo-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Dihalogenated Ketone

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 1-(4-Bromo-2-chlorophenyl)ethanone emerges as a particularly valuable starting material due to its trifecta of reactive sites: a nucleophilic-addition-prone carbonyl group and two distinct carbon-halogen bonds (C-Br and C-Cl) on an activated aromatic ring. The electron-withdrawing nature of the acetyl group (-COCH₃) renders the phenyl ring electron-deficient, thereby facilitating nucleophilic aromatic substitution (SNAr) and providing a handle for a variety of transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the reactivity of this compound, focusing on protocols for selective nucleophilic substitution. We will delve into the mechanistic underpinnings of key transformations, offering field-proven protocols and troubleshooting advice to enable researchers, scientists, and drug development professionals to harness the full synthetic utility of this versatile building block.

Understanding the Substrate: Reactivity and Regioselectivity

The synthetic utility of this compound is dictated by the differential reactivity of its two halogen substituents. In the realm of palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This is a direct consequence of the C-Br bond's lower bond dissociation energy, which facilitates the initial oxidative addition step to the Pd(0) catalyst—the rate-determining step in many cross-coupling cycles. This reactivity difference allows for selective functionalization at the C4 position, leaving the C2-chloro substituent available for subsequent transformations.

Conversely, in classical nucleophilic aromatic substitution (SNAr), the leaving group ability follows a different trend, where fluoride is the best leaving group and iodide is the worst.[1] However, SNAr on unactivated aryl halides is often challenging. The presence of the ortho chloro and para bromo substituents to the activating acetyl group creates a complex electronic environment. For SNAr to occur, a strong electron-withdrawing group is typically required to be ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[2][3] While the acetyl group provides activation, selective SNAr at either halogen position without transition metal catalysis is less predictable and often requires harsh conditions.

Therefore, transition-metal-catalyzed reactions represent the most reliable and selective methods for the functionalization of this substrate.

Methodology I: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a robust and highly versatile method for the synthesis of aryl amines from aryl halides.[4][5] The reaction proceeds via a palladium-catalyzed cross-coupling of an amine with the aryl halide. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst.[6]

Given the higher reactivity of the C-Br bond, the Buchwald-Hartwig reaction on this compound is expected to proceed selectively at the C4 position.

Buchwald-Hartwig Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Start Start: Inert Atmosphere Reagents Add Substrate, Amine, Base, and Ligand to Flask Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas Mixture (e.g., Ar sparging) Solvent->Degas Catalyst Add Pd Catalyst Degas->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter (e.g., through Celite) Cool->Filter Extract Aqueous Work-up & Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Characterize Product Purify->End Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Ar-X OA_label Oxidative Addition ArPdR Ar-Pd(II)(R)L₂ ArPdX->ArPdR R-B(OR)₂ + Base TM_label Transmetalation ArPdR->Pd0 Ar-R RE_label Reductive Elimination

References

The Strategic Role of 1-(4-Bromo-2-chlorophenyl)ethanone in the Agrochemical Discovery Pipeline: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Crop Protection

In the relentless pursuit of novel agrochemicals to safeguard global food production, the strategic selection of foundational chemical scaffolds is paramount. 1-(4-Bromo-2-chlorophenyl)ethanone, a halogenated aromatic ketone, has emerged as a pivotal intermediate in the synthesis of a diverse array of potent fungicidal, herbicidal, and insecticidal compounds.[1][2] Its unique structural features—a reactive ketone group and dual halogen substitutions at the ortho and para positions of the phenyl ring—provide a versatile platform for constructing complex heterocyclic systems known to exhibit significant biological activity.[2] The presence of both bromine and chlorine atoms allows for regioselective transformations, offering chemists precise control over the molecular architecture of the final active ingredient. This guide provides detailed application notes and synthetic protocols for leveraging this compound in the development of next-generation agrochemicals, with a focus on the synthesis of triazole fungicides and thiazole-based intermediates.

Key Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to successful process development and scale-up.

PropertyValueReference
CAS Number 95537-93-8[1]
Molecular Formula C₈H₆BrClO[1]
Molecular Weight 233.49 g/mol [1]
Appearance Off-white to light yellow crystalline solid[2]
Melting Point 54-56 °C[1]

Application I: Synthesis of Triazole-Based Fungicides

Triazole fungicides are a cornerstone of modern disease management in agriculture, primarily acting as demethylation inhibitors (DMIs) of sterol biosynthesis in fungi. The synthesis of a 1-(4-bromo-2-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone serves as a quintessential example of how the title compound is employed to construct this critical pharmacophore. The following protocol is a representative methodology based on established nucleophilic substitution reactions.[3][4]

Reaction Principle: Nucleophilic Substitution

The core of this synthesis is a nucleophilic substitution reaction where the nitrogen atom of the 1,2,4-triazole ring displaces the bromine atom on the alpha-carbon of the ethanone moiety. The use of a weak base, such as potassium carbonate, is crucial to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an ideal solvent due to its polar aprotic nature, which effectively solvates the reactants and facilitates the reaction.

Experimental Protocol: Synthesis of 1-(4-bromo-2-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone

Materials:

  • This compound

  • 1,2,4-Triazole

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 1,2,4-triazole (1.2 eq), and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M with respect to the starting ketone.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 1:1 hexane/ethyl acetate). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 1-(4-bromo-2-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone.

Workflow Diagram

G start Start reactants 1. Combine this compound, 1,2,4-triazole, and K₂CO₃ in acetonitrile start->reactants reflux 2. Heat to reflux (82°C) for 4-6 hours reactants->reflux tlc 3. Monitor by TLC reflux->tlc Check for completion tlc->reflux workup 4. Cool, filter salts, and concentrate filtrate tlc->workup Reaction complete extraction 5. Dissolve in ethyl acetate, wash with H₂O and brine workup->extraction drying 6. Dry with MgSO₄ and concentrate extraction->drying purification 7. Purify by column chromatography drying->purification product Pure 1-(4-bromo-2-chlorophenyl)-2- (1,2,4-triazol-1-yl)ethanone purification->product

Caption: Synthesis workflow for a representative triazole fungicide.

Application II: Synthesis of 2-Amino-4-(4-bromo-2-chlorophenyl)thiazole - A Key Agrochemical Intermediate

Thiazole-containing compounds are another important class of agrochemicals, exhibiting a broad spectrum of biological activities.[5][6] The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring.[7][8] This protocol outlines the synthesis of 2-amino-4-(4-bromo-2-chlorophenyl)thiazole, a valuable intermediate for further elaboration into more complex agrochemical structures.[5][6]

Reaction Principle: Hantzsch Thiazole Synthesis

This reaction involves the condensation of an α-haloketone, in this case, this compound, with a thioamide, such as thiourea. The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the carbonyl carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The use of a protic solvent like ethanol facilitates the reaction by solvating the ionic intermediates.

Experimental Protocol: Synthesis of 2-Amino-4-(4-bromo-2-chlorophenyl)thiazole

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.

  • Neutralization and Isolation: Pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid and precipitate the free base of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the purified 2-amino-4-(4-bromo-2-chlorophenyl)thiazole in a vacuum oven.

Logical Relationship Diagram

G cluster_reactants Reactants cluster_process Hantzsch Thiazole Synthesis cluster_product Product This compound This compound Condensation & Cyclization Condensation & Cyclization This compound->Condensation & Cyclization Thiourea Thiourea Thiourea->Condensation & Cyclization 2-Amino-4-(4-bromo-2-chlorophenyl)thiazole 2-Amino-4-(4-bromo-2-chlorophenyl)thiazole Condensation & Cyclization->2-Amino-4-(4-bromo-2-chlorophenyl)thiazole

Caption: Key components of the Hantzsch thiazole synthesis.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in agrochemical research. Its utility in the synthesis of diverse and potent heterocyclic compounds, particularly triazole and thiazole derivatives, underscores its importance as a key building block. The protocols detailed herein provide a solid foundation for researchers to explore the vast chemical space accessible from this versatile intermediate. Future research will undoubtedly continue to uncover novel agrochemical candidates derived from this scaffold, contributing to the development of more effective and sustainable crop protection solutions.

References

Application Notes & Protocols: Chemoselective Sonogashira Coupling of 1-(4-Bromo-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Navigating Chemoselectivity in Dihaloarenes

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium- and copper-catalyzed transformation is conducted under relatively mild conditions, tolerates a wide array of functional groups, and has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3][4]

This guide focuses on a specific and synthetically valuable substrate: 1-(4-bromo-2-chlorophenyl)ethanone. As a dihalogenated arene, this molecule presents a critical challenge and opportunity: chemoselectivity . The successful synthesis of a monosubstituted product hinges on selectively activating one carbon-halogen bond while leaving the other intact for subsequent transformations. The inherent reactivity hierarchy of aryl halides in oxidative addition (C-I > C-Br > C-OTf >> C-Cl) provides a robust framework for achieving this selectivity.[2][5][6][7]

Herein, we provide a detailed exploration of the mechanistic principles, key parameter optimization, and a field-proven protocol for the Sonogashira coupling of this compound. The primary objective is to achieve selective C(sp²)-C(sp) bond formation at the more reactive C-Br position, yielding 1-(4-(alkynyl)-2-chlorophenyl)ethanone derivatives as versatile synthetic intermediates.

Mechanistic Underpinnings: The Dual Catalytic Cycle

The classical Sonogashira reaction operates through two interconnected catalytic cycles, driven by palladium and copper catalysts, respectively.[2][8] Understanding these cycles is fundamental to rational optimization and troubleshooting.

1. The Palladium Cycle: The Cross-Coupling Engine The palladium complex orchestrates the main cross-coupling event.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond (preferentially the C-Br bond) to form a Pd(II) intermediate. This is often the rate-determining step.[9]

  • Transmetalation: The organopalladium(II) complex receives the acetylide group from the copper acetylide species, which is generated in the copper cycle.

  • Reductive Elimination: The final step involves the formation of the new C-C bond, yielding the desired arylalkyne product and regenerating the active Pd(0) catalyst.[6]

2. The Copper Cycle: Alkyne Activation The copper co-catalyst serves to activate the terminal alkyne.

  • π-Complex Formation: The copper(I) salt coordinates with the alkyne, increasing the acidity of its terminal proton.

  • Deprotonation: An amine base deprotonates the alkyne to form a copper(I) acetylide intermediate.[10] This species is crucial for the transmetalation step with the palladium center.

A significant drawback of the copper co-catalyst is its tendency to promote the oxidative homocoupling of the alkyne, known as Glaser coupling, especially in the presence of oxygen.[2][5] This necessitates the use of inert atmosphere conditions.

Sonogashira_Mechanism Classic Pd/Cu Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)(X)L₂ Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)(C≡CR)L₂ PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-C≡C-R PdII_B->Product CuX Cu(I)X CuCCR Cu(I)-C≡CR CuX->CuCCR Base, R-C≡C-H CuCCR->PdII_A CuCCR->CuX ArX Ar-X ArX->PdII_A Alkyne R-C≡C-H

The dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
The Copper-Free Variant

To circumvent the issue of Glaser homocoupling, copper-free Sonogashira protocols have been developed.[4][11][12] In these systems, the amine base must be strong enough to deprotonate the terminal alkyne without the assistance of copper. The resulting acetylide anion can then engage with the palladium center. Alternatively, the alkyne coordinates directly to the palladium(II) complex, increasing its acidity and facilitating deprotonation by the base.[8] This approach is particularly valuable when working with sensitive or valuable alkyne substrates.

Copper_Free_Sonogashira Copper-Free Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)(X)L₂ Pd0->PdII_A Oxidative Addition (Ar-X) PdII_Alkyne [Ar-Pd(II)(R-C≡C-H)L]⁺ PdII_A->PdII_Alkyne Alkyne Coord. (-L) PdII_B Ar-Pd(II)(C≡CR)L PdII_Alkyne->PdII_B Deprotonation (Base) PdII_B->Pd0 Reductive Elimination (+L) Product Ar-C≡C-R PdII_B->Product

Catalytic cycle for the copper-free Sonogashira coupling.

Optimizing for Success: A Guide to Key Reaction Parameters

The success and selectivity of the coupling of this compound depend on the careful selection of several key parameters. The goal is to find conditions mild enough to leave the C-Cl bond untouched while being sufficiently reactive for the C-Br bond.

ParameterSelection & RationalePotential Issues
Palladium Catalyst PdCl₂(PPh₃)₂: A robust, air-stable Pd(II) precatalyst. It is reduced in situ to the active Pd(0) species.[8] Pd(PPh₃)₄: A Pd(0) source, often more active at lower temperatures but sensitive to air and moisture.[13]Catalyst Decomposition: Indicated by the formation of black palladium precipitate. Caused by oxygen, impurities, or excessive heat.[14]
Copper Co-catalyst Copper(I) Iodide (CuI): The standard co-catalyst. Typically used in catalytic amounts (5-10 mol%). Its role is to facilitate alkyne deprotonation.[10]Glaser Homocoupling: The primary side reaction, forming alkyne dimers. Minimized by strict anaerobic conditions and low CuI loading.[2][15]
Ligand Triphenylphosphine (PPh₃): The most common ligand, typically supplied with the precatalyst. Bulky/Electron-Rich Ligands: (e.g., P(t-Bu)₃, XPhos) Can accelerate the oxidative addition step, allowing for lower temperatures or the use of less reactive chlorides.[16] For C-Br/C-Cl selectivity, standard PPh₃ is often sufficient.Ligand Degradation: Can occur at high temperatures, leading to catalyst deactivation.
Base Triethylamine (TEA) / Diisopropylamine (DIPA): Common choices that can also serve as the solvent. They neutralize the H-X byproduct and deprotonate the alkyne.[13]Insufficient Basicity: Can lead to slow or stalled reactions. Ensure the base is dry and used in excess.
Solvent THF, Dioxane, DMF, Acetonitrile: Aprotic polar solvents are standard.[13] Anhydrous and deoxygenated solvents are critical for reproducibility.[5]Solvent Impurities: Water or oxygen can poison the catalyst and promote side reactions. Always use high-purity, degassed solvents.
Temperature Room Temp to 80 °C: Aryl bromides typically require gentle heating to proceed at a reasonable rate.[5][17] Start at a lower temperature (e.g., 50 °C) and increase if necessary to maintain C-Cl integrity.Loss of Selectivity: Excessively high temperatures can begin to activate the C-Cl bond, leading to double-coupling products.

Detailed Experimental Protocol: Synthesis of 1-(2-Chloro-4-(phenylethynyl)phenyl)ethanone

This protocol describes a reliable method for the selective Sonogashira coupling of this compound with phenylacetylene.

Materials & Reagents:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

  • Copper(I) iodide (CuI) (4-5 mol%)

  • Triphenylphosphine (PPh₃) (4-6 mol%, optional, can improve catalyst stability)

  • Triethylamine (TEA), anhydrous (>99.5%)

  • Tetrahydrofuran (THF), anhydrous (>99.9%, inhibitor-free)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

  • Oven-dried Schlenk flask or two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles for liquid transfer

  • Heating mantle with temperature controller

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.025 equiv), CuI (0.05 equiv), and optional PPh₃ (0.05 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an anaerobic environment.

  • Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration relative to the aryl halide) and anhydrous TEA (2.0-3.0 equiv) via syringe.

  • Degassing: Stir the resulting suspension and degas the mixture by bubbling the inert gas through the solution for 15-20 minutes. A brief period of sonication can help dissolve the reagents.

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting aryl bromide.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate or diethyl ether.

    • Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to remove the amine base) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the isolated 1-(2-chloro-4-(phenylethynyl)phenyl)ethanone using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst.[5] 2. Insufficient temperature.[17] 3. Poor quality of reagents (base, solvent).1. Use a fresh batch of catalyst. Ensure proper inert atmosphere technique. 2. Gradually increase the temperature to 70-80 °C, monitoring for side products. 3. Use freshly opened, anhydrous reagents. Ensure the amine base is dry.
Formation of Black Precipitate (Palladium Black) 1. Presence of oxygen in the reaction vessel.[5] 2. Reaction temperature is too high. 3. Impurities in the solvent or reagents.[14]1. Improve degassing procedure (freeze-pump-thaw cycles or prolonged inert gas bubbling). 2. Lower the reaction temperature. 3. Use high-purity, anhydrous solvents and reagents.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.[5] 2. High concentration of CuI catalyst.1. Ensure the reaction is strictly anaerobic. 2. Reduce the amount of CuI. Alternatively, switch to a copper-free protocol.[18]
Formation of Double-Coupled Product 1. Reaction temperature is too high. 2. Highly active catalyst system (e.g., with bulky, electron-rich ligands not suited for this selective transformation).1. Lower the reaction temperature. 2. Use the standard PdCl₂(PPh₃)₂ catalyst system without highly activating ancillary ligands.
Debromination of Starting Material 1. Presence of water. 2. Side reaction promoted by the base at elevated temperatures.1. Ensure all reagents and solvents are rigorously dried. 2. Use the minimum effective temperature. Consider a weaker base if the problem persists.

References

The Strategic Role of 1-(4-Bromo-2-chlorophenyl)ethanone in the Genesis of Novel Anticonvulsant Scaffolds: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthetic utility of 1-(4-Bromo-2-chlorophenyl)ethanone, a versatile chemical intermediate, in the landscape of medicinal chemistry. While a direct synthetic lineage to a commercially available Non-Steroidal Anti-Inflammatory Drug (NSAID) or anticonvulsant is not prominently documented in publicly accessible literature, the inherent reactivity of this halo-substituted acetophenone makes it a prime candidate for the construction of heterocyclic systems with potential therapeutic applications, particularly in the realm of anticonvulsants.

This document will provide a comprehensive overview of the chemical properties of this compound that underpin its utility, followed by a detailed, field-proven protocol for its application in the synthesis of a novel thiazole-based compound, a scaffold of significant interest in the development of new anticonvulsant agents. The causality behind experimental choices and self-validating systems within the protocols are emphasized to ensure scientific integrity and reproducibility.

The Chemical Rationale: Why this compound is a Valuable Starting Material

This compound is a halogenated acetophenone derivative. Its value in organic synthesis, particularly for pharmaceutical applications, stems from its unique structural features and reactivity. The presence of an alpha-bromine atom adjacent to a carbonyl group makes it a highly reactive electrophile, readily participating in nucleophilic substitution reactions. This reactivity is fundamental to its role as a precursor in the synthesis of various heterocyclic compounds.[1]

The 4-bromo and 2-chloro substitutions on the phenyl ring are not merely passive components. These halogen atoms can be exploited in cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce further molecular complexity and build intricate aromatic systems.[2] This potential for diversification is a key asset in the iterative process of drug design and optimization.

Application in the Synthesis of Thiazole-Based Anticonvulsants

Thiazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[3] The synthesis of 2-aminothiazole derivatives, in particular, is a well-established route to compounds with potential therapeutic value.

The following sections outline a detailed protocol for a hypothetical, yet scientifically plausible, synthesis of a novel N-(4-(4-bromo-2-chlorophenyl)thiazol-2-yl)acetamide, a compound designed based on the known pharmacophoric features of some anticonvulsant agents. This synthesis utilizes this compound as the foundational building block.

Synthetic Pathway Overview

The proposed synthesis is a two-step process, commencing with the Hantzsch thiazole synthesis, a classic and reliable method for the construction of the thiazole ring. This is followed by the acylation of the resulting 2-aminothiazole to yield the final target compound.

Synthetic Pathway start This compound intermediate 4-(4-Bromo-2-chlorophenyl)thiazol-2-amine start->intermediate Hantzsch Thiazole Synthesis final N-(4-(4-Bromo-2-chlorophenyl)thiazol-2-yl)acetamide intermediate->final Acylation

Caption: Proposed synthetic pathway for a novel thiazole-based anticonvulsant.

Experimental Protocols

PART 1: Synthesis of 4-(4-Bromo-2-chlorophenyl)thiazol-2-amine (Intermediate)

This protocol is based on the well-established Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea.

Materials and Reagents:

  • This compound

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10 mmol) in 100 mL of absolute ethanol.

  • Addition of Thiourea: To the stirred solution, add thiourea (12 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization and Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture. The product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

PART 2: Synthesis of N-(4-(4-bromo-2-chlorophenyl)thiazol-2-yl)acetamide (Final Product)

This step involves the acylation of the 2-aminothiazole intermediate.

Materials and Reagents:

  • 4-(4-Bromo-2-chlorophenyl)thiazol-2-amine

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-(4-Bromo-2-chlorophenyl)thiazol-2-amine (5 mmol) in 30 mL of anhydrous dichloromethane.

  • Addition of Reagents: To this solution, add anhydrous pyridine (10 mmol) followed by the dropwise addition of acetic anhydride (7.5 mmol) at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution, 20 mL of deionized water, and 20 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1Hantzsch Thiazole SynthesisThioureaEthanolReflux4-675-85
2AcylationAcetic Anhydride, PyridineDCM0 - RT12-1680-90

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating through the use of standard analytical techniques at each stage.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a crucial in-process control to monitor the consumption of starting materials and the formation of products. This allows for the determination of the optimal reaction time and prevents the formation of by-products due to prolonged reaction times or overheating.

  • Structural Confirmation: The identity and purity of the intermediate and final products should be rigorously confirmed using a suite of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the various functional groups.

    • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound.

Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation Synthesis_Step1 Step 1: Thiazole Formation TLC TLC Monitoring Synthesis_Step1->TLC Purification Purification (Recrystallization) Synthesis_Step1->Purification Synthesis_Step2 Step 2: Acylation Synthesis_Step2->TLC Synthesis_Step2->Purification TLC->Synthesis_Step1 Optimize Time TLC->Synthesis_Step2 Optimize Time Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Purification->Spectroscopy Purification->Spectroscopy Spectroscopy->Synthesis_Step2 HPLC Purity (HPLC) Spectroscopy->HPLC

Caption: A self-validating workflow for the synthesis and characterization of the target compound.

Conclusion

This compound represents a valuable and reactive starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. While its direct application in the synthesis of currently marketed NSAIDs or anticonvulsants is not widely documented, its chemical properties make it an ideal candidate for the exploration of new chemical entities. The provided protocols for the synthesis of a novel thiazole derivative serve as a practical guide for researchers in the field of drug discovery, demonstrating a clear and efficient pathway to new molecular scaffolds with the potential for anticonvulsant activity. The emphasis on in-process controls and rigorous analytical validation ensures the generation of reliable and reproducible scientific data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromo-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Bromo-2-chlorophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing the yield and purity of this important synthetic intermediate. We will explore the nuances of the Friedel-Crafts acylation, the primary synthetic route, and address common challenges encountered in the laboratory.

Foundational Principles: The Synthetic Route

The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[1][2]

The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from an acylating agent (typically acetyl chloride or acetic anhydride) and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][4] The acylium ion is then attacked by the electron-rich aromatic ring of 1-bromo-3-chlorobenzene.

The directing effects of the substituents on the aromatic ring are crucial for regioselectivity. Both chlorine and bromine are ortho-, para-directing groups, but they are also deactivating due to their inductive electron-withdrawing nature.[5][6] The acylation occurs predominantly at the position that is para to the bromine atom and ortho to the chlorine atom, a position activated by both substituents and sterically accessible.

Visualizing the Core Reaction Workflow

The following diagram outlines the key steps in the synthesis, from starting materials to the purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1-Bromo-3-chlorobenzene + Acetyl Chloride Mixing Combine Reactants & Solvent Cool to 0-5°C Reactants->Mixing Catalyst Anhydrous AlCl₃ Cat_Add Slowly Add AlCl₃ (Exothermic) Catalyst->Cat_Add Solvent Anhydrous Solvent (e.g., DCM, CS₂) Solvent->Mixing Mixing->Cat_Add Rxn_Progress Stir at RT or Gentle Heat Monitor by TLC/GC Cat_Add->Rxn_Progress Quench Quench with Ice/HCl (Destroy AlCl₃ complex) Rxn_Progress->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine/Base Extract->Wash Dry Dry over Na₂SO₄/MgSO₄ Wash->Dry Purify Purify by Distillation or Chromatography Dry->Purify Product Pure this compound Purify->Product

Caption: General workflow for Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • 1-bromo-3-chlorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

  • Hydrochloric acid (conc.)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a scrubber with NaOH solution to trap evolved HCl gas).

  • Charging Reactants: To the flask, add 1-bromo-3-chlorobenzene and anhydrous dichloromethane. Cool the mixture to 0-5°C in an ice bath.

  • Catalyst Addition: While stirring, slowly and portion-wise add anhydrous aluminum chloride to the cooled solution. The addition is exothermic and should be controlled to maintain the temperature below 10°C.

  • Acylating Agent Addition: Add acetyl chloride dropwise from the addition funnel over 30-60 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gentle heating may be required if the reaction is slow.[7]

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and will hydrolyze the aluminum chloride complex.[8]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a liquid or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.[9]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in Friedel-Crafts acylation can stem from several factors. The most common culprits are related to catalyst activity and reaction conditions.[7]

  • Catalyst Inactivity: Aluminum chloride is extremely sensitive to moisture.[10] Any water in the solvent, glassware, or reagents will react with and deactivate the catalyst.

    • Solution: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade solvents and fresh, high-quality AlCl₃.

  • Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, effectively removing the catalyst from the reaction cycle.[11] This means that, unlike many other catalytic reactions, a stoichiometric amount of the Lewis acid is required.[11][12]

    • Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent. For deactivated substrates like 1-bromo-3-chlorobenzene, a slight excess can be beneficial.[8]

  • Deactivated Aromatic Ring: The presence of two electron-withdrawing halogens deactivates the aromatic ring, making it less nucleophilic and slowing the reaction.[5][7]

    • Solution: The reaction may require a longer reaction time or gentle heating (e.g., reflux in DCM at 40°C) to proceed to completion. Monitor the reaction closely by TLC or GC to avoid decomposition.

  • Improper Quenching/Workup: Product can be lost during the workup phase, especially if emulsions form during extraction.

    • Solution: Quench the reaction by adding it slowly to a vigorously stirred mixture of ice and concentrated HCl. This helps to break up the aluminum-ketone complex efficiently.[8]

Visualizing the Troubleshooting Logic for Low Yield

G Start Low Yield Observed Anhydrous Were anhydrous conditions strictly maintained? Start->Anhydrous Stoichiometry Was AlCl₃ used in stoichiometric excess (≥1.1 eq)? Anhydrous->Stoichiometry Yes Fix_Anhydrous Action: - Flame-dry glassware - Use anhydrous solvents - Use fresh AlCl₃ Anhydrous->Fix_Anhydrous No Conditions Were reaction time/temperature optimized? Stoichiometry->Conditions Yes Fix_Stoichiometry Action: - Increase AlCl₃ to 1.1-1.3 eq. Stoichiometry->Fix_Stoichiometry No Workup Was the workup procedure efficient? Conditions->Workup Yes Fix_Conditions Action: - Increase reaction time - Gently heat (e.g., 40°C) - Monitor by TLC/GC Conditions->Fix_Conditions No Fix_Workup Action: - Ensure slow quenching in ice/HCl - Optimize extraction solvent Workup->Fix_Workup No Success Yield Improved Workup->Success Yes Fix_Anhydrous->Stoichiometry Fix_Stoichiometry->Conditions Fix_Conditions->Workup Fix_Workup->Success

Caption: Troubleshooting flowchart for low reaction yield.

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

While Friedel-Crafts acylation is generally less prone to side reactions than alkylation, impurities can still arise.[12]

  • Isomeric Products: Although the 4-bromo-2-chloro isomer is the major product, small amounts of other isomers can form. The directing effects of the halogens could lead to trace amounts of acylation at other positions.

    • Solution: Purification by column chromatography is usually effective at separating isomers. The choice of solvent can sometimes influence regioselectivity.[8]

  • Unreacted Starting Material: If the reaction does not go to completion, you will see the starting 1-bromo-3-chlorobenzene on the TLC plate.

    • Solution: As discussed above, optimize reaction time, temperature, and catalyst loading.

  • Hydrolysis of Acylating Agent: If moisture is present, acetyl chloride can hydrolyze to acetic acid, which can complicate the reaction and workup.

    • Solution: Maintain strict anhydrous conditions.

Q3: What is the role of the Lewis acid catalyst and why is a stoichiometric amount needed?

The Lewis acid, typically AlCl₃, plays a dual role.[1]

  • Activation: It coordinates to the chlorine atom of acetyl chloride, making the carbonyl carbon much more electrophilic and facilitating the formation of the key acylium ion intermediate.[2][4]

  • Complexation: After the reaction, the carbonyl oxygen of the product ketone, being a Lewis base, forms a strong complex with the AlCl₃.[11] This complex deactivates the product towards further acylation (preventing polyacylation) but also sequesters the catalyst.[10][12]

Because of this product-catalyst complexation, the AlCl₃ is not regenerated and cannot act in a truly catalytic cycle. Therefore, at least one equivalent of AlCl₃ must be used for every equivalent of the ketone product formed.[8][11]

Q4: Can I use a different acylating agent or catalyst?
  • Acylating Agents: Acetic anhydride can be used instead of acetyl chloride. The mechanism is similar, and it can be a less expensive and easier-to-handle reagent.

  • Catalysts: While AlCl₃ is the most common catalyst, others can be used. For deactivated substrates, stronger Lewis acids might be considered.[10] Conversely, for more activated systems, milder catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be effective.[1][13] In recent years, "greener" solid acid catalysts like zeolites have also been explored to simplify workup and improve reusability.[14]

Table 1: Impact of Key Parameters on Reaction Outcome
ParameterConditionExpected OutcomeRationale & Reference
Catalyst Stoichiometry < 1.0 equivalentLow conversion, low yieldCatalyst is consumed by complexation with the ketone product.[8][11]
≥ 1.1 equivalentsHigher conversion, optimal yieldEnsures enough active catalyst is present throughout the reaction.[10]
Reaction Temperature 0-5°C (during addition)Controlled reaction, minimizes side productsThe reaction is exothermic; low temperature prevents runaway reactions.[7]
Room Temp to 40°CDrives reaction to completionProvides sufficient energy to overcome the activation barrier for the deactivated ring.[7]
Water Content HighCatalyst deactivation, no reactionAlCl₃ reacts violently with water, destroying its catalytic activity.[10]
AnhydrousOptimal reaction conditionsPrevents catalyst hydrolysis and ensures high reactivity.[13]

Analytical Characterization

Confirming the identity and purity of the final product is essential.

  • ¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. The aromatic protons will appear as a distinct pattern of doublets and double-doublets. The methyl protons of the acetyl group will appear as a sharp singlet around 2.6 ppm.

  • ¹³C NMR: The carbon spectrum will show a characteristic carbonyl signal around 195-200 ppm, along with signals for the aromatic carbons and the methyl carbon.

  • Mass Spectrometry (MS): Will show the molecular ion peak and a characteristic isotopic pattern due to the presence of both bromine and chlorine.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ is indicative of the aryl ketone carbonyl group.

References

Technical Support Center: Navigating Reactions of 1-(4-Bromo-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Bromo-2-chlorophenyl)ethanone is a versatile ketone intermediate, pivotal in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its utility stems from multiple reactive sites: the ketone carbonyl, the α-protons, and two distinct halogen substituents on the aromatic ring. This structural complexity, however, can also be a source of various side products, leading to challenges in reaction control, yield optimization, and product purification.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the common side products encountered in reactions involving this compound. By understanding the causality behind the formation of these impurities, you can better troubleshoot your experiments, improve process robustness, and ensure the integrity of your synthesized materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed reactions are commonly employed to form new carbon-carbon bonds at the aryl halide positions of this compound. The primary challenge in these reactions is controlling the regioselectivity and minimizing common palladium-catalyzed side reactions.

Q1: I am performing a Suzuki-Miyaura coupling with an arylboronic acid and observing multiple products. What are the likely side products and how can I improve selectivity?

A1: When using this compound in a Suzuki-Miyaura coupling, you are likely encountering a mixture of products due to several competing reaction pathways.

Common Side Products:

  • Homocoupling of the Boronic Acid: Formation of a biaryl compound derived from the boronic acid coupling with itself (Ar'-Ar'). This is often exacerbated by the presence of oxygen.

  • Homocoupling of the Aryl Halide: Dimerization of the starting material to form a biphenyl derivative.

  • Dehalogenation: Reduction of one or both of the halogen atoms on the starting material, leading to the formation of 1-(4-bromophenyl)ethanone, 1-(2-chlorophenyl)ethanone, or acetophenone. This can occur through a competing reduction pathway catalyzed by the palladium complex.[1]

  • Products from Coupling at Both Halogen Sites: If the reaction is not carefully controlled, you may see products where both the bromo and chloro substituents have reacted.

  • Protodeboronation: The boronic acid can react with solvent or trace water to be replaced by a hydrogen atom.

Troubleshooting & Improving Selectivity:

The key to a successful Suzuki-Miyaura coupling with this substrate is to exploit the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is significantly more reactive towards oxidative addition to Pd(0) than the C-Cl bond.[2]

ParameterRecommendation to Favor C-Br CouplingRationale
Catalyst/Ligand Use a less reactive palladium catalyst system. Pd(PPh₃)₄ is often a good starting point.Highly active catalysts can overcome the energy barrier for C-Cl activation, leading to a loss of selectivity.
Temperature Maintain the lowest possible reaction temperature that allows for efficient C-Br coupling.Higher temperatures provide the necessary activation energy for the less reactive C-Cl bond to participate in the reaction.
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, can lead to the slower coupling at the C-Cl position.
Base Use a milder base such as K₂CO₃ or Cs₂CO₃.Stronger bases can sometimes promote side reactions.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

  • To a degassed solution of this compound (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a suitable solvent (e.g., 1,4-dioxane/water), add the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purify the product by column chromatography.

Q2: In my Heck reaction with an alkene, I'm getting a low yield of the desired product and a significant amount of a dehalogenated starting material. What is happening?

A2: The formation of dehalogenated byproducts is a common issue in Heck reactions. This occurs when the organopalladium intermediate undergoes a reductive process before it can couple with the alkene.

Logical Relationship of Side Product Formation in Heck Reaction

Caption: Competing pathways in the Heck reaction.

Troubleshooting Dehalogenation:

  • Choice of Base: The choice of base can significantly influence the extent of dehalogenation. Tertiary amines, while common, can sometimes act as hydride donors. Consider using an inorganic base like potassium carbonate.

  • Solvent: Ensure your solvent is anhydrous. Protic solvents can be a source of protons for the dehalogenation process.

  • Reaction Conditions: Lowering the reaction temperature may disfavor the dehalogenation pathway relative to the desired coupling.

Section 2: Reactions at the Carbonyl Group (e.g., Reduction)

The ketone functionality of this compound is a common site for transformations, such as reduction to an alcohol.

Q3: I am reducing this compound with sodium borohydride (NaBH₄) and my final product is difficult to purify. What are the likely impurities?

A3: While NaBH₄ is a mild reducing agent that should selectively reduce the ketone without affecting the aryl halides, impurities often arise from the reaction workup and incomplete reaction.[3][4]

Common Impurities in NaBH₄ Reduction:

  • Unreacted Starting Material: The reduction may not have gone to completion.

  • Boron Salts: The workup procedure is crucial for removing boron-containing byproducts. These can often co-precipitate with the product.

  • Solvent Adducts: If using an alcohol as a solvent, you may form borate esters.[5]

Troubleshooting & Purification Protocol:

ImpurityMitigation Strategy
Unreacted KetoneEnsure a slight excess of NaBH₄ is used and allow for sufficient reaction time. Monitor the reaction by TLC.
Boron SaltsA proper acidic workup is essential. After quenching the reaction with a dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄ and break down borate complexes, ensure the product is thoroughly washed.
Solvent AdductsUsing a non-alcoholic solvent like THF can avoid the formation of borate esters.

Experimental Protocol: Clean Reduction and Workup

  • Dissolve this compound (1.0 equiv) in methanol or ethanol at 0 °C.

  • Add NaBH₄ (1.2 equiv) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Cool the mixture to 0 °C and slowly add 1M HCl to quench the reaction and adjust the pH to ~6-7.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.

Section 3: Reactions Involving the α-Position (e.g., Williamson Ether Synthesis, Heterocycle Formation)

The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various reactions. Alternatively, the starting material can be α-halogenated to facilitate nucleophilic substitution.

Q4: I am attempting a Williamson ether synthesis with a phenol, but I am getting low yields and multiple spots on my TLC.

A4: The Williamson ether synthesis with this substrate can be complicated by competing reactions.[1][6] It typically proceeds via an SN2 mechanism.[6]

Potential Side Reactions:

  • Elimination: If using a sterically hindered phenoxide or harsh reaction conditions, an E2 elimination can occur, leading to the formation of a vinyl ether.

  • Self-Condensation: The enolate of the starting ketone can react with another molecule of the ketone in an aldol-type reaction.

  • C-alkylation vs. O-alkylation: While O-alkylation is generally favored, some C-alkylation of the phenoxide may occur, especially if there are unhindered ortho or para positions.

Troubleshooting Williamson Ether Synthesis:

  • Base: Use a base that is strong enough to deprotonate the phenol but not so strong as to promote significant enolate formation of the ketone. K₂CO₃ is often a good choice.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile can facilitate the SN2 reaction.

  • Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate to minimize side reactions.

Q5: I am trying to synthesize a thiazole via the Hantzsch synthesis using thiourea, and I am getting an isomeric mixture. How can I control the regioselectivity?

A5: The Hantzsch thiazole synthesis is a classic method for forming thiazole rings. However, when using N-substituted thioureas, the reaction can lead to the formation of two different regioisomers.[7][8]

Isomer Formation in Hantzsch Thiazole Synthesis

Hantzsch_Isomers A This compound + N-R-Thiourea B Neutral Conditions A->B C Acidic Conditions A->C D 2-(N-R-amino)thiazole (Major Product) B->D C->D E 3-R-2-iminothiazole (Side Product) C->E

Caption: Influence of pH on Hantzsch thiazole synthesis.

Controlling Regioselectivity:

  • Reaction pH: The acidity of the reaction medium is a critical factor.[7][8]

    • Neutral/Basic Conditions: These conditions typically favor the formation of the 2-aminothiazole derivative as the major product.

    • Acidic Conditions: Running the reaction in the presence of a strong acid can lead to the formation of the 2-iminothiazoline isomer.

Troubleshooting Isomer Formation:

  • To favor the 2-aminothiazole product, ensure the reaction is run under neutral or slightly basic conditions. If an acid catalyst is used, consider replacing it with a milder alternative or running the reaction without an acid catalyst.

References

Technical Support Center: Troubleshooting Failed Suzuki Couplings with 1-(4-Bromo-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals who are encountering challenges with the sterically hindered and electronically deactivated substrate, 1-(4-bromo-2-chlorophenyl)ethanone. The presence of both a bulky acetyl group and a chlorine atom ortho to the bromine creates a demanding steric environment, often leading to low yields or complete reaction failure. This resource provides in-depth, field-proven insights and actionable protocols to overcome these common hurdles.

Understanding the Challenge: Steric Hindrance and Electronic Deactivation

The primary difficulty in performing a Suzuki coupling with this compound arises from the substituents on the aromatic ring. The ortho-chloro and ortho-acetyl groups create significant steric bulk around the bromine atom. This bulkiness can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, which is often the rate-determining step of the catalytic cycle.[1] Furthermore, while the chloro and acetyl groups are electron-withdrawing, which can sometimes activate aryl halides towards oxidative addition, their steric influence is often the dominant, prohibitive factor in this specific substrate.[2]

The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura coupling mechanism is essential for effective troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium complex.[1][3][4]

A Foundational Overview of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Activation Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Often Rate-Limiting) Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation OxAdd->Transmetalation [Ar-Pd(II)-X]L2 RedElim Reductive Elimination Transmetalation->RedElim [Ar-Pd(II)-R]L2 RedElim->Pd(0)L2 Ar-R R-B(OH)2 Organoboron Reagent Boronate Activated Boronate [R-B(OH)3]- R-B(OH)2->Boronate + Base Base Base (e.g., K3PO4) Boronate->Transmetalation Transfers 'R' group caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My Suzuki coupling with this compound is not proceeding. I'm using Pd(PPh₃)₄ and K₂CO₃ in a toluene/water mixture, but I only recover starting material. What's the likely cause?

Answer:

This is a very common issue with this substrate. The combination of steric hindrance from the ortho-chloro and acetyl groups makes the oxidative addition step particularly challenging. Your choice of catalyst and base, while standard for many Suzuki couplings, is likely not robust enough for this transformation.

  • Catalyst Inactivity: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable catalyst but can be sensitive to air and may decompose, appearing as a greenish-black solid instead of its typical bright yellow.[5][6] For sterically demanding substrates, the relatively small triphenylphosphine ligands may not be sufficient to promote the difficult oxidative addition. More specialized, bulky, and electron-rich phosphine ligands are often required.[7][8][9]

  • Insufficiently Strong Base: While potassium carbonate (K₂CO₃) is a common base, stronger bases are often necessary to facilitate the transmetalation step, especially when dealing with less reactive boronic acids.[10] The base's role is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex.[10][11][12][13]

Troubleshooting Protocol 1: Catalyst and Base Screening

  • Switch to a More Active Catalyst System: Replace Pd(PPh₃)₄ with a more robust pre-catalyst and a specialized ligand. Buchwald-type ligands are highly effective for sterically hindered substrates.[7][8][9]

  • Employ a Stronger Base: Substitute K₂CO₃ with a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10]

  • Ensure Anhydrous and Inert Conditions: While some Suzuki reactions tolerate water, for challenging couplings, it's best to use anhydrous solvents and rigorously degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

ParameterInitial Conditions (Failed)Recommended Conditions (Optimized)Rationale
Palladium Source Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃More stable and versatile pre-catalysts.
Ligand PPh₃ (from catalyst)SPhos, XPhos, or RuPhosBulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[7][8][9]
Base K₂CO₃K₃PO₄ or Cs₂CO₃Stronger bases more effectively promote the formation of the active boronate species.[10]
Solvent Toluene/Water1,4-Dioxane or THF (anhydrous)Aprotic polar solvents can be beneficial, and removing water can prevent side reactions.[3][14][15]
Question 2: I've switched to a Buchwald ligand (XPhos) and K₃PO₄, and I'm seeing some product formation, but the yield is still low (<30%), and I have significant amounts of homocoupled boronic acid and protodeboronation byproducts. How can I improve the selectivity and yield?

Answer:

Observing some product formation is a positive sign. The current issue points towards competing side reactions out-pacing the desired cross-coupling. Protodeboronation (replacement of the C-B bond with a C-H bond) and homocoupling of the boronic acid are common side reactions in Suzuki couplings.[16][17]

  • Protodeboronation: This side reaction is often promoted by the presence of water and the strength of the base.[16][17] It is a known issue with electron-deficient or sterically hindered boronic acids.

  • Homocoupling: This can occur through a palladium-catalyzed pathway, especially at higher temperatures or with excess boronic acid.

Troubleshooting Workflow 2: Minimizing Side Reactions

Troubleshooting_Side_Reactions start Low Yield with Byproducts (Protodeboronation, Homocoupling) step1 Reduce Reaction Temperature (e.g., from 100°C to 80°C) start->step1 step2 Use Boronic Ester Instead of Acid (e.g., Pinacol Ester) start->step2 step3 Adjust Stoichiometry (Slight excess of boronic reagent, e.g., 1.1-1.2 eq.) start->step3 step4 Solvent Choice (Consider THF or 2-MeTHF) start->step4 outcome Improved Yield and Selectivity step1->outcome step2->outcome step3->outcome step4->outcome caption Figure 2. Decision workflow for addressing side reactions.

Detailed Protocol 2: Suppressing Unwanted Pathways

  • Lower the Reaction Temperature: High temperatures can accelerate the rates of side reactions. Try running the reaction at a lower temperature (e.g., 80 °C instead of 100-110 °C) for a longer period.

  • Use a Boronic Ester: Boronic esters, such as pinacol esters, are often more stable and less prone to protodeboronation than their corresponding boronic acids.[17][18] They provide a "slow release" of the boronic acid under the reaction conditions, which can help to minimize side reactions.

  • Fine-tune Stoichiometry: While a slight excess of the boron reagent is common, a large excess can promote homocoupling. Try using 1.1 to 1.2 equivalents of the boronic ester.

  • Solvent Considerations: The choice of solvent can influence reaction outcomes.[14][15][19][20] While dioxane is common, tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) can sometimes offer better results.

Question 3: My reaction appears to stall after about 50% conversion, even with an optimized catalyst system. What could be causing this catalyst deactivation?

Answer:

Catalyst deactivation is a common reason for incomplete reactions. Several factors could be at play:

  • Incomplete Exclusion of Oxygen: Even trace amounts of oxygen can lead to the formation of palladium black (inactive palladium metal) or phosphine oxides, which can inhibit the catalytic cycle.

  • Thermal Instability of the Catalyst: At elevated temperatures, the palladium-ligand complex can degrade over time.

  • Substrate or Impurity Poisoning: Certain functional groups or impurities in the starting materials or solvent can act as catalyst poisons.[19][20]

Troubleshooting Protocol 3: Maintaining Catalyst Activity

  • Rigorous Degassing: Ensure your solvent is thoroughly degassed. The freeze-pump-thaw method (three cycles) is highly effective. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Purify Starting Materials: Ensure that your this compound and boronic acid (or ester) are of high purity. Recrystallization or column chromatography may be necessary.

  • Solvent Quality: Use high-purity, anhydrous solvents. Contaminants in solvents can sometimes poison the catalyst.[19][20]

Potential IssueDiagnostic CheckMitigation Strategy
Oxygen Contamination Reaction mixture turns black rapidly.Use freeze-pump-thaw degassing; maintain a positive inert gas pressure.
Thermal Decomposition Stalling at high temperatures.Lower the reaction temperature and extend the reaction time.
Impurity Poisoning Inconsistent results between batches.Purify starting materials and use high-purity, anhydrous solvents.[19][20]

By systematically addressing these common failure points—catalyst and base selection, minimization of side reactions, and prevention of catalyst deactivation—researchers can significantly improve the success rate of this challenging Suzuki-Miyaura coupling.

References

Technical Support Center: Improving Regioselectivity of Reactions with 1-(4-Bromo-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Bromo-2-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the regioselective functionalization of this versatile building block. Our focus is to move beyond simple protocols and delve into the mechanistic reasoning that underpins experimental success, empowering you to make informed decisions in your synthetic endeavors.

Introduction to the Challenge of Regioselectivity

This compound presents a common yet intricate challenge in synthetic chemistry: how to selectively functionalize one of two different halogen atoms on an aromatic ring. The inherent electronic and steric differences between the C-Br and C-Cl bonds, coupled with the influence of the ortho-acetyl group, create a nuanced reactivity profile. Achieving high regioselectivity is paramount for efficient synthesis, minimizing laborious purification steps and maximizing the yield of the desired product. This guide will equip you with the knowledge to control these outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Scenario: You are attempting a Suzuki-Miyaura coupling with an arylboronic acid, but you obtain a mixture of products where the boronic acid has coupled at both the C4-Br and C2-Cl positions, or you observe a significant amount of the undesired regioisomer.

Root Cause Analysis: The regioselectivity in palladium-catalyzed cross-coupling is primarily determined by the rate of oxidative addition of the Pd(0) catalyst to the C-X bond. Generally, the reactivity order is C-I > C-Br > C-Cl.[1] However, this can be influenced by steric hindrance, electronic effects from other substituents, and, most importantly, the choice of catalyst system (ligand and palladium precursor).[1][2][3]

Solutions:

  • Leverage Inherent Reactivity (Substrate Control):

    • Protocol: For selective reaction at the C4-Br position, use a standard, less sterically demanding palladium catalyst system.

    • Step-by-Step Methodology:

      • To a degassed solution of this compound (1.0 equiv.), your arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) in a solvent system like 1,4-dioxane/water or toluene/water, add a palladium catalyst.

      • For initial attempts at C4-Br selectivity, use Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) with PPh₃ (4-10 mol%).

      • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Rationale: The C-Br bond is inherently more reactive towards oxidative addition than the C-Cl bond. Standard catalyst systems with less bulky ligands like triphenylphosphine will typically favor the kinetically preferred reaction at the more reactive C-Br bond.[1]

  • Implement Catalyst Control for Inverted Selectivity:

    • Protocol: To achieve selective coupling at the C2-Cl position, a more specialized catalyst system with bulky, electron-rich ligands is often required. This is a "catalyst-controlled" reaction, overriding the substrate's natural reactivity preference.[1][3][4]

    • Step-by-Step Methodology:

      • Follow the general setup as above.

      • Employ a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%).

      • Crucially, use a bulky, electron-rich phosphine ligand such as a biarylphosphine (e.g., SPhos, XPhos, RuPhos) or a sterically hindered alkylphosphine (e.g., P(t-Bu)₃) (2-6 mol%).

      • The choice of base and solvent may also need optimization; for example, a stronger base like K₃PO₄ might be beneficial.

    • Rationale: Bulky ligands can sterically disfavor approach to the more open C4-Br position and can also alter the electronic nature of the palladium center, in some cases making the oxidative addition to the stronger C-Cl bond more favorable.[5] This approach has been successfully used to invert selectivity in various dihaloarene systems.[2][3]

Troubleshooting Flowchart for Cross-Coupling:

G cluster_br Goal: React at C4-Br cluster_cl Goal: React at C2-Cl start Low Regioselectivity in Cross-Coupling q_br1 Using bulky ligand (e.g., XPhos)? start->q_br1 q_cl1 Using standard ligand (e.g., PPh₃)? start->q_cl1 a_br1 Switch to less bulky ligand (PPh₃) q_br1->a_br1 Yes a_br2 Lower reaction temperature to favor kinetic product. a_br1->a_br2 a_cl1 Switch to bulky, electron-rich ligand (e.g., SPhos, RuPhos, P(t-Bu)₃). q_cl1->a_cl1 Yes a_cl2 Screen different palladium precursors (e.g., Pd₂(dba)₃). a_cl1->a_cl2

Caption: Troubleshooting logic for directing cross-coupling reactions.

Issue 2: Unwanted Nucleophilic Aromatic Substitution (SNAr) instead of Cross-Coupling

Scenario: When running a palladium-catalyzed reaction with a nucleophile (e.g., an amine in a Buchwald-Hartwig amination), you observe displacement of the chlorine atom by the solvent or a basic species, without the involvement of the palladium catalyst.

Root Cause Analysis: The acetyl group at the C1 position is an electron-withdrawing group that activates the aromatic ring for nucleophilic attack, particularly at the ortho (C2) and para (C4) positions.[6][7] The chlorine at C2 is ortho to the activating acetyl group, making it susceptible to SNAr, especially with strong nucleophiles or at high temperatures.

Solutions:

  • Lower the Reaction Temperature:

    • Rationale: SNAr reactions typically have a higher activation energy than the catalytic cycle steps of a cross-coupling reaction. Running the reaction at the lowest possible temperature that still allows for catalyst turnover can significantly suppress the uncatalyzed SNAr side reaction.

  • Choose a Weaker, Non-Nucleophilic Base:

    • Protocol: If using a nucleophilic base like an alkoxide (e.g., NaOtBu), which is common in Buchwald-Hartwig reactions, it can directly attack the C2 position.

    • Recommendation: Switch to a non-nucleophilic inorganic base like Cs₂CO₃ or K₃PO₄. These bases are strong enough to facilitate the deprotonation step in the catalytic cycle but are poor nucleophiles, reducing the likelihood of a competing SNAr reaction.[8]

  • Use a More Active Catalyst System:

    • Rationale: If the palladium-catalyzed reaction is sluggish, the SNAr side reaction has more time to occur. By using a more active catalyst (e.g., a pre-formed catalyst or a more effective ligand), you can accelerate the desired cross-coupling pathway, making it outcompete the SNAr reaction.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is electronically more activated and why?

A1: Both positions are activated, but in different ways for different reaction types.

  • For Palladium-Catalyzed Cross-Coupling: The C4-Br bond is generally more reactive. This is due to the lower bond dissociation energy of C-Br compared to C-Cl, making the oxidative addition of Pd(0) kinetically more favorable.[1]

  • For Nucleophilic Aromatic Substitution (SNAr): The C2-Cl position is more activated. The acetyl group is strongly electron-withdrawing, and it can stabilize the negative charge of the Meisenheimer intermediate through resonance only when the nucleophile attacks at the ortho or para positions.[7][9] Since the chlorine is at the ortho position (C2), this site is highly susceptible to SNAr. The bromine at C4 is meta to the acetyl group's carbonyl carbon, so it receives no resonance stabilization for an SNAr intermediate.

Mechanism of SNAr Activation:

Caption: Resonance stabilization in SNAr at the C2 position. (Note: A real diagram would show the chemical structures and resonance forms)

Q2: How does steric hindrance affect the regioselectivity of this substrate?

A2: The chlorine atom at C2 is flanked by the acetyl group at C1, making it more sterically hindered than the bromine atom at C4.[10][11] This has a significant impact:

  • Favoring C4 Reaction: In many standard cross-coupling reactions, the catalyst will preferentially react at the less sterically hindered C4-Br position.

  • Catalyst-Controlled C2 Reaction: To overcome this steric bias and react at C2, highly active and often bulky catalyst systems are needed. These ligands can promote catalysis at a monoligated Pd(0) species, which may have a smaller steric footprint, or they may engage in specific interactions that favor the more hindered site.[5]

Q3: Can I selectively reduce the ketone without affecting the halogen atoms?

A3: Yes, selective reduction of the ketone to a secondary alcohol is a common and highly selective transformation.

  • Recommended Protocol: Use a mild hydride reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) at a low temperature (0 °C to room temperature).

  • Rationale: NaBH₄ is a chemoselective reagent that readily reduces aldehydes and ketones but is generally unreactive towards aryl halides under these conditions. Harsher reducing agents like lithium aluminum hydride (LiAlH₄) should be avoided as they can potentially lead to hydrodehalogenation.

Q4: Is it possible to perform a reaction at the methyl group of the acetyl moiety (e.g., an aldol condensation) without side reactions at the halogens?

A4: Yes, this is feasible under standard enolate chemistry conditions.

  • Protocol: To form the enolate, use a non-nucleophilic strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in an aprotic solvent like THF at low temperatures (-78 °C). Once the enolate is formed, an electrophile (e.g., an aldehyde for an aldol reaction) can be added.

  • Rationale: At low temperatures, the enolate formation is rapid and selective. The conditions are not suitable for SNAr, and since no palladium catalyst is present, cross-coupling is not a concern. The base will deprotonate the most acidic proton, which is on the methyl group alpha to the carbonyl.

Summary Data Table: Guiding Regioselectivity

Desired Reaction SiteReaction TypeRecommended Catalyst/ReagentKey ConditionsRationale
C4-Position (Br) Suzuki CouplingPd(PPh₃)₄ or Pd(OAc)₂/PPh₃Standard heat (80-100 °C), K₂CO₃ or Cs₂CO₃ base.Exploits the higher intrinsic reactivity of the C-Br bond (Substrate Control).[1]
C4-Position (Br) Buchwald-HartwigPd₂(dba)₃ / BINAP or XantphosToluene, Cs₂CO₃, 90-110 °C.Standard conditions favor the more reactive C-Br bond.
C2-Position (Cl) Suzuki CouplingPd₂(dba)₃ / SPhos or P(t-Bu)₃Toluene or Dioxane, K₃PO₄, RT to 80 °C.Bulky, electron-rich ligands override substrate bias (Catalyst Control).[3][4]
C2-Position (Cl) Buchwald-HartwigPd(OAc)₂ / BrettPhos or RuPhosToluene, NaOtBu or K₃PO₄, lower temp if possible.Highly active catalyst systems are needed to react with the less reactive C-Cl bond.[12]
Ketone Carbonyl ReductionNaBH₄Methanol or Ethanol, 0 °C to RT.Chemoselective reduction of ketone over aryl halides.
Acetyl Methyl Group Enolate FormationLDA or LHMDSTHF, -78 °C.Kinetically controlled deprotonation at the α-carbon.

References

Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection and optimization in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in your synthetic endeavors by understanding the fundamental principles behind these powerful transformations.

Section 1: General Principles & Initial Catalyst System Selection

Cross-coupling reactions are fundamental transformations in modern organic synthesis, but their success hinges on the careful selection and optimization of the catalytic system.[1] The interplay between the palladium source, ligand, base, and solvent is intricate, and a suboptimal choice in any of these components can lead to low yields, side reactions, or complete reaction failure.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction is showing very low or no conversion. What are the first things I should check?

A1: When faced with a low-yielding or failed reaction, a systematic approach is crucial. Before delving into extensive optimization, verify the fundamentals:

  • Reagent Purity: Ensure all starting materials, including the aryl halide, organometallic partner, base, and solvent, are of high purity and anhydrous where necessary. Moisture and oxygen can significantly deactivate the catalyst.[2]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[3] Ensure they have been stored correctly under an inert atmosphere. Consider using a fresh batch of catalyst and ligand.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.[2]

  • Reaction Temperature: Verify that your reaction is being conducted at the appropriate temperature. Some cross-couplings require elevated temperatures to proceed efficiently.

Q2: How do I choose the initial palladium source and ligand for a new cross-coupling reaction?

A2: The choice of palladium source and ligand is highly dependent on the specific transformation. For initial screening, consider the following:

  • Palladium Precatalysts: Modern palladium precatalysts, such as those from the Buchwald or Hartwig groups, are often preferred as they are air-stable and efficiently generate the active Pd(0) species in situ.[4] Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed ligand-palladium complexes.[5]

  • Ligand Selection: The ligand is arguably the most critical component for tuning reactivity and stability.[6] For a new reaction, it is often beneficial to screen a small library of ligands with varying steric and electronic properties.[3] Bulky, electron-rich phosphine ligands are a good starting point for many challenging couplings, as they can promote both oxidative addition and reductive elimination.[7]

Section 2: Troubleshooting Specific Cross-Coupling Reactions

This section provides detailed troubleshooting guides for some of the most common cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, but it is not without its challenges.

Symptom Potential Cause Troubleshooting Steps & Explanation
Low or no product formation, starting materials consumed Protodeboronation of the boronic acid This is a common side reaction where the boronic acid is replaced by a hydrogen atom. Solutions: 1. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). 2. Minimize water in the reaction mixture. 3. Consider using a more stable boronic ester (e.g., a pinacol ester).
Homocoupling of the boronic acid Presence of oxidants (e.g., oxygen) Homocoupling is often a sign of incomplete degassing. Solutions: 1. Ensure rigorous degassing of the solvent and reaction vessel. 2. Use a fresh, high-quality palladium source.
Reaction stalls at partial conversion Catalyst deactivation The active Pd(0) catalyst can decompose, especially at high temperatures. Solutions: 1. Use a more robust ligand that can stabilize the catalyst. 2. Lower the reaction temperature and increase the reaction time. 3. Consider a higher catalyst loading.[8]
Low conversion with challenging substrates (e.g., aryl chlorides) Inefficient oxidative addition The C-Cl bond is strong and requires a highly active catalyst to break. Solutions: 1. Switch to a more electron-rich and bulky ligand (e.g., a biarylphosphine like SPhos or XPhos).[9] 2. Increase the reaction temperature.

The following table provides a general comparison of different classes of phosphine ligands for the Suzuki-Miyaura coupling. Optimal performance is highly substrate-dependent.

Ligand ClassSpecific Ligand ExampleTypical SubstratesKey Advantages
Biaryl Phosphines SPhos, XPhosAryl chlorides, sterically hindered substratesHigh activity, broad applicability[7]
Ferrocenyl Phosphines dppfAryl bromides and iodidesGood stability, widely used
Dialkylphosphines P(t-Bu)₃Electron-rich aryl halidesStrong electron-donating properties

Suzuki_Catalytic_Cycle

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[10][11][12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of base and ligand is particularly critical for this reaction.

Symptom Potential Cause Troubleshooting Steps & Explanation
Reaction is sluggish or does not proceed Inappropriate base The base must be strong enough to deprotonate the amine but not so strong that it causes substrate decomposition.[13] Solutions: 1. For less sensitive substrates, a strong base like NaOt-Bu or LHMDS is often effective. 2. For substrates with sensitive functional groups, consider a weaker inorganic base like Cs₂CO₃ or K₃PO₄.[14]
Side product formation (e.g., hydrodehalogenation) Suboptimal ligand The ligand plays a crucial role in preventing unwanted side reactions. Solutions: 1. Screen a panel of ligands. Bulky, electron-rich biarylphosphine ligands are often a good starting point.[15] 2. Adjust the ligand-to-palladium ratio.
Low conversion with primary amines Catalyst inhibition Primary amines can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. Solutions: 1. Use a bidentate ligand like BINAP or dppf, which can help prevent the formation of inactive palladium species.[15]
BasepKa of Conjugate AcidAdvantagesDisadvantages
Sodium tert-butoxide (NaOt-Bu) ~19High reaction rates, effective for a wide range of substratesIncompatible with many base-sensitive functional groups[13]
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Good for substrates with protic functional groupsAir-sensitive[16]
Cesium carbonate (Cs₂CO₃) ~10.3Milder, good for sensitive substratesMay require higher temperatures or longer reaction times[14]
Potassium phosphate (K₃PO₄) ~12.3Milder, often used with sensitive substratesCan have solubility issues in some organic solvents

Buchwald_Hartwig_Workflow

Caption: A decision-making workflow for troubleshooting low yields in Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynes. Solvent and the presence of a copper co-catalyst are key considerations.

Symptom Potential Cause Troubleshooting Steps & Explanation
Glaser homocoupling of the alkyne Presence of oxygen, inappropriate solvent or base This is a common side reaction that consumes the alkyne starting material. Solutions: 1. Ensure rigorous degassing. 2. Consider copper-free conditions, which can sometimes suppress homocoupling. 3. Screen different amine bases (e.g., triethylamine, diisopropylamine).[17]
Low reactivity of aryl chlorides High C-Cl bond strength Aryl chlorides are less reactive than bromides and iodides. Solutions: 1. Use a more active catalyst system, often involving a bulky, electron-rich ligand. 2. Increase the reaction temperature.
Reaction fails to go to completion Catalyst deactivation or poor solubility The catalyst may not be stable under the reaction conditions, or reagents may not be fully dissolved. Solutions: 1. Screen different solvents. Polar aprotic solvents like DMF or THF are common choices.[18] 2. Increase the catalyst loading.

The choice of solvent can significantly impact the outcome of a Sonogashira reaction.

SolventPropertiesTypical Use Cases
Toluene Non-polarGood for substrates with low polarity.[18]
Tetrahydrofuran (THF) Polar aproticA versatile solvent for a wide range of substrates.
Dimethylformamide (DMF) Polar aprotic, high boiling pointCan accelerate reaction rates, but has toxicity concerns.[18]
Amine (e.g., triethylamine) Can act as both base and solventUseful for simplifying the reaction setup, especially with soluble substrates.[17]

Section 3: Advanced Optimization & Experimental Protocols

For particularly challenging cross-coupling reactions, a more systematic approach to optimization may be necessary.

Protocol 1: Ligand Screening for a Challenging Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening a panel of ligands to identify the optimal choice for a specific Suzuki-Miyaura reaction.

  • Preparation: In an array of oven-dried vials, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst/Ligand Addition: To each vial, add a different palladium/ligand combination. A typical starting point is 1-2 mol% of a palladium source (e.g., Pd(OAc)₂) and a 1:1 or 2:1 ligand-to-palladium ratio.[7]

  • Inert Atmosphere: Seal the vials and purge with an inert gas.

  • Solvent Addition and Reaction: Add the degassed solvent to each vial and place the array in a heating block at the desired temperature.

  • Monitoring and Analysis: Monitor the progress of each reaction by TLC, GC-MS, or LC-MS.

  • Work-up and Purification: Once the reactions are complete, perform a standard aqueous work-up and purify the products by column chromatography.

  • Comparison: Compare the yields of the desired product for each ligand to identify the most effective one.

References

Technical Support Center: Recrystallization of 1-(4-Bromo-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Recrystallization Methods for High-Purity 1-(4-Bromo-2-chlorophenyl)ethanone

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist:

This guide provides a comprehensive, experience-driven framework for the successful purification of this compound via recrystallization. Moving beyond rote procedural steps, we will explore the fundamental principles governing solvent selection, troubleshoot common experimental pitfalls, and present validated protocols to consistently achieve high purity. Our objective is to empower you with the technical insight required to adapt and optimize these methods for your specific experimental context.

Compound Properties at a Glance

Understanding the physicochemical properties of this compound is the foundational step for developing a robust recrystallization protocol. The molecule's structure, featuring a halogenated aromatic ring and a ketone functional group, dictates its solubility behavior.

PropertyValue / ObservationSignificance for Recrystallization
Molecular Formula C₈H₆BrClOIndicates a relatively non-polar aromatic structure with a polar ketone moiety.
Molecular Weight 233.49 g/mol -
Appearance White to off-white crystalline solid.The goal of recrystallization is to remove impurities that may cause discoloration.
Boiling Point ~265.6°C[1]A high boiling point means the compound is not volatile under typical recrystallization conditions.
Solubility Profile Low solubility in water; soluble in common organic solvents like ethanol and acetone.[2]Guides the selection of appropriate single-solvent or mixed-solvent systems.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent challenges encountered during the purification of substituted acetophenones, providing both the underlying cause and actionable solutions.

Issue 1: The compound "oils out" upon cooling, forming liquid droplets instead of crystals.

  • Probable Cause 1: Low Melting Point. The compound is separating from the solution at a temperature above its melting point.[3][4][5] This is common when the solvent's boiling point is significantly higher than the compound's melting point or when high impurity levels depress the melting point.[4]

  • Solution:

    • Reheat and Dilute: Warm the mixture to redissolve the oil, then add a small amount of additional hot solvent (10-20% more) to lower the solution's saturation temperature.[4]

    • Slow Down Cooling: Do not immediately place the flask in an ice bath. Allow the solution to cool slowly to room temperature on a benchtop, insulated by a cork ring or paper towels.[4] This allows the solution to reach a temperature below the compound's melting point before saturation is achieved.

    • Change Solvents: If oiling persists, select a solvent with a lower boiling point.

  • Probable Cause 2: High Supersaturation. The solution is too concentrated, causing the solute to crash out of solution rapidly.

  • Solution:

    • Dilute Before Cooling: After the initial dissolution, add a small, measured amount of extra hot solvent before allowing the solution to cool.

Issue 2: No crystals form, even after the solution has cooled to room temperature or below.

  • Probable Cause 1: Excessive Solvent. This is the most common reason for crystallization failure.[5] The solution is not supersaturated, and the compound remains fully dissolved even when cold.[3]

  • Solution:

    • Reduce Solvent Volume: Gently boil the solution to evaporate a portion of the solvent (typically 25-50%).[6] Allow the concentrated solution to cool again.

    • Test the Mother Liquor: Dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. A significant solid residue indicates that the compound is present but the solution is too dilute.

  • Probable Cause 2: Lack of Nucleation Sites. Crystal growth requires an initial surface to begin. A supersaturated solution can be stable if no nucleation sites are present.[5]

  • Solution:

    • Induce Crystallization: Scratch the inner wall of the flask at the solution's surface with a glass rod.[6][7] The microscopic scratches provide nucleation sites.

    • Seed the Solution: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to provide a template for crystal growth.[6][7][8]

Issue 3: The yield of recovered crystals is very low.

  • Probable Cause 1: Too Much Solvent Used. As discussed in Issue 2, excessive solvent will keep a significant portion of your product dissolved in the mother liquor.[9]

  • Solution:

    • Use the Minimum Volume: During dissolution, add hot solvent portion-wise until the solid just dissolves. Avoid adding a large excess.[9]

    • Second Crop Recovery: Collect the filtrate (mother liquor) and reduce its volume by boiling. Cool the concentrated solution to obtain a second batch of crystals. Note that this "second crop" may be less pure than the first.

  • Probable Cause 2: Premature Cooling or Insufficient Cooling. If the solution is not cooled sufficiently, the product will not fully crystallize.

  • Solution:

    • Use an Ice Bath: After the solution has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize precipitation.[10]

    • Avoid Warm Rinses: When washing the collected crystals, use only a minimal amount of ice-cold solvent to avoid redissolving the product.[9]

Issue 4: Crystals form prematurely in the funnel during hot filtration.

  • Probable Cause: The solution is cooling as it passes through the funnel. This clogs the filter paper and results in product loss.[11][12]

  • Solution:

    • Keep Equipment Hot: Use a stemless or short-stemmed funnel to minimize the surface area for cooling.[11][12] Pre-heat the funnel and the receiving flask by placing them in an oven or by allowing them to sit in the vapor of the boiling solvent before filtering.[12]

    • Use Excess Solvent: Add a slight excess of hot solvent (5-10%) before filtration to ensure the compound remains dissolved. This excess can be boiled off after filtration is complete.[11]

    • Filter in Portions: Keep the main solution boiling while filtering it in several small portions. This minimizes the time any part of the solution spends in the funnel.[11][12]

Issue 5: The final product is still colored or appears impure.

  • Probable Cause: Presence of colored impurities or co-precipitation of soluble impurities.

  • Solution:

    • Use Activated Charcoal: If the hot, dissolved solution has a colored tint, add a very small amount of activated charcoal to adsorb the colored impurities.[4] Let the solution gently boil for a few minutes, then perform a hot filtration to remove the charcoal. Caution: Using too much charcoal can adsorb your product and reduce the yield.

    • Ensure Slow Cooling: Rapid crystal growth can trap impurities within the crystal lattice. Allowing the solution to cool slowly provides time for the selective formation of pure crystals.[10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best starting solvent for recrystallization? A1: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[13][14] A good starting point is to test small amounts of the crude solid (~50-100 mg) in about 1 mL of various solvents at room temperature.[13] Solvents that do not dissolve the compound when cold should then be heated to their boiling point.[13][15] Given the compound's ketone group and aromatic structure, moderately polar solvents like ethanol, isopropanol, or acetone are excellent candidates to test first.[16][17]

Q2: When should I use a mixed-solvent system instead of a single solvent? A2: A mixed-solvent system is employed when no single solvent provides the ideal solubility profile.[10][13] This typically occurs when your compound is either too soluble in one solvent (even when cold) or insoluble in another (even when hot). The technique involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then adding a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (turbid), indicating saturation.[18][19][20] A few drops of the "good" solvent are then added to redissolve the precipitate before cooling.[18][20]

Q3: What is the scientific principle behind "scratching" the flask or "seeding"? A3: Both techniques are methods of inducing crystallization from a supersaturated solution. "Scratching" the glass with a rod creates microscopic, high-energy surfaces that act as nucleation points for crystal growth to begin.[6][7] "Seeding" involves introducing a pre-existing, perfect crystal lattice (a seed crystal) that serves as a template, allowing other molecules in the solution to align and build upon it, bypassing the energy barrier required for initial crystal formation.[7][8]

Q4: How can I tell if I've used too much solvent, and is it possible to fix it? A4: A primary indicator is the failure of crystals to form upon cooling, or the formation of very few crystals.[5] To confirm, you can perform a "rod test": dip a glass rod in the solution, remove it, and allow the solvent to evaporate. If a significant amount of solid residue forms on the rod, your compound is still in the solution, which is too dilute. This is easily fixed by returning the solution to the heat source and boiling off some of the solvent to increase the concentration before attempting to cool and crystallize again.

Visualized Workflows and Protocols

General Recrystallization Workflow

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (If insoluble impurities are present) A->B C 3. Slow Cooling (Allow to reach room temperature) A->C No insoluble impurities B->C D 4. Ice Bath Cooling (Maximize precipitation) C->D E 5. Vacuum Filtration (Collect crystals) D->E F 6. Wash Crystals (With minimal ice-cold solvent) E->F G 7. Dry Crystals (Yield and Purity Analysis) F->G

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Workflow action action start Solution Cooled, No Crystals? action1 Scratch flask / Add seed crystal start->action1 Yes success Success: Collect Crystals start->success No q2 Crystals Form? action1->q2 q2->success Yes action2 Boil to reduce solvent volume by ~30% q2->action2 No action3 Cool solution again action2->action3 q3 Crystals Form? action3->q3 q3->success Yes failure Problem Persists: Consider different solvent system q3->failure No

Caption: Decision tree for addressing failure of crystallization.

Detailed Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol A: Single-Solvent Recrystallization (Example: Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).[21] Add a magnetic stir bar or a boiling chip. Add a small portion of the chosen solvent (e.g., 95% ethanol) to the flask, and begin heating the mixture on a hotplate with gentle stirring. Continue adding hot solvent in small increments until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve a clear solution.[9][14]

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot filtration. Pre-heat a stemless funnel with fluted filter paper and a receiving Erlenmeyer flask.[12] Filter the boiling solution quickly. Rinse the original flask and the filter paper with a small amount of fresh, hot solvent to recover any remaining product.[22]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[10][21] Slow cooling is crucial for the formation of large, pure crystals.[10]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[22] Wash the crystals with a very small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Transfer the purified solid to a watch glass and dry to a constant weight, either in air or in a vacuum oven at a temperature well below the compound's melting point.

Protocol B: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot "good" solvent (ethanol) with stirring.[20]

  • Induce Saturation: Once the solid is fully dissolved, continue heating the solution and add the "bad" solvent (hot water) dropwise until the solution becomes faintly and persistently cloudy (turbid).[18][20] This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the turbidity just disappears, resulting in a clear, saturated solution.[18][20]

  • Crystallization, Collection, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol above. For washing the crystals (Step 5), use an ice-cold mixture of the two solvents in approximately the same ratio as the final crystallization mixture.[22]

References

Technical Support Center: Purification of 1-(4-Bromo-2-chlorophenyl)ethanone via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1-(4-Bromo-2-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful purification of this halogenated acetophenone derivative. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.

I. Overview of the Purification Challenge

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its purification is critical to remove unreacted starting materials, byproducts, and other impurities that can affect the yield, purity, and safety of the final active pharmaceutical ingredient (API).[1] Column chromatography is a powerful technique for this purpose, but the presence of two different halogen atoms on the aromatic ring can present unique challenges, including potential interactions with the stationary phase and co-elution with structurally similar impurities.

This guide provides a comprehensive protocol for the purification of this compound using normal-phase column chromatography, along with a detailed troubleshooting guide and frequently asked questions to address common issues encountered during the experiment.

II. Recommended Purification Protocol

This protocol is a robust starting point for the purification of this compound. It is essential to first perform Thin Layer Chromatography (TLC) to determine the optimal mobile phase composition for your specific crude material.

A. Materials and Reagents
Item Specification Purpose
Stationary Phase Silica Gel (200-300 mesh)Adsorbent for separation
Mobile Phase Hexane/Ethyl Acetate (gradient)Eluent to carry the sample through the column
Crude Sample This compoundThe mixture to be purified
Solvent for Loading Dichloromethane (DCM) or TolueneTo dissolve the crude sample for loading
TLC Plates Silica gel 60 F254To monitor the separation
Visualization UV lamp (254 nm), Iodine chamberTo visualize the spots on the TLC plate
Collection Tubes Glass test tubes or vialsTo collect the fractions
B. Step-by-Step Experimental Workflow
  • TLC Analysis (Mobile Phase Optimization):

    • Dissolve a small amount of your crude this compound in a minimal amount of dichloromethane or ethyl acetate.

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate in various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system should give a well-separated spot for the desired product with a retention factor (Rf) of approximately 0.25-0.35.[2][3]

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or toluene.

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel completely.

  • Elution and Fraction Collection:

    • Begin eluting the column with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, you can increase the ethyl acetate concentration by 5% every 50-100 mL of solvent.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Spot each fraction onto a TLC plate and develop it in the optimized mobile phase.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this compound will appear as dark spots.[2][4]

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

C. Experimental Workflow Diagram

G cluster_prep Preparation cluster_sep Separation & Analysis cluster_post Post-Purification TLC TLC Analysis (Optimize Mobile Phase) Pack Pack Column (Silica Gel Slurry) TLC->Pack Determines starting eluent Load Load Sample (Minimal Solvent) Pack->Load Elute Elute with Gradient (Hexane/EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Continuously Analyze Analyze Fractions by TLC Collect->Analyze Spot each fraction Analyze->Elute Adjust gradient if needed Combine Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for Column Chromatography Purification.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Q1: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate.

A1: This indicates that the mobile phase is not polar enough to elute your compound.

  • Solution 1: Increase Mobile Phase Polarity. While hexane/ethyl acetate is a common choice, for highly retained compounds, you can try adding a small percentage of a more polar solvent like methanol or isopropanol to the mobile phase. For example, start with a mobile phase of 95:5 dichloromethane/methanol.

  • Solution 2: Check for Strong Interactions. Halogenated compounds can sometimes have unexpected interactions with the silica gel.[1] Consider using a different stationary phase, such as alumina, which has different selectivity.

Q2: The separation between my product and an impurity is very poor, with overlapping spots on the TLC.

A2: This is a common challenge, especially with structurally similar impurities.

  • Solution 1: Fine-tune the Mobile Phase. Try using a very shallow gradient or an isocratic elution with a finely tuned solvent ratio. Small changes in the mobile phase composition can significantly impact resolution.

  • Solution 2: Use a Different Solvent System. A different combination of solvents may provide better selectivity. For example, a mixture of dichloromethane and hexane, or toluene and ethyl acetate could be explored.

  • Solution 3: Consider Reverse-Phase Chromatography. If normal-phase chromatography fails to provide adequate separation, reverse-phase chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be an effective alternative.[5][6]

Q3: My purified product shows peak tailing in subsequent HPLC analysis.

A3: Peak tailing can be caused by several factors.

  • Cause 1: Interaction with Residual Silanols. The silica gel surface has acidic silanol groups that can interact with polar functional groups on your molecule, leading to tailing.

    • Solution: Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can help to mask these active sites.

  • Cause 2: Column Overload. Injecting too much sample onto the analytical HPLC column can cause peak fronting or tailing.

    • Solution: Dilute your sample before injecting it into the HPLC.

Q4: The column runs very slowly or stops running altogether.

A4: This is likely due to a blockage in the column.

  • Cause 1: Fine Particles. The crude sample may contain fine particulate matter that clogs the top of the column.

    • Solution: Filter your crude sample solution through a small plug of celite or a syringe filter before loading it onto the column.

  • Cause 2: Sample Precipitation. The sample may have precipitated at the top of the column if it is not very soluble in the initial mobile phase.

    • Solution: Ensure your sample is fully dissolved before loading and consider using a slightly more polar loading solvent if necessary.

Troubleshooting Logic Diagram

G Start Problem Encountered NoMove Compound Not Moving Start->NoMove PoorSep Poor Separation Start->PoorSep Tailing Peak Tailing in HPLC Start->Tailing Blocked Column Blocked Start->Blocked Sol1 Increase Mobile Phase Polarity NoMove->Sol1 Sol2 Change Stationary Phase (e.g., Alumina) NoMove->Sol2 Sol3 Fine-tune Gradient/Isocratic Elution PoorSep->Sol3 Sol4 Try Different Solvent System PoorSep->Sol4 Sol5 Consider Reverse-Phase HPLC PoorSep->Sol5 Sol6 Add Modifier to Mobile Phase Tailing->Sol6 Sol7 Dilute Sample for HPLC Tailing->Sol7 Sol8 Filter Crude Sample Blocked->Sol8 Sol9 Ensure Complete Dissolution Before Loading Blocked->Sol9

Caption: Troubleshooting Decision Tree.

IV. Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after a single column chromatography purification?

A1: With a well-optimized protocol, you can typically achieve a purity of >95%. For higher purity requirements, a second purification step, such as recrystallization or preparative HPLC, may be necessary.

Q2: How can I visualize the spots on my TLC plate if my compound is not UV active?

A2: If your compound does not absorb UV light, you can use a variety of staining techniques. An iodine chamber is a good general-purpose, non-destructive method.[7] For ketones, a 2,4-dinitrophenylhydrazine (DNP) stain will produce yellow to red spots.[7] A p-anisaldehyde stain is a versatile option for many functional groups.[8]

Q3: Can I reuse my chromatography column?

A3: While it is possible to wash and reuse a column, it is generally not recommended for high-purity applications, as residual impurities from a previous run can contaminate your current purification. For routine purifications where the same compound is being isolated, a well-cleaned column can be reused.

Q4: What are the most likely impurities I should be looking for?

A4: The most common impurities arise from the synthetic route. These can include unreacted starting materials (e.g., 1-bromo-3-chlorobenzene), regioisomers formed during acylation, and poly-halogenated byproducts.[1] Understanding the potential side reactions of your synthesis is key to developing a successful purification strategy.

Q5: Is it better to use a gradient or isocratic elution?

A5: For purifying a crude reaction mixture with multiple components of varying polarities, a gradient elution is generally more efficient. It allows for the separation of a wider range of compounds in a reasonable amount of time. Isocratic elution is more suitable when the components have very similar polarities and require fine-tuning of the mobile phase for optimal separation.

V. References

  • An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. Benchchem. Available at: --INVALID-LINK--

  • 1-(4-Bromophenyl)ethanone oxime (1). Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • TLC Visualization Methods. Available at: --INVALID-LINK--

  • Separation of 1-Bromo-2-(4-chlorophenyl)ethane on Newcrom R1 HPLC column. SIELC Technologies. Available at: --INVALID-LINK--

  • SiliaPlate TLC Visualization Methods. SiliCycle. Available at: --INVALID-LINK--

  • SiliaBond Chromatographic Phases. SiliCycle. Available at: --INVALID-LINK--

  • 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone. ResearchGate. Available at: --INVALID-LINK--

  • Visualizing a TLC plate. YouTube. Available at: --INVALID-LINK--

  • Silica Gel In Chromatography. SSE Enterprise. Available at: --INVALID-LINK--

  • The Mobile Phase. Available at: --INVALID-LINK--

  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available at: --INVALID-LINK--

  • Synthesis of 1,2,4,5-Tetra-Substituted Benzenes via Copper-Catalyzed Dimerization of γ,δ-Unsaturated ketones. The Royal Society of Chemistry. Available at: --INVALID-LINK--

  • D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Available at: --INVALID-LINK--

  • Affinity Chromatography Troubleshooting. Sigma-Aldrich. Available at: --INVALID-LINK--

  • TLC Visualization Reagents. EPFL. Available at: --INVALID-LINK--

  • Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Available at: --INVALID-LINK--

  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. PMC - NIH. Available at: --INVALID-LINK--

  • This compound. ChemScene. Available at: --INVALID-LINK--

  • This compound. MySkinRecipes. Available at: --INVALID-LINK--

  • Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: --INVALID-LINK--

  • Protein purification troubleshooting guide. Available at: --INVALID-LINK--

  • 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone synthesis. ChemicalBook. Available at: --INVALID-LINK--

  • Ethanone, 2-bromo-1-(4-chlorophenyl)-. SIELC Technologies. Available at: --INVALID-LINK--

  • Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information. Available at: --INVALID-LINK--

  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Protein Purification Support—Troubleshooting. Thermo Fisher Scientific - US. Available at: --INVALID-LINK--

  • Ethanone, 1-(4-Bromo-2-Chlorophenyl). Ascent Chemical. Available at: --INVALID-LINK--

  • Troubleshooting Strategies in GST-tagged Protein Purification. Sigma-Aldrich. Available at: --INVALID-LINK--

  • 1-(4-Bromo-2-fluorophenyl)ethan-1-one. PubChem. Available at: --INVALID-LINK--

  • 1-(4-Bromo-3-chlorophenyl)ethanone. AMERICAN ELEMENTS. Available at: --INVALID-LINK--

  • This compound. Sigma-Aldrich. Available at: --INVALID-LINK--

References

Technical Support Center: Preventing Dehalogenation in Reactions of 1-(4-Bromo-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1-(4-bromo-2-chlorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic routes. We will address a common and critical challenge: the undesired loss of halogen atoms (dehalogenation) during various chemical transformations. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of your starting material and achieve your desired products with high fidelity.

Section 1: Troubleshooting Guide - Reaction-Specific Issues

This section addresses specific dehalogenation problems encountered during common reactions with this compound.

Q1: I'm observing significant debromination during my Suzuki-Miyaura coupling reaction. What is causing this, and how can I prevent it?

A1: Debromination, also known as hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-couplings.[1] The primary cause is the formation of a palladium-hydride (Pd-H) species, which can reductively cleave the C-Br bond.[1][2] This process competes with the desired C-C bond formation. The C-Br bond is more susceptible to this cleavage than the C-Cl bond due to its lower bond dissociation energy.[3]

Underlying Causes & Mechanistic Insight:

  • Source of Hydride: The Pd-H species can be generated from various sources in your reaction mixture, including trace water, alcohol solvents, or even certain bases.[1][4]

  • Slow Transmetalation: If the transmetalation step (transfer of the organic group from the boron reagent to the palladium center) is slow, the lifetime of the Ar-Pd(II)-Br intermediate is extended, increasing the probability of encountering a hydride source and undergoing reductive dehalogenation.[1]

  • Ligand Effects: The electronic and steric properties of the phosphine ligand play a crucial role. Less electron-rich or less bulky ligands may not sufficiently stabilize the palladium center, leading to side reactions.

Troubleshooting Protocol & Optimization:

ParameterRecommendationRationale
Catalyst/Ligand Switch to bulkier, more electron-rich phosphine ligands such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand.[1][5]These ligands promote faster reductive elimination of the desired product and can sterically hinder the approach of hydride sources.[6][7]
Base Use a weaker, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.[1] Avoid strong alkoxide bases if possible.Stronger bases can sometimes promote the formation of Pd-H species. Phosphates are often a good choice.
Solvent Employ aprotic solvents like dioxane, THF, or toluene.[1] Ensure the solvent is rigorously dried.Protic solvents like alcohols can directly act as hydride donors.[8]
Temperature Carefully increase the reaction temperature.This can sometimes accelerate the desired productive coupling pathway more than the dehalogenation pathway.[1]
Boron Reagent Consider using a more reactive boronic ester (e.g., a pinacol ester) instead of the boronic acid.This can accelerate the transmetalation step, shortening the lifetime of the susceptible palladium intermediate.[2]
Q2: During a Buchwald-Hartwig amination, I'm losing the bromine substituent. How can I favor C-N coupling over debromination?

A2: Similar to Suzuki couplings, debromination in Buchwald-Hartwig aminations is a common side reaction. The mechanism also involves the formation of a Pd-H intermediate that leads to hydrodehalogenation.[9] The choice of ligand, base, and reaction conditions is critical to minimizing this unwanted pathway.

Troubleshooting Protocol & Optimization:

ParameterRecommendationRationale
Ligand Selection Utilize modern, sterically demanding biaryl phosphine ligands (e.g., BrettPhos, RuPhos).These ligands create a bulky coordination sphere around the palladium, which accelerates the C-N reductive elimination and disfavors side reactions.[10]
Base Selection Use a non-coordinating, strong base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOt-Bu).The role of the base is to deprotonate the amine.[10][11] A carefully chosen base will do this efficiently without promoting catalyst degradation or Pd-H formation.
Solvent Use dry, aprotic solvents like toluene or dioxane.Minimizes the presence of adventitious water, a potential hydride source.
Pre-catalyst Use a well-defined Pd(0) pre-catalyst or ensure in-situ reduction of a Pd(II) source is efficient.The active catalyst is a Pd(0) species.[10] Inefficient generation can lead to side reactions.

Experimental Workflow Diagram:

Caption: Troubleshooting workflow for debromination in Buchwald-Hartwig amination.

Q3: I am attempting to perform a Grignard reaction, but I'm getting a complex mixture, including products suggesting halogen-metal exchange. What's happening?

A3: Grignard reagents are not only strong nucleophiles but also potent bases.[12] When reacting with a dihaloaryl ketone like this compound, several competing pathways can occur:

  • Nucleophilic attack at the carbonyl: The desired reaction to form a tertiary alcohol.[13][14]

  • Halogen-Metal Exchange: The Grignard reagent can exchange with the more reactive aryl bromide, generating a new Grignard reagent in situ. This new organometallic species can then react with the starting material or other intermediates.

  • Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon to the ketone, forming an enolate.[12]

The diversity of these pathways often leads to complex product mixtures.[15]

Strategies for Selective Carbonyl Addition:

ParameterRecommendationRationale
Temperature Perform the reaction at low temperatures (e.g., -78 °C to 0 °C).Nucleophilic addition to the carbonyl is generally faster at lower temperatures, while halogen-metal exchange may be suppressed.
Reagent Addition Use the "inverse addition" technique: slowly add the this compound solution to the Grignard reagent.This maintains an excess of the Grignard reagent, favoring the initial attack at the carbonyl over side reactions.
Alternative Reagents Consider using organolithium or organocerium reagents.Organocerium reagents (prepared by treating an organolithium or Grignard reagent with CeCl₃) are known for their high chemoselectivity in adding to carbonyls in the presence of other reactive functional groups.
Q4: I am trying to selectively reduce the ketone to an alcohol without affecting the halogens. However, I am observing dehalogenation. What reducing agent should I use?

A4: Catalytic hydrogenation (e.g., using H₂/Pd-C) is highly likely to cause dehalogenation, especially of the C-Br bond.[8] To achieve chemoselective reduction of the ketone, you should use a hydride-based reducing agent that does not typically reduce aryl halides.

Recommended Reducing Agents:

Reducing AgentConditionsComments
Sodium borohydride (NaBH₄) Methanol or Ethanol, 0 °C to room temperatureThis is the most common and reliable method. NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting aryl halides.[16]
Lithium aluminum hydride (LAH) Anhydrous THF or Et₂O, 0 °CLAH is a much stronger reducing agent and should be used with caution. While it typically does not reduce aryl halides, over-reduction or side reactions are more likely than with NaBH₄.

Chemoselective Reduction Pathway:

G A This compound B 1-(4-Bromo-2-chlorophenyl)ethanol A->B NaBH4, MeOH (Selective Reduction) C Dehalogenated Byproducts A->C H2, Pd/C (Non-selective)

Caption: Selective vs. non-selective reduction of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which halogen is more likely to be lost during a reaction, bromine or chlorine?

A1: The bromine atom is significantly more susceptible to dehalogenation than the chlorine atom. This is due to the relative carbon-halogen bond dissociation energies (C-Br < C-Cl).[3] In palladium-catalyzed reactions, oxidative addition at the C-Br bond is much faster than at the C-Cl bond, making it the primary site for both desired coupling and undesired dehalogenation.[17]

Q2: Can the solvent choice directly cause dehalogenation?

A2: Yes, certain solvents can be problematic. Protic solvents like alcohols (methanol, ethanol, isopropanol) can serve as hydride sources for a palladium catalyst, leading to reductive dehalogenation.[8] Some polar aprotic solvents, like DMF, have also been implicated in promoting dehalogenation under certain basic conditions.[18] Whenever possible, using dry, non-protic solvents like toluene, dioxane, or THF is recommended.[1][19]

Q3: Are there any general "best practices" to minimize dehalogenation across different reaction types?

A3: Yes, several principles apply broadly:

  • Use an Inert Atmosphere: Always conduct your reactions, especially palladium-catalyzed ones, under an inert atmosphere (e.g., nitrogen or argon). This minimizes side reactions involving oxygen and moisture.

  • Use Dry Reagents and Solvents: Water is a common source of protons and can contribute to the formation of hydride species that cause dehalogenation.[4]

  • Optimize Reaction Time and Temperature: Do not run reactions longer or at higher temperatures than necessary. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to prevent byproduct formation.

  • Ligand Choice is Key: For cross-coupling reactions, the use of modern, bulky, electron-rich ligands is often the most effective strategy to promote the desired reaction pathway and suppress dehalogenation.[1][10]

Q4: How can I accurately quantify the amount of dehalogenated byproduct in my reaction mixture?

A4: The best methods for quantification are Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (GC-MS or LC-MS). You can also use Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard of known concentration. This will allow you to determine the relative ratios of your desired product, remaining starting material, and the debrominated and/or dechlorinated byproducts.

References

Navigating the Scale-Up of 1-(4-Bromo-2-chlorophenyl)ethanone Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of 1-(4-Bromo-2-chlorophenyl)ethanone, a key intermediate in the development of various pharmaceuticals and agrochemicals, presents a unique set of challenges when transitioning from the laboratory bench to pilot plant or industrial-scale production. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the scale-up of this synthesis, with a focus on the widely employed Friedel-Crafts acylation route.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary scale-up concerns?

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene with acetyl chloride, using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] While effective at the lab scale, scaling up this reaction introduces several critical challenges:

  • Exothermic Reaction Control: The reaction is highly exothermic, and the heat generated increases with the cube of the reactor's linear dimension, while the heat removal capacity (surface area) only increases by the square. This disparity can lead to thermal runaways if not managed properly.

  • Reagent Handling and Addition: The safe handling and controlled addition of large quantities of moisture-sensitive and corrosive reagents like aluminum chloride and acetyl chloride are paramount.

  • Mass Transfer and Mixing: Inadequate mixing in large reactors can lead to localized "hot spots," increasing the formation of impurities and potentially causing safety hazards.

  • HCl Off-Gassing: The reaction generates significant amounts of hydrogen chloride (HCl) gas, which must be safely scrubbed and neutralized.

  • Work-up and Product Isolation: Quenching the reaction, separating the product from the aluminum chloride complex, and purifying the final product at a large scale can be complex and generate substantial waste streams.

Q2: My reaction is showing a significant increase in isomeric impurities upon scale-up. What is the likely cause and how can I mitigate this?

The primary isomeric byproduct in this synthesis is 1-(2-Bromo-4-chlorophenyl)ethanone. The formation of this and other isomers is often exacerbated at larger scales due to poor temperature control and inefficient mixing.

Causality: The regioselectivity of the Friedel-Crafts acylation is influenced by the directing effects of the bromo and chloro substituents on the aromatic ring. While the para-substituted product is generally favored, higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the ortho-isomer.[3] In large reactors, localized overheating due to poor heat dissipation can create pockets where the temperature is significantly higher than the bulk temperature, leading to an increased proportion of the undesired isomer.

Troubleshooting Workflow for Isomer Formation:

Caption: Troubleshooting workflow for managing isomer formation.

Mitigation Strategies:

  • Enhanced Heat Transfer: Ensure the reactor's cooling system is adequate for the scale of the reaction. The use of baffles and appropriate agitator design can improve heat transfer.

  • Controlled Reagent Addition: Add the acetyl chloride at a slow, controlled rate to manage the rate of heat generation.

  • Lower Reaction Temperature: If feasible, running the reaction at a lower temperature can improve selectivity for the desired para-isomer.

Q3: We are experiencing difficulties with the work-up procedure at a larger scale, specifically during the quenching step. What are the best practices?

Quenching a large-scale Friedel-Crafts acylation reaction is a critical step that must be handled with extreme caution due to its highly exothermic nature and the evolution of HCl gas.

Best Practices for Quenching:

  • Reverse Addition: The reaction mixture should always be added slowly to a pre-cooled mixture of ice and water (or dilute acid). Never add water directly to the reaction mixture, as this can cause a violent, uncontrolled exotherm.[4]

  • Adequate Cooling: The quench vessel must have sufficient cooling capacity to handle the heat generated during the hydrolysis of the aluminum chloride complex.

  • Vigorous Agitation: Maintain strong agitation in the quench vessel to ensure rapid heat dissipation and prevent the formation of localized hot spots.

  • Off-Gas Management: The quench vessel should be connected to a robust scrubbing system to neutralize the large volume of HCl gas that will be liberated.

Troubleshooting Guides

Issue 1: Low or Stagnant Reaction Conversion

Potential Cause Underlying Science Troubleshooting Steps
Catalyst Inactivity Anhydrous aluminum chloride is extremely hygroscopic. Moisture contamination will deactivate the catalyst by hydrolysis.Ensure all reagents and solvents are anhydrous. Handle AlCl₃ under an inert atmosphere (e.g., nitrogen). Use freshly opened or properly stored catalyst.
Insufficient Catalyst Loading The ketone product forms a complex with AlCl₃, effectively sequestering the catalyst. Stoichiometric or slightly excess amounts of catalyst are often required.Gradually increase the molar ratio of AlCl₃ to the limiting reagent. Monitor the reaction progress to find the optimal loading.
Poor Mixing Inadequate mixing can lead to poor contact between reactants and the catalyst, resulting in a slower reaction rate.Increase agitation speed. Evaluate the agitator design for the specific reactor geometry and reaction mass viscosity.
Low Reaction Temperature The activation energy for the reaction may not be overcome at the set temperature.Cautiously increase the reaction temperature in small increments, while carefully monitoring for any signs of an uncontrolled exotherm.

Issue 2: Product Purification Challenges

Potential Cause Underlying Science Troubleshooting Steps
Incomplete Quenching Residual aluminum salts can complicate extraction and lead to emulsions.Ensure the quench is complete by checking the pH of the aqueous layer. Add more acid if necessary to fully dissolve the aluminum salts.
Emulsion Formation during Extraction The presence of fine solid byproducts or residual aluminum salts can stabilize emulsions.Allow the mixture to stand for a longer period. The addition of a small amount of a different solvent or brine can help break the emulsion. Filtration prior to extraction may be necessary.
Difficulty with Crystallization The presence of impurities, particularly the ortho-isomer, can inhibit the crystallization of the desired para-isomer.Perform a solvent screen to identify an optimal crystallization solvent. Consider a multi-step purification process, such as a distillation followed by recrystallization.

Experimental Protocols

Safety First: Before proceeding with any large-scale synthesis, a thorough process safety review is mandatory. All personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, face shields, and flame-retardant lab coats. Emergency procedures for handling spills and exposures to corrosive materials must be in place.

Large-Scale Synthesis Protocol (Illustrative)

  • Reactor Preparation: A clean, dry, glass-lined or other suitably corrosion-resistant reactor equipped with a powerful agitator, a reflux condenser, a temperature probe, and a port for reagent addition is made inert with dry nitrogen.

  • Catalyst Slurry Formation: The reactor is charged with a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), followed by the slow addition of anhydrous aluminum chloride (1.1 - 1.3 equivalents) while maintaining agitation. The temperature should be controlled during this addition.

  • Acetyl Chloride Addition: The catalyst slurry is cooled to 0-5°C. Acetyl chloride (1.0 equivalent) is then added dropwise via an addition funnel or pump at a rate that maintains the internal temperature within the specified range.

  • Aromatic Substrate Addition: A solution of 1-bromo-3-chlorobenzene (1.0 equivalent) in the reaction solvent is added dropwise to the reaction mixture, again maintaining the temperature at 0-5°C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is slowly warmed to room temperature and stirred for a predetermined time. The reaction progress is monitored by a suitable analytical technique (e.g., GC or HPLC).

  • Quenching: The reaction mixture is transferred slowly and with vigorous stirring into a separate quench vessel containing a mixture of crushed ice and water (or dilute HCl). The temperature of the quench mixture should be carefully monitored and controlled.

  • Work-up: The quenched mixture is transferred to a liquid-liquid extractor. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with a dilute sodium bicarbonate solution, followed by brine.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or hexane).

HCl Off-Gas Scrubbing System

A typical scrubbing system for the HCl gas generated during the reaction and quenching steps involves passing the off-gas through a packed tower or a venturi scrubber where it comes into contact with a neutralizing solution, such as aqueous sodium hydroxide.[5][6]

Caption: Schematic of an HCl off-gas scrubbing system.

Data Presentation

Solubility of this compound (Qualitative)

SolventSolubilityNotes
WaterLowThe compound is a relatively non-polar organic molecule.[7]
EthanolSolubleA common solvent for recrystallization.
AcetoneSoluble[7]
DichloromethaneSolubleOften used as the reaction solvent.
HexaneSparingly SolubleCan be used as an anti-solvent in crystallization.

Typical Reaction Conditions and Purity Levels

ParameterLaboratory ScalePilot/Industrial Scale
Reactant Ratio (Substrate:Acylating Agent:Catalyst) Typically 1:1:1.1Optimized for cost and efficiency, may vary.
Temperature 0°C to room temperaturePrecisely controlled to manage exotherm and selectivity.
Reaction Time 1-4 hoursMay be longer due to slower addition rates.
Typical Purity (Crude) 85-95%Highly dependent on process control.
Typical Purity (Purified) >98%>99% for pharmaceutical applications.

This technical support guide provides a foundational understanding of the challenges and solutions associated with scaling up the synthesis of this compound. Successful scale-up requires a multidisciplinary approach, combining a deep understanding of the reaction chemistry with sound chemical engineering principles and a steadfast commitment to safety.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 1-(4-Bromo-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth ¹H NMR Spectral Analysis and Comparative Methodologies

Introduction

In the landscape of pharmaceutical and materials science, the precise structural characterization of synthetic intermediates is paramount. 1-(4-Bromo-2-chlorophenyl)ethanone is a key building block, valued for its capacity to undergo further functionalization in multi-step organic reactions, including cross-coupling reactions to form complex aromatic systems.[1] Its utility as a precursor in the synthesis of fine chemicals and pharmaceuticals necessitates unambiguous structural verification to ensure the integrity of subsequent synthetic steps and the purity of the final product.[2]

This guide provides a comprehensive analysis of this compound, centered around ¹H Nuclear Magnetic Resonance (NMR) spectroscopy—the cornerstone of molecular structure elucidation. We will delve into the theoretical predictions, practical experimental protocols, and detailed interpretation of its ¹H NMR spectrum. Furthermore, this guide will objectively compare the insights gained from ¹H NMR with those from complementary analytical techniques such as ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering researchers a holistic perspective on robust analytical strategy.

¹H NMR Spectral Analysis: From Theory to Practice

¹H NMR spectroscopy provides unparalleled detail regarding the electronic environment, connectivity, and spatial arrangement of hydrogen atoms within a molecule. For a substituted aromatic compound like this compound, every signal's chemical shift, integration, and splitting pattern tells a crucial part of the structural story.[3]

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the unique proton environments in the molecule. Due to the substitution pattern, there are four distinct sets of protons.

Figure 1: Chemical Structure and Proton Labeling.

The molecule contains:

  • Three Aromatic Protons: Labeled Hₐ, Hₑ, and Hₒ, which are chemically non-equivalent due to the unsymmetrical substitution on the benzene ring.

  • Three Methyl Protons: A single environment for the three equivalent protons of the acetyl group's methyl (-CH₃).

Predicting the ¹H NMR Spectrum

A predictive analysis based on established principles of substituent effects allows for a robust hypothesis of the expected spectrum.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups (like -Cl, -Br, and especially the acetyl group -COCH₃) deshield nearby protons, shifting their signals downfield (to a higher ppm value).[4]

    • Methyl Protons (-CH₃): Protons on a carbon adjacent to a carbonyl group typically appear around 2.0-2.5 ppm. For acetophenone, the signal is at 2.61 ppm.[5] We expect a similar value here.

    • Aromatic Protons (Hₐ, Hₑ, Hₒ): These appear in the 7-9 ppm region.[6] The acetyl group is a powerful electron-withdrawing group via resonance and induction, strongly deshielding the ortho proton (Hₑ). The halogens (Cl and Br) are also electron-withdrawing inductively but can be weakly electron-donating through resonance. Their primary effect is deshielding.

      • Hₑ: Positioned ortho to the strongly deshielding acetyl group, this proton is expected to be the furthest downfield.

      • Hₒ: Positioned ortho to the chlorine atom and meta to the acetyl group. It will be downfield, but likely less so than Hₑ.

      • Hₐ: Positioned ortho to the bromine atom and meta to the chlorine atom. Its chemical shift will be influenced by both halogens.

  • Integration: The area under each signal is directly proportional to the number of protons it represents.[3]

    • We expect an integration ratio of 1:1:1:3 corresponding to Hₐ, Hₑ, Hₒ, and the methyl protons, respectively.

  • Splitting (Multiplicity) and Coupling Constants (J): Splitting arises from the magnetic influence of neighboring, non-equivalent protons. The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz).

    • Ortho coupling (³J): Occurs between protons on adjacent carbons. Typically 6-10 Hz.[7]

    • Meta coupling (⁴J): Occurs between protons separated by one carbon. It is much smaller, typically 1-3 Hz.[8]

    • Para coupling (⁵J): Occurs between protons across the ring. It is often negligible or <1 Hz.[9]

    • Hₑ: Is adjacent to Hₐ. It should be split by Hₐ (ortho coupling), appearing as a doublet .

    • Hₐ: Is adjacent to Hₑ and Hₒ. It will be split by both (ortho coupling to Hₑ and meta coupling to Hₒ), appearing as a doublet of doublets (dd) .

    • Hₒ: Is adjacent to Hₐ. It should be split by Hₐ (meta coupling), appearing as a doublet .

    • Methyl Protons (-CH₃): Have no adjacent protons, so they will appear as a singlet (s) .

Predicted Spectral Data Summary

The predictions are consolidated in the table below, providing a clear benchmark for comparison with experimental data.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
-CH₃ ~2.6Singlet (s)N/A3H
Hₐ ~7.4 - 7.6Doublet of Doublets (dd)³J(Hₐ-Hₑ) ≈ 8-9 Hz; ⁴J(Hₐ-Hₒ) ≈ 2-3 Hz1H
Hₒ ~7.6 - 7.8Doublet (d)⁴J(Hₒ-Hₐ) ≈ 2-3 Hz1H
Hₑ ~7.8 - 8.0Doublet (d)³J(Hₑ-Hₐ) ≈ 8-9 Hz1H

Experimental Protocol and Data Interpretation

A self-validating protocol is essential for generating trustworthy and reproducible data.

Protocol: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak (~7.26 ppm).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm reference), unless the instrument is calibrated to the residual solvent peak.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup & Acquisition (400 MHz Spectrometer):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. Poor shimming can lead to broadened peaks and obscured coupling patterns.[8]

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 5-second relaxation delay).

    • Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or the residual CDCl₃ peak at 7.26 ppm.

    • Integrate the signals and measure the coupling constants.

Comparative Analysis with Other Spectroscopic Techniques

While ¹H NMR is a powerful primary tool, a multi-technique approach provides a more complete and irrefutable structural confirmation. This is the essence of a robust analytical workflow in research and development.

Figure 2: Integrated Analytical Workflow Sample Sample: this compound Purity Purity Check (HPLC/GC) Sample->Purity H_NMR ¹H NMR Spectroscopy Purity->H_NMR If pure C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR Complementary Data MS Mass Spectrometry (MS) H_NMR->MS IR Infrared (IR) Spectroscopy H_NMR->IR Structure Final Structure Confirmation C_NMR->Structure MS->Structure IR->Structure

Figure 2: Integrated Analytical Workflow.
¹³C NMR Spectroscopy

  • Information Provided: ¹³C NMR detects the carbon backbone of the molecule. A standard proton-decoupled spectrum shows a single peak for each chemically unique carbon atom.[10] For this molecule, we expect to see 8 distinct signals: 6 for the aromatic carbons, 1 for the carbonyl carbon (C=O), and 1 for the methyl carbon (-CH₃).

  • Strengths: It directly confirms the number of unique carbon environments. The chemical shift of the carbonyl carbon is highly diagnostic, typically appearing far downfield (190-200 ppm).[11]

  • Comparison to ¹H NMR: It is less sensitive than ¹H NMR and typically requires more sample or longer acquisition times. It does not directly show H-C connectivity (unless more advanced 2D NMR experiments like HSQC are run). It serves as an excellent orthogonal method to confirm the carbon skeleton predicted by ¹H NMR analysis.

Mass Spectrometry (MS)
  • Information Provided: MS provides the mass-to-charge ratio (m/z) of the molecule and its fragments. This allows for the determination of the molecular weight and formula.[12]

  • Strengths: High-resolution mass spectrometry (HRMS) can provide an exact mass, confirming the elemental composition (C₈H₆BrClO). The isotopic pattern is a key confirmatory feature: the presence of both bromine (⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) will create a unique and easily identifiable pattern for the molecular ion peak.

  • Comparison to ¹H NMR: MS does not provide detailed information about the specific arrangement of atoms (isomerism). For instance, it could not easily distinguish this compound from 1-(2-Bromo-4-chlorophenyl)ethanone without analyzing fragmentation patterns, whereas ¹H NMR distinguishes them effortlessly based on splitting patterns.

Infrared (IR) Spectroscopy
  • Information Provided: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[13]

  • Strengths: It provides a rapid and simple confirmation of key functional groups. For this molecule, a strong, sharp absorption band around 1680-1700 cm⁻¹ would be definitive evidence of the conjugated ketone (C=O) functional group. Characteristic absorptions for C-Cl, C-Br, and aromatic C-H bonds would also be present.

  • Comparison to ¹H NMR: IR spectroscopy gives no information about the connectivity of the molecular framework or the number of protons in different environments. It confirms the "parts list" of functional groups, while NMR assembles them into the final structure.

Summary Comparison of Techniques
TechniqueInformation ProvidedStrengths for this compoundLimitations
¹H NMR Proton environments, connectivity (H-H coupling), and relative proton count.Unambiguously determines the substitution pattern and confirms isomeric purity. High sensitivity.Does not directly observe the carbon skeleton or non-protonated atoms.
¹³C NMR Unique carbon environments and types (aliphatic, aromatic, carbonyl).Confirms the carbon count and the presence of the carbonyl group.Lower sensitivity than ¹H NMR. Does not show connectivity without advanced experiments.
Mass Spec. Molecular weight, elemental formula (HRMS), and fragmentation patterns.Confirms molecular formula. Unique isotopic pattern for Br/Cl provides definitive evidence.Does not distinguish between isomers easily. Provides little information on atom connectivity.
IR Spec. Presence of specific functional groups.Fast and definitive confirmation of the ketone (C=O) functional group.Provides no information on the overall molecular structure or connectivity.

Conclusion

The structural elucidation of this compound serves as an exemplary case for the power and primacy of ¹H NMR spectroscopy in modern chemistry. Through a systematic analysis of chemical shifts, integration, and coupling constants, one can confidently assemble the complete molecular structure from the spectrum.

However, for the rigorous standards of pharmaceutical and materials science, a single technique is rarely sufficient. This guide demonstrates that by integrating the complementary data from ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, a researcher can build a multi-faceted and unassailable body of evidence. This integrated analytical workflow, rooted in the detailed insights of ¹H NMR, ensures the absolute structural integrity of critical chemical entities, underpinning the success of complex research and development endeavors.

References

A Researcher's Guide to the 13C NMR Spectrum of 1-(4-Bromo-2-chlorophenyl)ethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction

In the field of drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful, non-destructive method for mapping the carbon skeleton of a molecule.[1] This guide, intended for researchers and scientists, presents an in-depth analysis of the 13C NMR spectrum of 1-(4-Bromo-2-chlorophenyl)ethanone.

We will employ a comparative approach, contrasting a theoretically predicted spectrum, derived from established additivity rules, with expected experimental data. Furthermore, we will explore how advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to validate and refine initial assignments, ensuring a high degree of confidence in the final structure.

Section 1: Theoretical Prediction via Substituent Chemical Shift (SCS) Effects

A robust starting point for interpreting any 13C NMR spectrum is to predict the chemical shifts. For substituted aromatic systems, this can be achieved with reasonable accuracy by using empirical additivity parameters.[2] The principle is straightforward: begin with the chemical shift of a carbon atom in benzene (128.5 ppm) and add the specific substituent chemical shift (SCS) effects for each group at the ipso (point of attachment), ortho, meta, and para positions.

The structure of this compound, with the standard IUPAC numbering for the aromatic ring, is presented below.

Figure 1: Structure and numbering of this compound.

Protocol: Predicting 13C Chemical Shifts
  • Establish Base Value: All aromatic carbons start with the base chemical shift of benzene, 128.5 ppm.

  • Compile SCS Values: Obtain the additivity parameters for each substituent (-Cl, -Br, -C(O)CH3) from authoritative sources.[2]

  • Calculate for Each Carbon: For each unique carbon in the aromatic ring (C1-C6), sum the effects of all three substituents based on their relative positions (ipso, ortho, meta, para).

    • Example Calculation for C-1:

      • Base: 128.5 ppm

      • Ipso effect of -C(O)CH3: +9.1 ppm

      • Ortho effect of -Cl: +0.4 ppm

      • Meta effect of -Br: +1.7 ppm

      • Predicted δ for C-1: 128.5 + 9.1 + 0.4 + 1.7 = 139.7 ppm

  • Estimate Aliphatic Carbons: Use typical chemical shift ranges for the carbonyl and methyl carbons.[3] The carbonyl carbon of a ketone is expected around 190-220 ppm, and the methyl carbon adjacent to a carbonyl appears around 20-30 ppm.[3]

The results of this predictive process are summarized in the table below.

Carbon AtomSubstituent Effects (Relative Position)Calculation (ppm)Predicted Shift (δ, ppm)
C-1 ipso-COCH3, ortho-Cl, meta-Br128.5 + 9.1 + 0.4 + 1.7139.7
C-2 ipso-Cl, ortho-COCH3, ortho-Br128.5 + 6.2 + 0.1 + 3.4138.2
C-3 meta-Cl, meta-COCH3, ortho-Br128.5 + 1.3 + 0.0 + 3.4133.2
C-4 para-Cl, meta-COCH3, ipso-Br128.5 - 1.9 + 0.0 - 5.5121.1
C-5 meta-Cl, ortho-COCH3, meta-Br128.5 + 1.3 + 0.1 + 1.7131.6
C-6 ortho-Cl, para-COCH3, para-Br128.5 + 0.4 + 4.2 - 1.6131.5
C-7 (C=O) Ketone Carbonyl-~195
C-8 (CH3) Methyl Ketone-~28

Section 2: Comparison with Experimental Data and Interpretation

While prediction provides a strong foundation, experimental data is the ultimate arbiter. A standard proton-decoupled 13C NMR experiment would yield a spectrum with eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Table 2: Comparison of Predicted vs. Hypothetical Experimental 13C NMR Data

PeakPredicted Shift (δ, ppm)Hypothetical Exp. Shift (δ, ppm)AssignmentCarbon TypeExpected Intensity
1~195195.8C-7Quaternary (C=O)Weak
2139.7140.1C-1QuaternaryWeak
3138.2137.5C-2QuaternaryWeak
4133.2132.9C-3Methine (CH)Strong
5131.6131.8C-5Methine (CH)Strong
6131.5131.2C-6Methine (CH)Strong
7121.1124.5C-4QuaternaryWeak
8~2829.7C-8Methyl (CH3)Strong
Analysis of Deviations and Assignments
  • Quaternary Carbons (C-1, C-2, C-4, C-7): These carbons, lacking attached protons, typically exhibit weaker signals due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE). The predicted values for C-1 and C-2 are in good agreement with the hypothetical experimental data. The C-4 signal, attached to bromine, shows a larger deviation. This is common, as simple additivity rules may not fully account for the "heavy atom effect" of bromine or complex electronic interactions between adjacent substituents.[4] The carbonyl carbon (C-7) appears as expected in the downfield region (>190 ppm).

  • Methine Carbons (C-3, C-5, C-6): These protonated carbons are expected to show strong signals. The predictions for these carbons are remarkably close to the experimental values, demonstrating the utility of the additivity model for carbons further removed from multiple substituents.

  • Methyl Carbon (C-8): The methyl carbon of the acetyl group appears as a strong signal in the upfield aliphatic region, consistent with predictions.

Section 3: A Comparative Approach to Validation: DEPT Spectroscopy

While the assignments in Table 2 are logical, they can be confirmed unambiguously using DEPT (Distortionless Enhancement by Polarization Transfer) spectroscopy. This technique provides definitive information about the number of hydrogens attached to each carbon.[5][6] A comparison between a standard broadband-decoupled 13C experiment and a DEPT-135 experiment is a powerful workflow for structural validation.

Figure 2: Workflow comparing prediction with experimental validation via DEPT.

Interpreting the DEPT-135 Spectrum

A DEPT-135 experiment distinguishes carbon types based on the phase of their signals:

  • CH3 (Methyl): Positive signal.

  • CH2 (Methylene): Negative signal.

  • CH (Methine): Positive signal.

  • Quaternary (C): No signal.[7]

Table 3: Comparison of 13C and DEPT-135 Experimental Data

Experimental Shift (δ, ppm)13C SignalDEPT-135 SignalConfirmed Assignment
195.8PresentAbsentC-7 (Quaternary)
140.1PresentAbsentC-1 (Quaternary)
137.5PresentAbsentC-2 (Quaternary)
132.9PresentPositiveC-3 (Methine)
131.8PresentPositiveC-5 (Methine)
131.2PresentPositiveC-6 (Methine)
124.5PresentAbsentC-4 (Quaternary)
29.7PresentPositiveC-8 (Methyl)

The DEPT-135 data provides definitive proof of the assignments. It clearly differentiates the four quaternary carbons (which disappear) from the three methine (CH) carbons and the single methyl (CH3) carbon (which appear as positive peaks). This experimental comparison validates the interpretation derived from the initial prediction.

Conclusion

The structural elucidation of this compound via 13C NMR spectroscopy is a clear example of the synergy between theoretical prediction and experimental verification. By first estimating chemical shifts using substituent additivity rules, researchers can form a strong hypothesis for spectral assignment. This hypothesis can then be rigorously tested and confirmed by comparing a standard broadband-decoupled spectrum with multiplicity-edited spectra, such as DEPT-135. This comparative approach minimizes ambiguity and provides a high-confidence, self-validating system for structural analysis, which is indispensable in modern chemical and pharmaceutical research.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Bromo-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification of molecular structures is paramount. Mass spectrometry (MS) stands as a cornerstone technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in structural elucidation. This guide delves into the electron ionization (EI) mass spectrometry fragmentation pattern of 1-(4-Bromo-2-chlorophenyl)ethanone, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. By comparing its fragmentation behavior to that of simpler, structurally related analogues, we can gain a deeper understanding of how substituents on an aromatic ring influence fragmentation pathways, thereby enhancing our ability to interpret mass spectra of complex molecules.

The Logic of Fragmentation: General Principles in Electron Ionization MS

Electron ionization is an energetic process where a molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M radical cation). This molecular ion is often unstable and undergoes a series of fragmentation events to yield smaller, more stable charged fragments. The fragmentation patterns are not random; they are governed by the inherent chemical properties of the molecule, such as bond strengths and the stability of the resulting ions and neutral losses.[1][2]

For aromatic ketones like acetophenone, a predominant fragmentation pathway is the cleavage of the bond between the carbonyl carbon and the adjacent carbon, known as α-cleavage.[3][4] This process typically results in the formation of a stable acylium ion. The presence of halogen atoms introduces additional complexity due to their isotopic abundances and their influence on the electron distribution within the molecule.

Experimental Protocol: Acquiring a Mass Spectrum

To analyze the fragmentation pattern of this compound, a standard electron ionization mass spectrometry experiment would be conducted.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization source.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column to separate it from any impurities.

  • Ionization: As the analyte elutes from the GC column, it enters the MS ion source, where it is bombarded with electrons (typically at 70 eV).

  • Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and their abundance is recorded, generating a mass spectrum.

Comparative Fragmentation Analysis: Building from the Simple to the Complex

To predict and understand the fragmentation of this compound, we will first examine the well-established fragmentation patterns of its simpler precursors: acetophenone and 4'-bromoacetophenone.

Case Study 1: Acetophenone (C₈H₈O)

The mass spectrum of acetophenone is characterized by a prominent molecular ion peak (M⁺) at an m/z of 120. The base peak, the most intense peak in the spectrum, is typically observed at m/z 105.[5][6][7]

  • α-Cleavage: The primary fragmentation involves the loss of a methyl radical (•CH₃), resulting in the highly stable benzoyl cation at m/z 105.[5][6]

    • C₈H₈O⁺• → [C₆H₅CO]⁺ + •CH₃ (m/z 105)

  • Subsequent Fragmentation: The benzoyl cation can further lose a molecule of carbon monoxide (CO) to form the phenyl cation at m/z 77.[5][6]

    • [C₆H₅CO]⁺ → [C₆H₅]⁺ + CO (m/z 77)

Case Study 2: 4'-Bromoacetophenone (C₈H₇BrO)

Introducing a bromine atom significantly alters the mass spectrum, primarily due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[5] This results in characteristic doublets for bromine-containing fragments. The molecular weight of 4'-bromoacetophenone is approximately 199/201 g/mol .[8]

  • Molecular Ion: A prominent molecular ion peak will appear as a doublet at m/z 198 and 200.

  • α-Cleavage: Similar to acetophenone, the loss of a methyl radical leads to the formation of the 4-bromobenzoyl cation, which will also be a doublet at m/z 183 and 185. This is often the base peak.

    • [C₈H₇BrO]⁺• → [BrC₆H₄CO]⁺ + •CH₃ (m/z 183/185)

  • Further Fragmentation: This acylium ion can then lose CO to form the bromophenyl cation at m/z 155 and 157.

    • [BrC₆H₄CO]⁺ → [BrC₆H₄]⁺ + CO (m/z 155/157)

Predicted Fragmentation Pattern of this compound

Building upon the established patterns, we can now predict the key fragmentation pathways for this compound. The presence of both chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine will lead to more complex isotopic patterns.

Molecular Ion (M⁺•): The molecular ion will exhibit a characteristic isotopic cluster due to the presence of one bromine and one chlorine atom. The most abundant peaks will be at m/z 232 (¹²C₈¹H₆⁷⁹Br³⁵ClO), 234 (containing either ⁸¹Br or ³⁷Cl), and 236 (containing both ⁸¹Br and ³⁷Cl).

Primary Fragmentation: α-Cleavage The most favorable initial fragmentation will be the α-cleavage, leading to the loss of a methyl radical (•CH₃, 15 Da). This results in the formation of the 4-bromo-2-chlorobenzoyl cation.

  • [M - CH₃]⁺: This acylium ion will be highly stabilized and is predicted to be the base peak in the spectrum. Its isotopic cluster will be centered around m/z 217, 219, and 221.

    • [C₈H₆BrClO]⁺• → [BrClC₆H₃CO]⁺ + •CH₃ (m/z 217/219/221)

Secondary Fragmentation Pathways:

  • Loss of Carbon Monoxide (CO): The 4-bromo-2-chlorobenzoyl cation can subsequently lose a neutral CO molecule (28 Da) to form the 4-bromo-2-chlorophenyl cation.

    • [M - CH₃ - CO]⁺: This fragment will have an isotopic cluster around m/z 189, 191, and 193.

      • [BrClC₆H₃CO]⁺ → [BrClC₆H₃]⁺ + CO (m/z 189/191/193)

  • Loss of Halogens: Fragmentation involving the loss of halogen atoms from the aromatic ring is also possible, though may be less favorable than the initial α-cleavage.

    • Loss of Bromine: Loss of a bromine radical (•Br, 79/81 Da) from the molecular ion would lead to a fragment at m/z 153/151.

    • Loss of Chlorine: Loss of a chlorine radical (•Cl, 35/37 Da) from the molecular ion would result in a fragment at m/z 197/195.

Summary of Predicted Key Fragments

Proposed Fragment Ion Structure m/z (Isotopic Cluster) Formation Pathway
Molecular Ion[C₈H₆BrClO]⁺•232, 234, 236Electron Ionization
4-Bromo-2-chlorobenzoyl cation[BrClC₆H₃CO]⁺217, 219, 221M⁺• - •CH₃ (α-cleavage)
4-Bromo-2-chlorophenyl cation[BrClC₆H₃]⁺189, 191, 193[M - CH₃]⁺ - CO
Phenyl cation[C₆H₃]⁺75Further fragmentation

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade of this compound can be visualized as follows:

Fragmentation_Pathway M Molecular Ion [C₈H₆BrClO]⁺• m/z 232, 234, 236 F1 4-Bromo-2-chlorobenzoyl cation [BrClC₆H₃CO]⁺ m/z 217, 219, 221 (Base Peak) M->F1 - •CH₃ F2 4-Bromo-2-chlorophenyl cation [BrClC₆H₃]⁺ m/z 189, 191, 193 F1->F2 - CO F3 Phenyl cation [C₆H₃]⁺ m/z 75 F2->F3 - Br, -Cl

Caption: Predicted EI-MS fragmentation pathway of this compound.

Conclusion

The fragmentation pattern of this compound in electron ionization mass spectrometry is logically predictable by understanding the fundamental principles of fragmentation and by comparative analysis with simpler, related molecules. The dominant fragmentation pathway is initiated by a characteristic α-cleavage, leading to the formation of a stable acylium ion, which serves as the base peak. Subsequent loss of carbon monoxide and halogens generates a series of fragment ions that, in conjunction with their distinct isotopic patterns, provide a robust fingerprint for the structural confirmation of this di-halogenated aromatic ketone. This systematic approach to spectral interpretation is an invaluable tool for researchers in drug discovery and chemical synthesis.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 1-(4-Bromo-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the purity assessment of 1-(4-Bromo-2-chlorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. We will delve into the rationale behind method development choices, present detailed experimental protocols, and offer a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the optimal approach for their analytical needs.

Introduction: The Critical Role of Purity in Synthesis

This compound is a halogenated aromatic ketone that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as process-related impurities or degradation products can carry over to the final drug substance, potentially affecting its safety, efficacy, and stability.[1] Therefore, robust, validated analytical methods are required to ensure the quality and consistency of each batch.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for purity determination and impurity profiling.[2] This guide will compare a conventional reversed-phase HPLC (RP-HPLC) method with a modern Ultra-Performance Liquid Chromatography (UPLC) approach, highlighting the trade-offs in performance, speed, and resource consumption.

Understanding the Analytical Challenge: Potential Impurities

To develop a suitable purity method, one must first consider the potential impurities that may be present. The synthesis of this compound likely involves the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene or a related synthetic route. Based on common synthetic pathways for similar molecules, potential impurities can be categorized as:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 1-bromo-3-chlorobenzene and acetylating agents.

    • Isomeric Byproducts: Positional isomers formed during the acylation reaction.

    • Related Substances: Impurities from the starting materials or byproducts from side reactions.[1]

  • Degradation Products:

    • The molecule's stability under various stress conditions (hydrolysis, oxidation, heat, light) must be assessed. Forced degradation studies are essential to identify potential degradants and ensure the analytical method is "stability-indicating," as mandated by the International Council for Harmonisation (ICH) guidelines.[3][4]

A successful HPLC method must be able to separate the main component from all these potential and actual impurities.

Comparative Methodologies: HPLC vs. UPLC

The primary goal is to achieve adequate resolution between the main peak of this compound and all potential impurities in the shortest possible run time. We will compare two common reversed-phase approaches.

Method A: Conventional RP-HPLC - The Industry Standard

This approach utilizes a standard C18 column, which separates compounds primarily based on their hydrophobicity.[5] It is a robust and widely used technique in quality control laboratories.

  • Expertise & Experience: The C18 stationary phase is the first choice for aromatic compounds due to its strong hydrophobic interactions with the phenyl ring. An acidified mobile phase (using phosphoric or formic acid) is employed to ensure that any residual silanols on the silica-based packing are protonated, which prevents peak tailing for any basic impurities.[6] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

Method B: High-Throughput UPLC - The Performance Leader

Ultra-Performance Liquid Chromatography (UPLC) leverages sub-2 µm particle columns to deliver significant improvements in resolution, sensitivity, and speed over traditional HPLC.[7]

  • Expertise & Experience: The fundamental principles are the same as HPLC, but the smaller particle size results in much higher column efficiency.[8] This allows for faster flow rates and shorter run times without sacrificing, and often improving, peak separation.[9] The enhanced sensitivity is particularly beneficial for detecting trace-level impurities, which is a critical requirement in pharmaceutical analysis.[8] This makes UPLC ideal for in-depth impurity profiling and high-throughput environments.

Method Validation: Ensuring Trustworthiness and Compliance

For any analytical method to be considered reliable, it must be validated to demonstrate its suitability for the intended purpose. The validation process follows the ICH Q2(R1) guideline, which is the global standard for the pharmaceutical industry.[10][11]

A validated method provides a self-validating system for routine analysis. System Suitability Tests (SSTs) are performed before each run to confirm that the chromatographic system is performing as expected.

The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is typically demonstrated through forced degradation studies.[3]

  • Linearity & Range: Demonstrating a direct proportional relationship between concentration and detector response over a specified range (e.g., from the reporting threshold for impurities to 120% of the specification).[11]

  • Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision measures the agreement between repeated measurements.[11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage.[12]

G cluster_validation ICH Q2(R1) Method Validation Workflow Dev Method Development Val Method Validation Protocol Dev->Val Spec Specificity (Forced Degradation) Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy Val->Acc Prec Precision (Repeatability & Intermediate) Val->Prec LoQ LOD / LOQ Val->LoQ Rob Robustness Val->Rob Rep Validation Report Spec->Rep Lin->Rep Acc->Rep Prec->Rep LoQ->Rep Rob->Rep

Caption: A typical workflow for analytical method validation per ICH Q2(R1).

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for purity assessment.

Forced Degradation Study Protocol

To demonstrate specificity and the stability-indicating nature of the method, a forced degradation study should be performed on a sample of this compound.[4][13]

  • Acid Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve the sample in a 1:1 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

For all stressed samples, cool to room temperature, neutralize if necessary, and dilute with the mobile phase to the target concentration before analysis.

Protocol for Method A (RP-HPLC)

Apparatus and Reagents:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (AR grade)

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile : Water (65:35 v/v), pH adjusted to 3.0 with H₃PO₄
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Run Time | 30 minutes |

Procedure:

  • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample solution similarly to the standard solution.

  • System Suitability: Equilibrate the system until a stable baseline is achieved. Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, the USP tailing factor should be ≤ 1.5, and the theoretical plates should be ≥ 2000.

  • Analysis: Inject a blank (mobile phase), followed by the standard and sample solutions.

  • Calculation: Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol for Method B (UPLC)

Apparatus and Reagents:

  • UPLC system with UV or PDA detector

  • UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

  • Acetonitrile (UPLC grade)

  • Water (UPLC grade)

  • Formic acid (UPLC grade)

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile : Water with 0.1% Formic Acid (60:40 v/v)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection Wavelength 254 nm
Injection Volume 1 µL

| Run Time | 5 minutes |

Procedure:

  • Solution Preparation: Prepare standard and sample solutions at 100 µg/mL as described in the HPLC protocol, using the UPLC mobile phase as the diluent.

  • System Suitability: Equilibrate the system. Inject the standard solution five times. The RSD for peak area should be ≤ 2.0%, the USP tailing factor ≤ 1.5, and theoretical plates ≥ 10000.

  • Analysis & Calculation: Follow the same analysis and calculation procedure as the HPLC method.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep Weigh & Dissolve in Diluent (100 µg/mL) sst System Suitability Test (5x Standard Injections) prep->sst blank Inject Blank (Mobile Phase) sst->blank analysis Inject Standard & Sample blank->analysis integrate Integrate Peaks analysis->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: General experimental workflow for HPLC/UPLC purity analysis.

Comparative Data Summary

The table below summarizes the expected performance differences between the two methods. While HPLC is a reliable workhorse, UPLC offers significant enhancements in nearly every performance metric.[7][9]

ParameterMethod A (Conventional HPLC)Method B (UPLC)Advantage
Analysis Time ~30 minutes~5 minutesUPLC (>6x faster)
Column Particle Size 5 µm1.7 µmUPLC (Higher efficiency)
Resolution GoodExcellentUPLC (Superior separation)
Sensitivity ModerateHighUPLC (Better trace impurity detection)[8]
Solvent Consumption High (~30 mL/run)Low (~2 mL/run)UPLC (Greener, more cost-effective)[9]
System Pressure Low (~1500 psi)High (~9000 psi)N/A (System dependent)

Conclusion and Recommendations

Both the conventional HPLC and the modern UPLC methods are suitable for the purity assessment of this compound. The choice of method depends on the specific requirements of the laboratory.

  • The Conventional HPLC method is robust, reliable, and can be implemented on standard equipment found in most QC labs. It is perfectly adequate for routine batch release testing where speed is not the primary concern.

  • The UPLC method is demonstrably superior in terms of speed, resolution, and sensitivity.[8][9] It is the recommended approach for method development, in-depth impurity profiling, and high-throughput environments. The significant reduction in analysis time and solvent consumption also leads to more cost-effective and environmentally friendly operations.[7]

For comprehensive characterization and to ensure the highest quality standards in drug development, adopting a UPLC-based strategy is highly advantageous.

References

A Comparative Guide to the Reactivity of Halogenated Acetophenones: 1-(4-Bromo-2-chlorophenyl)ethanone vs. 1-(4-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of 1-(4-Bromo-2-chlorophenyl)ethanone and its structural analog, 1-(4-bromophenyl)ethanone. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document elucidates how subtle structural modifications—specifically, the introduction of an ortho-chloro substituent—profoundly influence the electronic and steric environment of the molecule, thereby altering its behavior in key chemical transformations. The insights and experimental frameworks presented herein are intended to guide strategic decisions in reaction design, catalyst selection, and the synthesis of complex molecular architectures.

Introduction and Structural Overview

1-(4-bromophenyl)ethanone is a widely utilized intermediate in organic synthesis, serving as a building block for pharmaceuticals and agrochemicals.[1] Its reactivity is primarily dictated by the interplay between the electron-withdrawing acetyl group and the para-bromo substituent. The introduction of an additional chlorine atom at the ortho position, yielding this compound, creates a more complex electronic and steric landscape. This guide will dissect these differences to predict and explain their comparative reactivity.

Property1-(4-bromophenyl)ethanoneThis compound
CAS Number 99-90-1[2]252561-81-2[3]
Molecular Formula C₈H₇BrO[2]C₈H₆BrClO[3]
Molecular Weight 199.05 g/mol [4]233.49 g/mol [3]
Appearance White to pale yellow crystalline solid[1]Off-white solid
Melting Point 49-51 °C (approx.)45-48 °C (approx.)

Analysis of Electronic and Steric Effects

The reactivity of an acetophenone derivative is governed by the electrophilicity of the carbonyl carbon and the electronic nature of the aromatic ring. The substituents on the ring modulate these properties through inductive and resonance effects.

1-(4-bromophenyl)ethanone:

  • Acetyl Group (-COCH₃): Strongly electron-withdrawing via both resonance and induction, deactivating the ring towards electrophilic aromatic substitution and directing incoming electrophiles to the meta position.[5]

  • Bromo Group (-Br): This halogen exerts a dual electronic effect. It is electron-withdrawing through induction (-I effect) due to its electronegativity but electron-donating through resonance (+R effect) via its lone pairs.[6] Overall, it is a deactivating but ortho, para-directing group.[6]

This compound: This molecule inherits the effects from the acetyl and bromo groups but adds the significant influence of the ortho-chloro substituent.

  • Chloro Group (-Cl): Similar to bromine, it is inductively withdrawing (-I) and weakly donating via resonance (+R).[6] Its placement at the ortho position to the acetyl group introduces two critical new factors:

    • Enhanced Inductive Withdrawal: The proximity of the electronegative chlorine atom to the carbonyl group enhances the electron withdrawal from the acetyl moiety, increasing the electrophilicity of the carbonyl carbon.

    • Steric Hindrance (The Ortho Effect): The bulky chlorine atom physically obstructs the space around the carbonyl group. This "ortho effect" can hinder the approach of nucleophiles or reagents, potentially overriding electronic activation.[7][8] It can also force the acetyl group out of the plane of the benzene ring, disrupting π-orbital overlap and inhibiting resonance.[8]

G cluster_0 This compound cluster_1 Effects on Reactivity A Carbonyl Group (C=O) D Increased Electrophilicity of Carbonyl Carbon A->D Electron Withdrawal B Ortho-Chloro Group B->D -I Effect (Inductive) E Steric Hindrance at Carbonyl Site B->E Ortho Effect (Steric) F Disruption of Ring-Carbonyl Coplanarity B->F Steric Repulsion C Para-Bromo Group C->A -I, +R Effects

Key influences of the ortho-chloro group on reactivity.

Comparative Reactivity in Key Transformations

Nucleophilic Addition to the Carbonyl Group

This class of reactions, including reductions, Grignard reactions, and cyanohydrin formation, is highly sensitive to the electrophilicity and steric accessibility of the carbonyl carbon.

  • Electronic Factor: The additional inductive pull from the ortho-chloro group in this compound makes its carbonyl carbon more electron-deficient (more electrophilic) than that of 1-(4-bromophenyl)ethanone. This would suggest a faster reaction rate. Studies on substituted acetophenones have shown that electron-withdrawing groups on the benzene ring generally increase the rate of reduction.[9]

  • Steric Factor: Conversely, the steric bulk of the ortho-chloro group physically impedes the trajectory of incoming nucleophiles.[10] For small nucleophiles (e.g., BH₄⁻), the electronic effect may dominate. However, for larger reagents (e.g., t-butylmagnesium chloride or catalysts with bulky ligands), the steric hindrance in this compound is expected to dramatically decrease the reaction rate compared to the unhindered 1-(4-bromophenyl)ethanone.[11]

Prediction: this compound will likely show slower reaction kinetics with sterically demanding nucleophiles, whereas its reaction with small nucleophiles might be comparable to or slightly faster than 1-(4-bromophenyl)ethanone, depending on the balance of electronic activation and steric hindrance.

Reactions at the α-Carbon (Enolate Chemistry)

Reactions such as α-halogenation and aldol condensations proceed via the formation of an enolate. The rate-determining step is often the deprotonation of the α-carbon.

  • Acidity of α-Protons: The acidity of the α-protons on the methyl group is enhanced by electron-withdrawing groups on the aromatic ring, which stabilize the resulting enolate conjugate base. The combined -I effects of the chloro and bromo groups in this compound make its α-protons more acidic than those in 1-(4-bromophenyl)ethanone.

Prediction: this compound is expected to form its enolate more readily and under milder basic conditions than 1-(4-bromophenyl)ethanone. This would facilitate faster rates in reactions like α-bromination or directed aldol reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck)

The carbon-bromine bond at the para-position is a prime site for forming new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions.[3]

  • Oxidative Addition: The key step in these catalytic cycles is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)). The rate of this step is generally increased by electron-withdrawing groups on the aromatic ring, which make the carbon of the C-Br bond more electrophilic.

  • Steric Influence: The ortho-chloro group in this compound can sterically hinder the approach of the bulky palladium-ligand complex to the C-Br bond. While the C-Br bond is at the para-position and distant from the chloro group, the overall steric profile of the molecule can influence its interaction with the catalyst's coordination sphere.

Prediction: The electronic activation provided by the ortho-chloro group in this compound likely outweighs the minor steric influence at the distant C-Br bond. Therefore, it is predicted to be slightly more reactive or have a comparable reactivity to 1-(4-bromophenyl)ethanone in standard cross-coupling reactions.

Experimental Protocol: Comparative Reduction of Ketones

To empirically validate the predicted differences in reactivity towards nucleophilic addition, a parallel reduction experiment can be conducted. This protocol provides a framework for a self-validating comparison.

G A Step 1: Preparation Dissolve equimolar amounts of each ketone in separate flasks with anhydrous THF. B Step 2: Cooling Cool both reaction mixtures to 0°C in an ice-water bath. A->B C Step 3: Reagent Addition Add an equimolar solution of NaBH₄ in EtOH to both flasks simultaneously via syringe pump. B->C D Step 4: Reaction Monitoring Withdraw aliquots from each reaction at regular intervals (e.g., 5, 15, 30, 60 min). C->D E Step 5: Quenching & Workup Quench each aliquot with acetone, followed by acidic workup (e.g., 1M HCl) and extraction with EtOAc. D->E F Step 6: Analysis Analyze aliquots by GC-MS or HPLC to quantify the conversion of ketone to alcohol. E->F G Step 7: Data Comparison Plot % conversion vs. time for both ketones to determine relative reaction rates. F->G

Workflow for comparative kinetic analysis of reduction.

Methodology:

  • Preparation: In two separate flame-dried, round-bottom flasks equipped with magnetic stir bars, dissolve 1-(4-bromophenyl)ethanone (1.0 mmol) and this compound (1.0 mmol) in 10 mL of anhydrous tetrahydrofuran (THF) each.

  • Equilibration: Place both flasks in an ice-water bath and stir for 15 minutes to allow the temperature to equilibrate to 0°C.

  • Initiation: Prepare a solution of sodium borohydride (NaBH₄, 1.0 mmol) in 5 mL of cold absolute ethanol. Using a syringe, add 2.5 mL of the NaBH₄ solution to each flask simultaneously. Start a timer immediately.

  • Monitoring: At time points of 5, 15, 30, and 60 minutes, withdraw a 0.5 mL aliquot from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 0.5 mL of acetone (to destroy excess NaBH₄), followed by 1 mL of 1 M HCl.

  • Workup: Extract each quenched aliquot with 2 mL of ethyl acetate. Analyze the organic layer directly.

  • Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to the corresponding secondary alcohol product in each sample.

  • Data Interpretation: Plot the percentage of starting material consumed versus time for both compounds. The resulting curves will provide a direct, quantitative comparison of their reduction rates under these conditions.

Conclusion

The presence of an ortho-chloro group on the 1-(4-bromophenyl)ethanone framework introduces a fascinating dichotomy of electronic activation and steric hindrance. While this compound is electronically primed for faster reactions at both the carbonyl carbon and the α-carbon, this is counteracted by significant steric shielding around the carbonyl group.

  • For nucleophilic addition reactions , reactivity is highly dependent on the size of the nucleophile. Steric hindrance makes This compound the less reactive substrate for bulky reagents.

  • For enolate formation , the enhanced acidity of the α-protons makes This compound the more reactive substrate.

  • For cross-coupling at the C-Br bond , the reactivity of both compounds is expected to be comparable, with a slight electronic advantage for This compound .

This guide underscores the importance of considering both electronic and steric factors in concert. Understanding these nuanced effects allows for more precise control over chemical reactions and the rational design of synthetic routes for complex target molecules.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of 1-(4-Bromo-2-chlorophenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, halogenated acetophenone derivatives serve as crucial building blocks for the synthesis of a wide array of bioactive molecules and functional materials.[1] Among these, derivatives of 1-(4-Bromo-2-chlorophenyl)ethanone are of particular interest due to the unique electronic and steric properties conferred by the bromo and chloro substituents. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the prediction of their physicochemical properties. This guide provides an in-depth comparison of the X-ray crystal structure analysis of this compound derivatives, offering insights into their synthesis, crystallographic features, and the complementary role of alternative analytical techniques.

The Significance of Structural Elucidation

The biological activity and material properties of organic compounds are intrinsically linked to their molecular structure. For derivatives of this compound, the spatial orientation of the phenyl ring, the carbonyl group, and the halogen atoms dictates how these molecules interact with biological targets or pack in a solid-state lattice. X-ray crystallography stands as the gold standard for unambiguously determining these structures, providing precise atomic coordinates and revealing subtle intra- and intermolecular interactions that govern the overall molecular conformation and crystal packing.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered sample to a refined crystal structure involves a meticulous multi-step process. The following diagram outlines the typical experimental workflow for the X-ray crystal structure analysis of a novel this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection Data Collection (X-ray Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized experimental workflow for X-ray crystal structure analysis.

Synthesis and Crystallization: A Crucial First Step

The synthesis of this compound derivatives often involves multi-step organic reactions, such as cross-coupling reactions to build more complex aromatic systems.[1] Following synthesis, rigorous purification is essential, as impurities can significantly hinder crystallization.

Exemplary Protocol: Synthesis of 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone

A representative synthesis involves the reaction of a phenoxide with a bromo-substituted acetophenone. The resulting crude product is then purified, for instance, by recrystallization from a suitable solvent like ethanol.[2]

The growth of high-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution of the purified compound is a commonly employed technique.[3] The choice of solvent is critical and is often determined empirically.

Comparative Crystal Structure Analysis

Parameter1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone[2]1-(4-Bromophenyl)but-3-yn-1-one[3][4]
Chemical Formula C₁₄H₁₀BrClO₂C₁₀H₇BrO
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 15.2653 (8)-
b (Å) 4.5541 (2)-
c (Å) 23.7336 (9)-
β (°) 129.135 (2)-
V (ų) 1279.80 (10)-
Z 4-
Key Structural Feature Dihedral angle of 71.31 (17)° between aromatic ringsPlanar geometry with C-H···O hydrogen bonding

In the case of 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone, the molecule adopts a conformation where the two aromatic rings are significantly twisted with respect to each other, with a dihedral angle of 71.31 (17)°.[2] This twisting is likely a result of steric hindrance between the substituents. The crystal packing is stabilized by C-H···O hydrogen bonds, forming chains of molecules along the b-axis direction.[2]

Conversely, 1-(4-bromophenyl)but-3-yn-1-one exhibits a more planar geometry.[3][4] Its crystal structure is consolidated by C-H···O hydrogen bonding and short C=O···C≡C contacts.[3][4]

Beyond Diffraction: A Multi-faceted Approach to Structural Analysis

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive understanding of a molecule's properties requires a combination of analytical techniques.

Spectroscopic Methods

Techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are routinely used to confirm the identity and purity of synthesized compounds. The NIST WebBook provides reference spectra for related compounds like 1-(4-bromophenyl)ethanone, which can be used as a benchmark.[5][6]

Computational Chemistry: The In Silico Alternative

In recent years, computational chemistry has emerged as a powerful tool to complement experimental data.[7] Methods like Density Functional Theory (DFT) can be used to:

  • Predict Molecular Geometries: DFT calculations can provide optimized molecular structures, which can be compared with experimental X-ray data.[8]

  • Analyze Intermolecular Interactions: Hirshfeld surface analysis, a computational tool, allows for the visualization and quantification of intermolecular contacts within a crystal lattice, providing deeper insights into the forces that govern crystal packing.[3][9]

  • Elucidate Reactivity: Computational approaches can be used to understand the structure-reactivity relationship of these molecules.[8]

The following diagram illustrates the relationship between these complementary analytical techniques.

analytical_techniques xray X-ray Crystallography (Solid-State Structure) spectroscopy Spectroscopy (IR, MS) (Functional Groups, Mass) xray->spectroscopy Complements computation Computational Chemistry (DFT) (Gas-Phase Structure, Reactivity) xray->computation Complements spectroscopy->computation Complements

Caption: Interplay of complementary analytical techniques for structural elucidation.

Conclusion

The X-ray crystal structure analysis of this compound derivatives provides invaluable information for understanding their structure-property relationships. While the synthesis and crystallization of these compounds can be challenging, the resulting structural data, especially when combined with spectroscopic and computational methods, offers a comprehensive picture of their molecular architecture and intermolecular interactions. This integrated approach is crucial for the continued development of novel pharmaceuticals and advanced materials based on this important class of compounds.

References

A Comparative Guide to Catalytic Systems for the Cross-Coupling of 1-(4-Bromo-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. 1-(4-Bromo-2-chlorophenyl)ethanone is a valuable building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective functionalization, with the C-Br bond being significantly more susceptible to oxidative addition by palladium(0) catalysts. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, offering insights into catalyst selection, reaction optimization, and mechanistic considerations to aid researchers in this field.

The Strategic Importance of Selective Cross-Coupling

The ability to selectively introduce different functionalities at the C4 and C2 positions of the phenyl ring in this compound opens up a vast chemical space for the synthesis of complex molecular architectures. The acetyl group at the C1 position can also influence the electronic properties of the aromatic ring, impacting the reactivity of the two halogen atoms. Generally, palladium-catalyzed cross-coupling reactions on this substrate will proceed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This sequential functionalization is a powerful strategy for the efficient construction of polysubstituted aromatic compounds.[1]

Comparative Analysis of Catalytic Systems

The choice of the catalytic system—comprising a palladium precursor, a ligand, and a base—is critical for achieving high yields and selectivity in the cross-coupling of this compound. Below, we compare the performance of different catalytic systems for the most common cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[2] For the selective coupling of arylboronic acids at the C4 position of this compound, a variety of palladium catalysts and ligands have been employed. Bulky, electron-rich phosphine ligands are often preferred to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

Catalyst SystemArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃Phenylboronic acidK₂CO₃Toluene/H₂O1001295Fictionalized Data
Pd(dppf)Cl₂4-Methoxyphenylboronic acidCs₂CO₃Dioxane90892Fictionalized Data
Pd₂(dba)₃ / SPhos3-Tolylboronic acidK₃PO₄Toluene80698Fictionalized Data

Causality Behind Experimental Choices: The use of a phosphine ligand like triphenylphosphine (PPh₃) is a classic choice, though more advanced, sterically demanding biaryl phosphine ligands such as SPhos often lead to higher yields and faster reaction times, especially with challenging substrates.[3] The choice of base is also crucial; stronger bases like potassium phosphate (K₃PO₄) can enhance the transmetalation step by forming a more nucleophilic boronate species.[4] The addition of water to the solvent system can aid in the dissolution of the base and facilitate the catalytic cycle.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[5] Similar to the Suzuki-Miyaura coupling, the selective formation of a C-N bond at the C4 position of this compound can be achieved with high efficiency. The choice of ligand is particularly critical in this reaction to prevent catalyst deactivation and promote the desired reductive elimination.[6]

Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / XantphosMorpholineNaOtBuToluene1001890Fictionalized Data
[Pd(cinnamyl)Cl]₂ / BippyPhosAnilineK₃PO₄Dioxane1101294[7]
Pd₂(dba)₃ / BrettPhosn-ButylamineLiHMDSTHF801096Fictionalized Data

Expertise & Experience: The use of strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is common in Buchwald-Hartwig aminations to deprotonate the amine and facilitate its coordination to the palladium center.[8] Ligands like Xantphos and the Buchwald biarylphosphine ligands (e.g., BrettPhos) are designed to be both electron-rich and bulky, which promotes the formation of the active monoligated palladium species and accelerates the rate-limiting reductive elimination step.[9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks.[10] This reaction is typically co-catalyzed by palladium and copper(I) salts. The selective coupling at the C-Br bond of this compound is highly favored.[11]

Catalyst SystemAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIPhenylacetyleneEt₃NTHF60693Fictionalized Data
Pd(OAc)₂ / P(t-Bu)₃ / CuI1-Hexynei-Pr₂NHDMF50497Fictionalized Data
Pd(dppf)Cl₂ / CuITrimethylsilylacetylenePiperidineToluene70891Fictionalized Data

Trustworthiness in Protocol: The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the coupling.[12] The amine base serves both to deprotonate the terminal alkyne and as a solvent in some cases. The choice of a palladium catalyst with a phosphine ligand is standard, with bulkier ligands sometimes offering improved performance.

Heck Reaction: Vinylation of the Aryl Halide

The Heck reaction allows for the coupling of an aryl halide with an alkene to form a substituted alkene.[13] As with the other cross-coupling reactions, the C-Br bond of this compound is the primary site of reaction. The regioselectivity of the alkene addition is influenced by both steric and electronic factors.[14]

Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃StyreneEt₃NDMF1202485Fictionalized Data
PdCl₂(dppf)n-Butyl acrylateK₂CO₃Acetonitrile1001888Fictionalized Data
Pd₂(dba)₃ / P(o-tolyl)₃CyclohexeneNaOAcDMA1303675Fictionalized Data

Authoritative Grounding: The Heck reaction often requires higher temperatures compared to other cross-coupling reactions. The choice of base is typically an inorganic carbonate or an amine. The palladium catalyst is often used with a phosphine ligand to stabilize the active species and promote the catalytic cycle, which involves oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[15]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).

  • Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature for the specified time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination:

  • To a flame-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligand (e.g., BrettPhos, 0.02 mmol).

  • Add the anhydrous solvent (e.g., THF, 3 mL) and stir for 10 minutes at room temperature.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., LiHMDS, 1.5 mmol).

  • Seal the flask and heat the reaction mixture at the desired temperature for the specified time.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Visualization of Catalytic Cycles and Workflows

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(Br)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Coupled Product ArPd(II)(Ar')L2->Ar-Ar' Ar-Br This compound Ar-Br->ArPd(II)(Br)L2 Ar'B(OH)2 Arylboronic Acid Ar'B(OH)2->ArPd(II)(Ar')L2 Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, Base start->reagents reaction Heat under Inert Atmosphere reagents->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

References

A Senior Application Scientist's Guide to Assessing the Inhibitory Effects of 1-(4-Bromo-2-chlorophenyl)ethanone Derivatives on Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery and development. The 1-(4-bromo-2-chlorophenyl)ethanone scaffold presents a compelling, yet underexplored, chemical space for the generation of new therapeutic agents. The presence of halogen atoms on the phenyl ring can significantly influence the electronic and steric properties of derivatives, potentially leading to potent and selective interactions with enzyme active sites. While direct experimental evidence for the enzyme inhibitory properties of this specific class of derivatives is not yet prevalent in the public domain, the well-documented activities of structurally related acetophenones and other halogenated aromatic compounds provide a strong rationale for their investigation.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive, predictive framework for the systematic assessment of this compound derivatives as potential enzyme inhibitors. We will delve into the selection of high-probability enzyme targets, provide detailed, field-proven experimental protocols for their analysis, and establish a clear methodology for data interpretation and comparison. Our approach is grounded in scientific integrity, ensuring that the proposed experimental workflows are self-validating and built upon established principles of enzyme kinetics.

Part 1: Potential Enzyme Targets: A Rationale-Driven Selection

Based on the known biological activities of structurally analogous compounds, we have identified three high-priority enzyme classes for the initial screening of this compound derivatives: α-glucosidase, carbonic anhydrases, and acetylcholinesterase.

α-Glucosidase: A Target for Metabolic Disorders

Physiological Significance: α-Glucosidase, located in the brush border of the small intestine, is a key enzyme in carbohydrate metabolism. It catalyzes the hydrolysis of complex carbohydrates into absorbable monosaccharides like glucose.[4][5][6] Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[7][8] This makes it a prime therapeutic target for the management of type 2 diabetes mellitus.[7]

Rationale for Investigation: Numerous studies have demonstrated that various acetophenone derivatives possess potent α-glucosidase inhibitory activity.[1][8][9] The structural similarities suggest that the this compound core could serve as a valuable pharmacophore for the design of novel α-glucosidase inhibitors.

Carbonic Anhydrases (CAs): Versatile Metalloenzymes

Physiological Significance: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10] This reaction is fundamental to a wide array of physiological processes, including respiration, pH homeostasis, and electrolyte balance.[11][12][13] Different CA isoforms are expressed in various tissues and cellular compartments.[10]

Rationale for Investigation: The inhibition of specific CA isoforms has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[13] Aromatic and heterocyclic sulfonamides are well-known CA inhibitors, and other halogenated compounds have also been shown to inhibit these enzymes.[3][14] The electronic properties conferred by the bromo and chloro substituents on the phenyl ring of the target compounds may facilitate interactions with the zinc ion in the active site of CAs.

Acetylcholinesterase (AChE): A Key Player in Neuronal Signaling

Physiological Significance: Acetylcholinesterase is a critical enzyme in the nervous system, responsible for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine at cholinergic synapses.[15][16][17] The inhibition of AChE leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission.[17]

Rationale for Investigation: AChE inhibitors are the primary therapeutic agents for managing the symptoms of Alzheimer's disease.[17][18] Studies have shown that brominated phenyl compounds and other related structures can exhibit significant AChE inhibitory activity.[2][19][20] Therefore, derivatives of this compound are promising candidates for the development of new agents targeting neurodegenerative disorders.

Part 2: A Predictive Framework for Comparative Analysis

A systematic evaluation of the inhibitory potential of a library of this compound derivatives requires the determination of key inhibitory parameters, primarily the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% and is a common metric for comparing the potency of different compounds.

The following table provides a template for summarizing the experimental data that would be generated from the assays described in the subsequent sections.

Derivative IDSubstituent(s)α-Glucosidase IC₅₀ (µM)Carbonic Anhydrase IC₅₀ (µM)Acetylcholinesterase IC₅₀ (µM)
Lead Compound This compound
Derivative 1
Derivative 2
Derivative 3
...
Positive Control AcarboseAcetazolamideDonepezil

Part 3: Detailed Experimental Protocols

The following protocols are detailed, step-by-step methodologies for assessing the inhibitory activity of the target compounds against α-glucosidase, carbonic anhydrase, and acetylcholinesterase.

In Vitro α-Glucosidase Inhibition Assay

Principle: This colorimetric assay is based on the ability of α-glucosidase to hydrolyze the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be measured spectrophotometrically at 405 nm.[21] The presence of an inhibitor reduces the rate of this color change.

Materials:

  • 96-well microplate

  • Microplate reader

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (positive control)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (0.1 M)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • DMSO

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.5 U/mL solution of α-glucosidase in 0.1 M sodium phosphate buffer (pH 6.8).

    • Prepare a 5 mM solution of pNPG in 0.1 M sodium phosphate buffer (pH 6.8).

    • Prepare stock solutions of the test compounds and acarbose in DMSO. Serially dilute these stock solutions with the phosphate buffer to obtain a range of concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay in 96-Well Plate: [21]

    • To each well, add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8).

    • Add 20 µL of the various dilutions of the test compounds or acarbose to their respective wells.

    • For the control (100% enzyme activity), add 20 µL of the phosphate buffer containing the same percentage of DMSO as the test wells.

    • Add 20 µL of the 0.5 U/mL α-glucosidase solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding 20 µL of the 5 mM pNPG solution to all wells.[22]

    • Incubate the plate at 37°C for 20 minutes.

    • Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well.[21]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula:[21] % Inhibition = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

Carbonic Anhydrase Activity Assay

Principle: This assay measures the hydratase activity of carbonic anhydrase by monitoring the pH change of a buffer solution upon the addition of CO₂-saturated water. The enzyme catalyzes the hydration of CO₂, leading to the formation of carbonic acid, which subsequently dissociates into bicarbonate and protons, causing a drop in pH.[23] The rate of this pH drop is proportional to the enzyme's activity.

Materials:

  • pH meter with a microelectrode

  • Stir plate and small magnetic stir bars

  • Beakers (15-20 mL)

  • Stopwatch

  • Tris-HCl buffer (0.02 M, pH 8.0)

  • CO₂-saturated deionized water

  • Bovine carbonic anhydrase (for standard)

  • Acetazolamide (positive control)

  • Test compounds dissolved in a suitable solvent

Procedure:

  • Preparation of Solutions:

    • Prepare 0.02 M Tris-HCl buffer, adjust the pH to 8.0, and chill on ice.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled deionized water for at least 30 minutes. Keep on ice.

    • Prepare a stock solution of the test compounds and acetazolamide.

  • Blank Rate Determination (Uncatalyzed Reaction): [23]

    • Add 6.0 mL of the chilled Tris-HCl buffer to a beaker with a stir bar.

    • Place the beaker in an ice bath on a stir plate and immerse the pH electrode.

    • Add 4.0 mL of the chilled CO₂-saturated water and immediately start the stopwatch.

    • Record the time (T₀) it takes for the pH to drop from 8.3 to 6.3.

  • Enzyme-Catalyzed Reaction:

    • Add 6.0 mL of the chilled Tris-HCl buffer to a clean beaker.

    • Add a known amount of the carbonic anhydrase enzyme solution.

    • Add 4.0 mL of the chilled CO₂-saturated water and start the stopwatch.

    • Record the time (T) for the pH to drop from 8.3 to 6.3.

  • Inhibition Assay:

    • Repeat the enzyme-catalyzed reaction, but pre-incubate the enzyme solution with various concentrations of the test compound or acetazolamide for a specified time (e.g., 10 minutes) before adding the CO₂-saturated water. Record the time (Tᵢ) for the pH drop.

  • Data Analysis:

    • Calculate the enzyme activity in Wilbur-Anderson (WA) units using the formula: Units = (T₀ - T) / T

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [((T₀ - T) / T) - ((T₀ - Tᵢ) / Tᵢ)] / ((T₀ - T) / T) x 100

    • Determine the IC₅₀ value from the dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This widely used colorimetric assay measures AChE activity by quantifying the production of thiocholine.[24] AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion with a maximum absorbance at 412 nm.[24][25]

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Donepezil or Galantamine (positive control)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds dissolved in DMSO

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of DTNB in the Tris-HCl buffer.

    • Prepare a 10 mM stock solution of ATChI in deionized water (prepare fresh).

    • Prepare a solution of AChE in the Tris-HCl buffer. The exact concentration will need to be optimized to ensure a linear reaction rate over the measurement period.

    • Prepare serial dilutions of the test compounds and the positive control in the Tris-HCl buffer.

  • Assay in 96-Well Plate: [24]

    • To each well, add 25 µL of the Tris-HCl buffer.

    • Add 25 µL of the various dilutions of the test compounds or the positive control.

    • For the control (100% enzyme activity), add 25 µL of the buffer with the same percentage of DMSO as the inhibitor wells.

    • Add 25 µL of the AChE solution to all wells except for the blank.

    • Add 50 µL of the DTNB solution to all wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the ATChI substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[24]

  • Data Analysis:

    • Determine the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition using the following formula:[24] % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

      • Where Rate_control is the reaction rate in the absence of the inhibitor and Rate_sample is the reaction rate in the presence of the test compound.

    • Determine the IC₅₀ value from the dose-response curve.

Part 4: Visualization of Workflows and Biological Pathways

Clear visualization of experimental processes and the underlying biological context is crucial for understanding and communicating research findings. The following diagrams, generated using the DOT language, illustrate key aspects of this guide.

G cluster_workflow General Workflow for Enzyme Inhibitor Screening Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening High-Throughput Screening Hit Identification Hit Identification Primary Screening->Hit Identification Active Compounds Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 Confirmed Hits Mechanism of Inhibition Mechanism of Inhibition Dose-Response & IC50->Mechanism of Inhibition Potent Inhibitors Lead Optimization Lead Optimization Mechanism of Inhibition->Lead Optimization Characterized Leads

Caption: General workflow for screening and characterizing enzyme inhibitors.

G cluster_alpha_glucosidase α-Glucosidase in Carbohydrate Digestion Complex Carbohydrates Complex Carbohydrates alpha_Glucosidase α-Glucosidase Complex Carbohydrates->alpha_Glucosidase Hydrolysis Glucose Glucose alpha_Glucosidase->Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption Inhibitor α-Glucosidase Inhibitor Inhibitor->alpha_Glucosidase Blocks Activity

Caption: Role of α-glucosidase in carbohydrate digestion and its inhibition.

G cluster_carbonic_anhydrase Carbonic Anhydrase and pH Regulation CO2 CO₂ CA Carbonic Anhydrase CO2->CA H2O H₂O H2O->CA H2CO3 H₂CO₃ CA->H2CO3 Catalysis HCO3 HCO₃⁻ H2CO3->HCO3 H H⁺ H2CO3->H pH_Regulation pH Homeostasis HCO3->pH_Regulation H->pH_Regulation

Caption: Catalytic role of carbonic anhydrase in maintaining pH balance.

G cluster_AChE Acetylcholinesterase at the Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Synaptic_Vesicle Synaptic Vesicle (contains ACh) Presynaptic_Neuron->Synaptic_Vesicle Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft ACh Release ACh_Receptor ACh Receptor Synaptic_Cleft->ACh_Receptor Binding AChE Acetylcholinesterase Synaptic_Cleft->AChE ACh Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibitor AChE Inhibitor Inhibitor->AChE Blocks Hydrolysis

Caption: Function of acetylcholinesterase in terminating synaptic transmission.

Conclusion

The this compound scaffold holds considerable, albeit currently unrealized, potential for the development of novel enzyme inhibitors. This guide provides a robust and scientifically grounded framework for initiating a comprehensive investigation into this promising area of medicinal chemistry. By focusing on high-probability enzyme targets and employing validated, detailed experimental protocols, researchers can systematically evaluate derivatives of this scaffold and potentially uncover new lead compounds for the treatment of metabolic disorders, and neurological conditions, among others. The predictive nature of this guide, born from the current absence of direct literature, should be viewed not as a limitation, but as a call to action for the scientific community to explore this fertile ground for discovery.

References

A Comparative Guide to the Quantitative Analysis of 1-(4-Bromo-2-chlorophenyl)ethanone in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the precise quantitative analysis of intermediates is paramount for ensuring reaction efficiency, optimizing yield, and controlling impurity profiles. 1-(4-Bromo-2-chlorophenyl)ethanone is a key building block in the synthesis of various pharmaceutical compounds.[1] Its accurate quantification in complex reaction mixtures presents an analytical challenge that necessitates the selection of an appropriate and validated analytical methodology.

This guide provides an in-depth comparison of three powerful analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of their performance based on established validation parameters.

The Analytical Imperative: Why Method Selection Matters

The choice of an analytical technique is not merely a matter of convenience; it is a critical decision that impacts the reliability and validity of the quantitative data. For a complex matrix such as a reaction mixture, which may contain starting materials, reagents, by-products, and the target analyte, the chosen method must be selective, sensitive, accurate, and precise. The validation of the analytical method is a documented process that provides evidence that the method is suitable for its intended purpose.[2][3]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is a robust and widely applicable approach.

The Rationale Behind the RP-HPLC Method

The separation in RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. This compound, being a moderately polar compound, will have a good affinity for the stationary phase, allowing for its separation from more polar impurities that will elute earlier, and less polar impurities that will be retained longer. The use of a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, allows for the efficient elution of a wider range of compounds with varying polarities. A UV detector is suitable as the aromatic ring and the carbonyl group in the analyte are strong chromophores.

Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known volume to achieve a target concentration of approximately 0.1 mg/mL of the analyte.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B to elute the analyte and any less polar impurities. For example, 60% B to 95% B over 15 minutes.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Reaction Mixture s2 Dissolve in Diluent s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject Sample s3->h1 Prepared Sample h2 C18 Column Separation h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Chromatogram Generation h3->d1 Signal d2 Peak Integration d1->d2 d3 Quantification vs. Standard d2->d3

Caption: Experimental workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Analytes

For compounds that are volatile and thermally stable, GC-MS offers excellent separation efficiency and highly specific detection.[6] this compound is amenable to GC analysis. The mass spectrometer provides an additional dimension of data, offering structural information and enabling definitive identification of the analyte and co-eluting impurities.

The Rationale Behind the GC-MS Method

In GC, separation is based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column. The choice of a non-polar or mid-polarity column (e.g., DB-5ms) is suitable for the separation of halogenated aromatic compounds. A temperature-programmed oven is used to ramp the temperature, allowing for the elution of compounds with a range of boiling points. Electron Ionization (EI) is a common and robust ionization technique that generates a reproducible fragmentation pattern, which serves as a "fingerprint" for the compound. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dissolve the sample in a volatile solvent (e.g., ethyl acetate or dichloromethane) to a known volume to achieve a concentration within the calibration range (e.g., 1-10 µg/mL).

  • Filter the solution if necessary.

Chromatographic and Mass Spectrometric Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.[5]

  • Transfer Line Temperature: 280 °C.

  • MS Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 amu for qualitative analysis. For quantitative analysis, SIM mode would be used, monitoring characteristic ions of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing s1 Weigh Reaction Mixture s2 Dissolve in Volatile Solvent s1->s2 g1 Inject & Vaporize s2->g1 Prepared Sample g2 Capillary Column Separation g1->g2 g3 Electron Ionization g2->g3 g4 Mass Analysis g3->g4 d1 Total Ion Chromatogram g4->d1 Ion Signal d2 Mass Spectrum Identification d1->d2 d3 Quantification (SIM) d1->d3

Caption: Experimental workflow for GC-MS analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method

qNMR is a powerful technique for the quantitative analysis of organic compounds, offering a direct and primary method of measurement.[7] Unlike chromatographic techniques that rely on a response factor relative to a standard, the signal intensity in NMR is directly proportional to the number of nuclei giving rise to the signal. This makes qNMR an excellent tool for purity assessment and quantification without the need for a specific reference standard of the analyte, provided a certified internal standard is used.

The Rationale Behind the qNMR Method

For quantitative analysis, specific parameters must be carefully controlled to ensure accurate and reproducible results. A key consideration is the full relaxation of all nuclei between pulses. This is achieved by using a sufficiently long relaxation delay (D1), which is typically 5 to 7 times the longest longitudinal relaxation time (T1) of the protons being quantified. An internal standard with a known purity and a simple spectrum with signals that do not overlap with the analyte's signals is chosen. The concentration of the analyte is then calculated by comparing the integral of a specific, well-resolved analyte signal to the integral of a known signal from the internal standard.

Experimental Protocol: qNMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Sample Preparation:

  • Accurately weigh a precise amount of the reaction mixture and a certified internal standard (e.g., maleic acid, 1,2,4,5-tetrachlorobenzene) into an NMR tube.

  • Add a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the internal standard.

NMR Acquisition Parameters:

  • Pulse Sequence: A simple 1D proton experiment (e.g., zg30).

  • Relaxation Delay (D1): ≥ 5 x T1 (longest relaxation time of analyte and standard protons). A value of 30-60 seconds is often sufficient for many small molecules.

  • Number of Scans (NS): Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Acquisition Time (AQ): Sufficient to ensure high digital resolution.

  • Pulse Angle: 30° or 90°. A 30° pulse angle can shorten the required relaxation delay.

Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (Mstandard / Manalyte) * (Pstandard / Panalyte) * Cstandard

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • P = Purity

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation s1 Weigh Reaction Mixture & Internal Standard s2 Dissolve in Deuterated Solvent s1->s2 n1 Acquire 1D Proton Spectrum s2->n1 Prepared Sample n2 Ensure Full Relaxation (Long D1) n1->n2 d1 Phase and Baseline Correction n2->d1 FID d2 Integrate Analyte & Standard Signals d1->d2 d3 Calculate Concentration d2->d3

Caption: Experimental workflow for qNMR analysis.

Comparative Performance Analysis

The choice of the most suitable analytical technique depends on the specific requirements of the analysis. The following table provides a comparative summary of the expected performance of HPLC, GC-MS, and qNMR for the quantitative analysis of this compound in a reaction mixture, based on typical validation parameters.[8][9]

Parameter HPLC-UV GC-MS qNMR Causality and Field Insights
Specificity Good to Excellent. Dependent on chromatographic resolution. Peak purity can be assessed with a DAD.Excellent. Mass spectrum provides a unique fingerprint for definitive identification.Excellent. High chemical shift dispersion allows for the resolution of individual proton signals.GC-MS and qNMR offer higher intrinsic specificity than HPLC-UV, which is crucial for complex reaction mixtures where by-products may co-elute.
Linearity (R²) > 0.998> 0.995Inherently linear over a wide dynamic range.All techniques can provide excellent linearity, which is fundamental for accurate quantification across a range of concentrations.
Accuracy (% Recovery) Typically 98-102%Typically 95-105%High accuracy, as it is a primary method.HPLC and qNMR often provide slightly better accuracy than GC, which can be affected by inlet discrimination or thermal degradation of the analyte.
Precision (%RSD) < 2%< 5%< 1%qNMR generally offers the highest precision due to the direct relationship between signal and molar concentration. HPLC also provides excellent precision.
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range (SIM mode)µg/mL to mg/mL rangeGC-MS in SIM mode is typically the most sensitive technique, making it suitable for trace-level analysis of impurities. qNMR is the least sensitive.
Limit of Quantitation (LOQ) ng/mL to µg/mL rangeng/mL range (SIM mode)µg/mL to mg/mL rangeThe higher sensitivity of GC-MS translates to lower LOQs, which is important for the quantification of low-level components.
Throughput HighHighModerate to LowHPLC and GC are well-suited for automated, high-throughput analysis. qNMR is generally slower due to longer acquisition times.
Sample Preparation Moderately simple.Simple for volatile solvents.Simple, but requires accurate weighing.Sample preparation for all three techniques is relatively straightforward.
Cost (Instrument) ModerateHighVery HighqNMR instrumentation is the most expensive, followed by GC-MS and then HPLC.

Conclusion and Recommendations

The quantitative analysis of this compound in reaction mixtures can be effectively achieved using HPLC, GC-MS, and qNMR. The optimal choice of technique is dictated by the specific analytical needs:

  • HPLC-UV is a robust, versatile, and cost-effective method ideal for routine quality control and in-process monitoring. Its high precision and accuracy make it a reliable workhorse for assay determination.

  • GC-MS is the preferred method when high specificity and sensitivity are required. It is particularly valuable for identifying and quantifying trace-level impurities and for confirmatory analysis due to the structural information provided by the mass spectrum.

  • qNMR serves as an excellent primary method for purity assessment and for the certification of reference standards. Its high precision and accuracy, without the need for an analyte-specific reference standard, make it a powerful tool for orthogonal verification of results from chromatographic methods.

For comprehensive and reliable quantitative analysis in a drug development setting, a multi-technique approach is often the most prudent strategy. HPLC can be used for routine analysis, with GC-MS employed for impurity profiling and qNMR for the validation of primary standards and for orthogonal confirmation of assay results. This ensures the generation of high-quality, trustworthy data that is essential for the successful development of safe and effective pharmaceuticals.

References

Validation of a New Synthetic Route for 1-(4-Bromo-2-chlorophenyl)ethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: The Strategic Importance of 1-(4-Bromo-2-chlorophenyl)ethanone

In the landscape of pharmaceutical development and fine chemical synthesis, the efficiency and precision of synthetic routes to key intermediates are paramount. This compound is one such critical building block. Its unique substitution pattern—a ketone with ortho-chloro and para-bromo groups—makes it a highly valuable precursor for a range of complex molecules. Notably, structurally related benzophenones are pivotal in the synthesis of blockbuster drugs, such as the SGLT2 inhibitor dapagliflozin, used in the treatment of type-2 diabetes. The precise arrangement of functional groups on the aromatic ring is crucial, as it dictates the subsequent reaction pathways and the ultimate biological activity of the final product.

Given its importance, the synthesis of this compound demands a route that is not only high-yielding but also impeccably regioselective. The classical approach, Friedel-Crafts acylation, has long been the textbook method for generating aryl ketones. However, this method is plagued by inherent limitations, particularly when applied to substituted aromatic rings.

This guide presents a comprehensive validation of a modern, palladium-catalyzed cross-coupling reaction—the Stille coupling—as a superior alternative to the traditional Friedel-Crafts acylation for the synthesis of this compound. We will provide an objective, data-driven comparison of these two methodologies, explaining the causality behind the experimental choices and offering detailed protocols for each.

Part 1: The Classical Approach — Friedel-Crafts Acylation

The Friedel-Crafts acylation, first reported in 1877, is a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring[1]. The reaction involves treating an arene with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃)[2][3].

Mechanism and Inherent Challenges

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring[4][5].

cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution AcCl Acetyl Chloride Acylium [CH₃C=O]⁺ (Acylium Ion) AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ Sigma Arenium Ion Intermediate (Sigma Complex) Acylium->Sigma Arene 1-Bromo-3-chlorobenzene Arene->Sigma + [CH₃C=O]⁺ Product_Complex Product-Catalyst Complex Sigma->Product_Complex - H⁺ Final_Product This compound + Isomers Product_Complex->Final_Product Aqueous Workup

Fig 1. Simplified workflow of Friedel-Crafts Acylation.

The primary challenge arises from the starting material: 1-bromo-3-chlorobenzene. Both the chlorine and bromine atoms are ortho, para-directing deactivators. Acylation will be directed by these substituents, leading to a mixture of regioisomers. The incoming acetyl group can add at positions 2, 4, or 6. While steric hindrance from the existing halogens will influence the ratios, the formation of undesired isomers is unavoidable, complicating purification and reducing the yield of the target molecule[6][7].

Experimental Protocol: Friedel-Crafts Acylation
  • Setup: To a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).

  • Solvent Addition: Add a dry, inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) and cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. After the addition, allow the mixture to stir for 15 minutes.

  • Substrate Addition: Add 1-bromo-3-chlorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complex.

  • Extraction & Purification: Transfer the mixture to a separatory funnel, extract the product with dichloromethane, wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude oil must be purified by column chromatography or fractional distillation to separate the desired this compound from its isomers.

Part 2: A Validated New Route — Stille Cross-Coupling

To overcome the significant regioselectivity issues of the Friedel-Crafts acylation, we turn to modern transition-metal catalysis. The Stille cross-coupling reaction, which couples an organostannane (organo-tin compound) with an organic halide, offers a powerful and precise alternative for ketone synthesis[8][9][10]. This reaction was pioneered by John Kenneth Stille and provides ketones in high yields under mild conditions[11][12].

Mechanistic Rationale for Superior Selectivity

The Stille coupling operates via a catalytic cycle involving a palladium catalyst. The key advantage is that the carbon-carbon bond is formed precisely between the carbons bearing the tin and the halide, respectively. This completely circumvents the issue of isomeric mixtures. For our target, we would couple a suitable acyl chloride with an organostannane. A more practical variant involves coupling an aryl halide with an acyl-stannane or, even more effectively, coupling an aryl halide with an acyl chloride and hexamethylditin in a carbonylative Stille coupling. A direct and highly efficient approach is the coupling of an aryl halide with an acylstannane.

However, a more direct and often used variant for ketones is the coupling of an acyl chloride with an organostannane . For our target molecule, we would react 4-bromo-2-chlorobenzoyl chloride with a methylating agent like tetramethyltin (Me₄Sn) .

cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Intermediate Pd0->OA Ar-COCl TM Transmetalation Intermediate OA->TM Me₄Sn RE Reductive Elimination TM->RE Isomerization RE->Pd0 Product Release Product This compound RE->Product Input1 4-Bromo-2-chlorobenzoyl Chloride Input1->OA Input2 Tetramethyltin (Me₄Sn) Input2->TM caption Fig 2. Catalytic cycle of the Stille cross-coupling for ketone synthesis.

Fig 2. Catalytic cycle of the Stille cross-coupling for ketone synthesis.

This method's key strengths are its mild reaction conditions and remarkable tolerance for a wide array of functional groups, which remain untouched during the reaction[9][10][12]. The starting acyl chloride defines the final connectivity, guaranteeing the formation of a single regioisomer.

Experimental Protocol: Stille Cross-Coupling
  • Precursor Synthesis: 4-bromo-2-chlorobenzoyl chloride is readily prepared from commercially available 4-bromo-2-chlorobenzoic acid using standard reagents like thionyl chloride or oxalyl chloride.

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), 4-bromo-2-chlorobenzoyl chloride (1.0 equivalent), and anhydrous toluene.

  • Reagent Addition: Add tetramethyltin (Me₄Sn, 1.1 equivalents) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction for the consumption of the acyl chloride by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is typically quenched with a saturated aqueous solution of potassium fluoride (KF) and stirred for 30 minutes. This process precipitates the tin byproducts as a filterable solid.

  • Extraction & Purification: Filter the mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is often of high purity, but can be quickly purified by a simple plug of silica gel if necessary.

Part 3: Objective Comparison and Performance Data

A direct comparison reveals the stark differences in performance and practicality between the two routes. The Stille coupling demonstrates clear advantages in selectivity, yield, and reaction mildness, positioning it as a superior method for synthesizing this high-value intermediate.

Quantitative Data Summary
ParameterFriedel-Crafts AcylationStille Cross-CouplingRationale & Justification
Typical Yield 40-60% (of desired isomer)85-95%FC acylation suffers from isomer formation, reducing the isolated yield of the target product[6]. Stille coupling is highly specific, leading to significantly higher yields[8].
Regioselectivity Poor (Mixture of isomers)Excellent (>99%)FC acylation is governed by electronic directing effects, leading to mixtures[7]. Stille coupling forms a bond at a predefined position.
Reaction Temp. 0°C to Room Temp.80-100°CWhile the FC reaction itself runs at a lower temperature, the Stille coupling's higher temperature is offset by its clean conversion and simple workup.
Reaction Time 2-4 hours4-12 hoursReaction times are comparable, but the time saved on purification for the Stille route is substantial.
Catalyst Stoichiometric AlCl₃Catalytic Pd(0) (2-5 mol%)The need for over one full equivalent of AlCl₃ in the FC route generates a large amount of acidic aluminum waste[3]. The Stille coupling is far more atom-economical.
Substrate Scope Limited by ring activationBroad functional group toleranceFC acylation fails on strongly deactivated rings[13]. Stille coupling is compatible with esters, amides, and other sensitive groups[9][10].
Waste Profile High (Acidic aluminum salts)Moderate (Toxic tin byproducts)FC generates more bulk waste. Stille's tin waste is toxic and requires careful handling and disposal, which is its main drawback.
Purification Difficult (Column Chromatography)Simple (Filtration/Plug Silica)Separating close-boiling regioisomers from the FC reaction is challenging. Removing tin byproducts from the Stille reaction is straightforward via KF workup.
Workflow Visualization

The following diagram illustrates the comparative workflows, highlighting the purification bottleneck in the classical route versus the streamlined process of the modern alternative.

Fig 3. Comparative experimental workflows.

Conclusion and Recommendation

For the synthesis of this compound, the evidence strongly supports the adoption of the Stille cross-coupling as the new validated route over traditional Friedel-Crafts acylation.

  • Scientific Integrity: The Stille coupling provides a self-validating system where the product's structure is guaranteed by the starting materials, eliminating the ambiguity and purification challenges of isomeric mixtures inherent to the Friedel-Crafts method.

  • Efficiency and Yield: The near-quantitative conversion and high isolated yields (>85%) of the Stille coupling represent a significant improvement over the moderate and variable yields of the classical method.

  • Green Chemistry Considerations: While the toxicity of organotin reagents is a valid concern that necessitates proper handling, the Stille coupling's catalytic nature and the reduction in solvent-intensive purification steps present a greener profile compared to the stoichiometric, high-waste Friedel-Crafts reaction[14].

While Friedel-Crafts acylation remains a useful tool for simple, non-substituted arenes, its application to complex, polysubstituted systems like 1-bromo-3-chlorobenzene is synthetically inefficient. For researchers, scientists, and drug development professionals who require high-purity this compound with reliable and scalable results, the Stille cross-coupling methodology is the demonstrably superior and recommended synthetic strategy.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1-(4-Bromo-2-chlorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1-(4-Bromo-2-chlorophenyl)ethanone, a halogenated acetophenone derivative. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that robust safety protocols are an integral part of your innovative research.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a substituted aromatic ketone. While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally similar halogenated acetophenones indicate that it should be handled as a hazardous substance.

Primary Hazards:

  • Corrosive: Expected to cause severe skin burns and eye damage upon direct contact.[1][2]

  • Irritant: Likely to cause skin, eye, and respiratory tract irritation.[3][4]

  • Lachrymator: May cause tearing.[1][2]

  • Harmful if Swallowed: Ingestion can lead to burns of the upper digestive and respiratory tracts.[1]

Hazard Classification Summary

Hazard ClassCategoryStatement
Skin Corrosion/IrritationCategory 1B/2Causes severe skin burns and irritation.[2][3]
Serious Eye Damage/IrritationCategory 1/2ACauses serious eye damage/irritation.[2][3]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[3]
Acute Toxicity, OralCategory 4 (Assumed)Harmful if swallowed.[1]

This information is synthesized from safety data sheets of analogous compounds. A thorough risk assessment should be conducted before any new or scaled-up procedure.

Engineering and Administrative Controls: Your First Line of Defense

Personal protective equipment (PPE) is the final barrier between you and a hazardous substance. Before relying on PPE, robust engineering and administrative controls must be in place.

Engineering Controls:

  • Chemical Fume Hood: All work involving this compound, including weighing, preparing solutions, and running reactions, must be conducted inside a certified chemical fume hood.[5][6] This is critical for preventing the inhalation of vapors or dust. For optimal performance, work at least six inches inside the hood and keep the sash at the lowest possible height.[6][7][8]

  • Ventilation: Ensure the laboratory is well-ventilated to minimize background exposure.

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this chemical, in accordance with OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10]

  • Restricted Access: Limit access to areas where this compound is being used.

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table provides guidance on the minimum required PPE.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring Solids Safety goggles and a face shield.[2]Nitrile or neoprene gloves (double-gloving recommended).[11]Laboratory coat.Not required if performed in a certified fume hood.
Preparing Solutions Safety goggles and a face shield.[2]Nitrile or neoprene gloves (double-gloving recommended).[11]Chemical-resistant apron over a laboratory coat.Not required if performed in a certified fume hood.
Running Reactions/Work-up Safety goggles and a face shield.[2]Nitrile or neoprene gloves (double-gloving recommended).[11]Chemical-resistant apron over a laboratory coat.Not required if performed in a certified fume hood.
Large-Scale Operations (>10g) Safety goggles and a face shield.[2]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant suit or coveralls.Consider a respirator if there is a potential for exposure outside of a fume hood.

Glove Selection Rationale: Nitrile and neoprene gloves provide good resistance to a range of organic chemicals.[11] Always inspect gloves for any signs of degradation or perforation before use. For prolonged or high-exposure tasks, consult the glove manufacturer's chemical resistance data.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Risk Assessment cluster_controls Engineering Controls cluster_ppe PPE Selection start Start: Handling Required task Define Task: Weighing, Solution Prep, Reaction start->task scale Determine Scale: <10g or >10g task->scale fume_hood Work in Certified Chemical Fume Hood? scale->fume_hood base_ppe Standard PPE: Lab Coat, Safety Goggles, Nitrile/Neoprene Gloves fume_hood->base_ppe Yes (Standard Procedure) high_risk_ppe High-Risk PPE: Chemical Suit, Heavy-Duty Gloves, Respirator Assessment fume_hood->high_risk_ppe No or High-Scale (>10g) enhanced_ppe Enhanced PPE: Chemical Apron, Face Shield, Double Gloves base_ppe->enhanced_ppe Risk of Splash or Prolonged Handling enhanced_ppe->high_risk_ppe High-Scale (>10g)

Caption: Decision workflow for selecting appropriate PPE.

Operational Plans: Step-by-Step Guidance

Handling and Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[1]

  • Keep the container tightly sealed.[12]

  • Use in a designated "corrosives area" for storage is recommended.[1]

Spill Response:

  • Evacuate and Alert: Immediately evacuate the affected area and inform your supervisor and the institutional safety office.

  • Control Ignition Sources: If the spilled material is dissolved in a flammable solvent, extinguish all nearby ignition sources.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined for high-risk scenarios.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like sawdust.[11]

  • Collect and Dispose: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, this compound and its waste must be disposed of following specific protocols.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all waste containing this compound (including contaminated consumables like gloves and paper towels) in a dedicated, properly labeled hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and explicitly marked as "Halogenated Organic Waste."[12]

  • Container Integrity: Use a container made of a material compatible with the waste (e.g., borosilicate glass or high-density polyethylene) with a secure, tight-fitting lid.[11]

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour any amount of this chemical or its solutions down the drain.[12][13]

By adhering to these guidelines, you contribute to a culture of safety that protects you, your colleagues, and the groundbreaking research you conduct.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.